molecular formula C5H4BrNO2S B579958 2-Bromo-5-methylthiazole-4-carboxylic acid CAS No. 1194374-25-8

2-Bromo-5-methylthiazole-4-carboxylic acid

Cat. No.: B579958
CAS No.: 1194374-25-8
M. Wt: 222.056
InChI Key: XSZIUHFDUUSYKH-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrNO2S and its molecular weight is 222.056. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZIUHFDUUSYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703293
Record name 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid
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Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-25-8
Record name 2-Bromo-5-methyl-4-thiazolecarboxylic acid
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Record name 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid
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Record name 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

The Strategic Role of 2-Bromo-4-methylthiazole-5-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, thiazole derivatives hold a place of distinction due to their prevalence in a wide array of biologically active molecules, including the essential vitamin B1 (thiamine)[1]. This guide focuses on a particularly valuable substituted thiazole, 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS Number: 40003-41-6 ), a versatile building block whose structural features make it a cornerstone in the synthesis of complex pharmaceuticals.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the compound's properties, a detailed examination of its synthesis, a survey of its critical applications with a focus on the anti-gout medication Febuxostat, and essential safety and handling protocols. The insights provided herein are grounded in established scientific literature and aim to empower researchers to effectively leverage this compound in their synthetic endeavors.

Physicochemical and Structural Characterization

2-Bromo-4-methylthiazole-5-carboxylic acid is a white to light yellow crystalline solid.[2][3] Its molecular structure, featuring a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position of the thiazole ring, provides a unique combination of reactivity and functionality that is highly sought after in organic synthesis.

PropertyValueSource
CAS Number 40003-41-6[4]
Molecular Formula C₅H₄BrNO₂S[4]
Molecular Weight 222.06 g/mol [4]
Melting Point 153 °C (decomposes)[2]
Appearance White to light yellow powder/crystal[2]
Purity ≥ 98%[2]

The presence of the carboxylic acid group offers a reactive handle for amide bond formation and other derivatizations, while the bromine atom serves as a key functional group for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse molecular fragments.[5]

Strategic Synthesis Pathway

The synthesis of 2-Bromo-4-methylthiazole-5-carboxylic acid is a multi-step process that leverages foundational principles of heterocyclic chemistry. A common and efficient route begins with the Hantzsch thiazole synthesis, followed by functional group manipulations. The overall workflow can be conceptualized as follows:

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_2_amino Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Ethyl_acetoacetate->Ethyl_2_amino  + Thiourea  (Cyclization) Thiourea Thiourea Thiourea->Ethyl_2_amino Ethyl_2_bromo Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate Ethyl_2_amino->Ethyl_2_bromo  1. NaNO₂, HBr  2. CuBr Target_Molecule 2-Bromo-4-methyl- thiazole-5-carboxylic acid Ethyl_2_bromo->Target_Molecule  NaOH (aq)

Caption: Synthetic workflow for 2-Bromo-4-methylthiazole-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-methylthiazole-5-carboxylic acid

This protocol is a synthesized representation of common synthetic routes described in the chemical literature for thiazole formation and functionalization.

Part 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Charge the flask with ethyl acetoacetate and a suitable solvent system, such as a mixture of water and tetrahydrofuran.[6]

  • Bromination: Cool the mixture in an ice bath and slowly add N-bromosuccinimide (NBS). Allow the reaction to stir at room temperature. The bromination of the active methylene group in ethyl acetoacetate is a crucial step to form the α-haloketone intermediate.

  • Cyclization: To the reaction mixture, add thiourea. Heat the mixture to reflux. The nucleophilic sulfur of thiourea attacks the carbonyl carbon, and the amino group attacks the carbon bearing the bromine, leading to the formation of the thiazole ring.[6]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base such as aqueous ammonia. The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Part 2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate via Sandmeyer Reaction

  • Diazotization: Dissolve the synthesized ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. This step converts the primary amino group into a diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. The copper catalyst facilitates the displacement of the diazonium group with a bromide ion.

  • Isolation: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. The product can then be extracted, washed, dried, and purified as described in Part 1.

Part 3: Hydrolysis to 2-Bromo-4-methylthiazole-5-carboxylic acid

  • Reaction: Dissolve the ethyl 2-bromo-4-methylthiazole-5-carboxylate in a suitable solvent such as ethanol or n-butanol.[7] Add an aqueous solution of a strong base, typically sodium hydroxide.[7]

  • Saponification: Heat the reaction mixture to facilitate the saponification of the ester to the corresponding carboxylate salt.

  • Acidification and Precipitation: After completion of the reaction, cool the mixture and acidify with a strong acid like hydrochloric acid to a pH of 1-2.[7] The desired carboxylic acid will precipitate out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-Bromo-4-methylthiazole-5-carboxylic acid.[7]

Applications in Drug Discovery and Development

2-Bromo-4-methylthiazole-5-carboxylic acid is a highly valued intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of xanthine oxidase inhibitors.[2][8]

Case Study: Synthesis of Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[7][8] The synthesis of Febuxostat prominently features a key cross-coupling reaction where the thiazole core, derived from 2-Bromo-4-methylthiazole-5-carboxylic acid, is linked to a substituted phenyl ring.

Febuxostat_Synthesis Thiazole_Ester Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate Coupled_Product Ethyl 2-(3-cyano-4-isobutoxy- phenyl)-4-methylthiazole- 5-carboxylate Thiazole_Ester->Coupled_Product  Suzuki Coupling  (Pd catalyst, base) Boronic_Acid 3-Cyano-4-isobutoxy- phenylboronic acid Boronic_Acid->Coupled_Product Febuxostat Febuxostat Coupled_Product->Febuxostat  Hydrolysis  (e.g., NaOH)

Caption: Key steps in the synthesis of Febuxostat.

The synthesis typically involves the Suzuki cross-coupling of ethyl 2-bromo-4-methylthiazole-5-carboxylate with 3-cyano-4-isobutoxyphenyl boronic acid, followed by hydrolysis of the resulting ester to yield Febuxostat.[5] This strategic use of the brominated thiazole intermediate is a testament to its importance in constructing complex molecular architectures.

Broader Applications

Beyond Febuxostat, this versatile building block is employed in the synthesis of a range of other biologically active compounds, including:

  • Antimicrobial Agents: The thiazole nucleus is a known pharmacophore in many antimicrobial drugs, and this compound serves as a precursor for novel antibiotics.[2]

  • Agrochemicals: It is also used in the development of fungicides and herbicides, where the bromothiazole moiety contributes to the biological activity of the final product.[2]

Safety, Handling, and Toxicological Profile

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-4-methylthiazole-5-carboxylic acid.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[9]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[9]

  • Respiratory Irritation: May cause respiratory irritation (H335).[9]

  • Skin Sensitization: May cause an allergic skin reaction (H317).[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Toxicological Information:

Detailed toxicological properties such as LD50 have not been extensively reported.[10] Therefore, it should be handled with the care afforded to all novel chemical entities, assuming a degree of toxicity until more comprehensive data is available.

Conclusion

2-Bromo-4-methylthiazole-5-carboxylic acid has firmly established itself as a pivotal intermediate in the field of organic and medicinal chemistry. Its unique structural attributes, combined with its versatile reactivity, make it an indispensable tool for the synthesis of a variety of high-value molecules, most notably the anti-gout drug Febuxostat. This guide has provided a comprehensive overview of its properties, a detailed synthetic strategy, key applications, and essential safety protocols. By understanding the causality behind its synthetic utility and adhering to safe handling practices, researchers can continue to unlock the potential of this valuable building block in the ongoing quest for novel and effective therapeutic agents.

References

  • Cao, S., et al. (2016). The preparation of febuxostat by Suzuki reaction.
  • Febuxostat - New Drug Approvals. (2016). New Drug Approvals. [Link]
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2011).
  • Preparation of febuxostat. (2015).
  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Kuey. [Link]
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]
  • 2-Bromo-4-methylthiazole-5-carboxylic Acid, min 95%, 1 gram. HD Biopharma. [Link]
  • Preparation method of febuxostat intermediate. (2015).
  • The preparation method of 2-thiazole carboxaldehyde compounds. (2009).
  • Thiazole deriv
  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.
  • Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (2012).
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003).
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Active Multipolartoxins. (2021). ACS Medicinal Chemistry Letters. [Link]
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2012). Molecules. [Link]
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2009).
  • 2-Bromothiazole-5-carboxylic acid. PubChem. [Link]
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank. [Link]
  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009).

Sources

An In-Depth Technical Guide to 2-Bromo-5-methylthiazole-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Bromo-5-methylthiazole-4-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical properties, outlines a detailed synthetic application, and discusses its relevance in the synthesis of complex pharmaceutical intermediates.

It is important for the researcher to note the existence of a closely related isomer, 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS No: 40003-41-6). While both are isomers with the same molecular formula and weight, their distinct substitution patterns on the thiazole ring lead to different chemical reactivity and applications. This guide will focus on the title compound, this compound, while leveraging data from its more commercially documented isomer where appropriate and clearly indicated.

Core Molecular and Chemical Properties

This compound belongs to the class of brominated thiazole compounds, which are of significant interest in medicinal chemistry due to the thiazole ring's presence in numerous bioactive molecules. The combination of a carboxylic acid, a methyl group, and a bromine atom on the thiazole scaffold provides multiple points for synthetic modification.

The molecular properties of this compound and its common isomer are summarized below. As isomers, they share the same molecular formula and consequently, the same molecular weight.

PropertyValueSource
Molecular Formula C₅H₄BrNO₂S[1], [2]
Molecular Weight 222.06 g/mol [1], [2]
CAS Number Not explicitly available in search results
Isomer CAS Number 40003-41-6 (for 2-Bromo-4-methylthiazole-5-carboxylic acid)[1], [2]
Physical State Solid[3]
Appearance White solid (for 4-methyl isomer)[3]
Melting Point 153 °C (for 4-methyl isomer)[3]

The structure of this compound is depicted in the diagram below.

Caption: this compound

Synthesis and Application as a Pharmaceutical Intermediate

This compound serves as a valuable starting material in multi-step organic synthesis. Its carboxylic acid functional group can be readily converted into an acyl chloride, which is a highly reactive intermediate for forming amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

A documented application is its use in the preparation of complex heterocyclic molecules, such as quinazolinone derivatives.[4]

Experimental Protocol: Synthesis of a Spiro-Quinazolinone Amide

The following protocol details the conversion of this compound into an acyl chloride and its subsequent reaction to form a complex amide. This process highlights the utility of the title compound in building molecular complexity.

Step 1: Acyl Chloride Formation

  • Suspend this compound (118 mg, 0.532 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Add one drop of dimethylformamide (DMF) to the suspension.

  • Add oxalyl chloride (2M solution in DCM, 0.725 mL, 1.45 mmol) dropwise. Causality Insight: Oxalyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst for this transformation via the formation of the Vilsmeier reagent in situ.

  • Stir the reaction mixture at room temperature for 1 hour. The observation of bubbling and the mixture becoming homogeneous indicates the reaction is proceeding.[4]

  • Remove the DCM under vacuum to yield the crude acyl chloride as a brown syrup. This intermediate is typically used immediately in the next step without further purification due to its reactivity.[4]

Step 2: Amide Coupling

  • In a separate flask, combine the amine coupling partner, (R)-2, HCl (141 mg, 0.483 mmol), with its corresponding intermediate in tetrahydrofuran (THF, 5 mL).

  • Add diisopropylethylamine (DIEA, 0.084 mL, 0.483 mmol) and trimethylsilyl cyanide (0.644 mL, 4.83 mmol). Causality Insight: DIEA is a non-nucleophilic base used to neutralize the HCl salt of the amine, liberating the free amine for reaction. Trimethylsilyl cyanide is used in a specific context for this particular synthesis.

  • Stir the resulting solution at room temperature for 10 minutes.

  • Add the previously prepared acyl chloride (dissolved in 5 mL of THF) to the amine solution.

  • Stir the mixture at 50°C for 1.5 hours to facilitate the amide bond formation.[4]

  • Concentrate the reaction mixture and purify the residue by flash chromatography to obtain the final product.[4]

The workflow for this synthesis is illustrated below.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling A 2-Bromo-5-methylthiazole- 4-carboxylic acid C Acyl Chloride Intermediate A->C Activation B Oxalyl Chloride, DMF (cat.) in DCM B->C Reagent E Final Product: Spiro-Quinazolinone Amide C->E Coupling at 50°C D Amine Substrate + DIEA D->E Reagent

Caption: Synthetic workflow for amide coupling.

Safety and Handling

GHS Hazard Information (for 2-Bromo-4-methylthiazole-5-carboxylic acid):

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[2]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.[2]

  • Eye Protection: Chemical safety goggles or face shield.[5]

  • Hand Protection: Compatible chemical-resistant gloves.[2]

  • Skin and Body Protection: Lab coat and appropriate protective clothing.[6]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly closed.

  • Handle in accordance with good industrial hygiene and safety practices.[5]

Spectroscopic Data

While a full spectroscopic analysis for the title compound is not publicly available in the search results, vendors of the isomer 2-Bromo-4-methylthiazole-5-carboxylic acid often provide analytical data such as NMR, HPLC, and LC-MS upon request with purchase.[8] Researchers synthesizing or using this compound should perform their own analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm structure and purity, which is a self-validating step critical for scientific integrity.

Conclusion

This compound is a versatile heterocyclic building block with demonstrated utility in the synthesis of complex pharmaceutical intermediates. Its strategic placement of bromine, methyl, and carboxylic acid functionalities allows for diverse chemical transformations, particularly in the construction of amide linkages. While it is essential to distinguish it from its isomer, 2-Bromo-4-methylthiazole-5-carboxylic acid, the fundamental properties and safety considerations are expected to be similar. As with any specialized chemical reagent, proper handling, and thorough analytical characterization are paramount for successful and reproducible research outcomes.

References

  • Alfa Chemistry. (n.d.). 2-Bromo-4-methylthiazole-5-carboxylic acid.
  • Guidechem. (n.d.). What are the applications of this compound?.
  • Lab Pro Inc. (n.d.). 2-Bromo-4-methylthiazole-5-carboxylic Acid, 1G.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole-5-carboxylic acid 96%.
  • BLD Pharm. (n.d.). 40003-41-6|2-Bromo-4-methylthiazole-5-carboxylic acid.
  • Thermo Fisher Scientific. (2025, December 26).
  • SynQuest Laboratories, Inc. (n.d.).
  • Fisher Scientific. (2024, April 1).

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An In-Depth Technical Guide to 2-Bromo-5-methylthiazole-4-carboxylic acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-5-methylthiazole-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive bromo group, a nucleophilic thiazole core, and a versatile carboxylic acid handle—offers a robust platform for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a validated synthetic pathway, explores its core reactivity, and presents a case study of its application in the development of pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction to a Key Heterocyclic Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, including the antibiotic Penicillin and the vitamin Thiamine (B1)[1]. The strategic functionalization of this core allows for the precise modulation of physicochemical properties and biological activity. This compound (CAS No. 400062-67-7) has emerged as a particularly valuable intermediate. Its structure features:

  • A C2-Bromo Substituent: Positioned on an electron-deficient carbon, this bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a versatile handle for palladium-catalyzed cross-coupling reactions.

  • A C4-Carboxylic Acid: This functional group provides a critical anchor point for amide bond formation, esterification, or other conjugations, enabling linkage to other fragments or pharmacophores.

  • A C5-Methyl Group: This small alkyl group can provide beneficial steric and electronic effects, potentially improving metabolic stability or influencing binding interactions of the final compound.

This guide will elucidate the chemical characteristics and strategic utility of this compound, providing the foundational knowledge required for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.

Core Properties and Identifiers

The key physicochemical data for this compound and its common isomer are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid-
CAS Number 400062-67-7-
Molecular Formula C₅H₄BrNO₂S[2]
Molecular Weight 222.06 g/mol [2][3]
Appearance White to light yellow powder/crystal[3]
Melting Point 153 °C (decomposes) (for isomer 40003-41-6)[3]

Note: Experimental data such as melting point for the title compound (CAS 400062-67-7) is not widely published. The value provided is for the closely related isomer, 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS 40003-41-6), and should be used as an approximate reference.

Expected Spectroscopic Signatures

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions of the carboxyl group. A very strong and broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which will overlap the C-H stretching signals.[4] A sharp and intense C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹[4].

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show two distinct signals:

    • A broad singlet in the 10-13 ppm region, corresponding to the acidic carboxylic acid proton[4]. This signal disappears upon addition of D₂O.

    • A sharp singlet at approximately 2.5-2.8 ppm, corresponding to the three protons of the C5-methyl group.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would provide a clear carbon fingerprint of the molecule:

    • The carboxylic carbonyl carbon would appear significantly downfield, typically in the 160-175 ppm range[4].

    • The three carbons of the thiazole ring would have distinct chemical shifts influenced by their substituents (Br, COOH, and CH₃). The C2 carbon bearing the bromine atom is expected around 140-150 ppm.

    • The methyl carbon would produce a signal in the upfield region, typically around 15-20 ppm.

Synthesis and Purification Protocol

A robust and scalable synthesis is critical for the utility of any building block. The most logical and field-proven approach to this compound involves a Sandmeyer-type bromination of an amino-thiazole precursor, followed by ester hydrolysis.

Synthetic Rationale

The choice of a Sandmeyer reaction is based on its reliability for converting aromatic and heteroaromatic amines into halides. The amine is first converted to a diazonium salt under cold, acidic conditions, which is then decomposed in the presence of a copper(I) bromide catalyst to install the bromo substituent. The subsequent hydrolysis of the ethyl ester is a standard transformation, typically achieved under basic conditions with a reagent like lithium hydroxide, which readily saponifies the ester without affecting the thiazole core or the bromo group.

Experimental Workflow Diagram

G cluster_0 Step 1: Diazotization & Bromination cluster_1 Step 2: Saponification A Ethyl 2-amino-5-methyl- thiazole-4-carboxylate B Intermediate Diazonium Salt A->B  NaNO₂, HBr (aq)  0-5 °C C Ethyl 2-bromo-5-methyl- thiazole-4-carboxylate B->C  CuBr  60 °C D Ethyl 2-bromo-5-methyl- thiazole-4-carboxylate E Target Product: 2-Bromo-5-methylthiazole- 4-carboxylic acid D->E  1. LiOH, THF/H₂O  2. HCl (aq) workup

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

  • To a stirred solution of 48% aqueous hydrobromic acid (HBr) at 0 °C, add ethyl 2-amino-5-methylthiazole-4-carboxylate portion-wise, maintaining the temperature below 5 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise to the suspension. The rate of addition must be controlled to keep the internal temperature below 5 °C. Stir for 1 hour at this temperature.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 2 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-bromo-5-methylthiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) monohydrate and stir the mixture at 50 °C for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed[5].

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Purification: If necessary, the final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

Core Reactivity and Derivatization Strategies

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Reactions at the Carboxylic Acid Group

The carboxylic acid is most commonly used for the formation of amide bonds. This requires an initial activation step, typically by conversion to a more reactive acyl chloride.

  • Amide Bond Formation: The acid is treated with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF, to form the acyl chloride in situ.[5] This highly electrophilic intermediate is not isolated but is immediately reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., DIEA, triethylamine) to yield the corresponding amide[5].

Reactions at the C2-Bromo Position

The bromine atom is a versatile handle for C-C and C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent carbonyl group activates the C2 position towards nucleophilic attack. The bromo group can be displaced by various nucleophiles, such as amines or alkoxides, typically under thermal conditions in a polar aprotic solvent like NMP or DMSO with a suitable base[5].

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal substrate for a wide array of cross-coupling reactions. Suzuki coupling with boronic acids or esters can be used to form C-C bonds, while Buchwald-Hartwig amination with amines provides a powerful method for C-N bond formation. These reactions offer broad substrate scope and mild reaction conditions.

Key Derivatization Pathways

G cluster_0 Carboxylic Acid Chemistry cluster_1 C2-Bromo Chemistry Core 2-Bromo-5-methylthiazole- 4-carboxylic acid AcylCl Acyl Chloride Intermediate Core->AcylCl  (COCl)₂, cat. DMF SNAr SNAr Product (Nu-Thiazole) Core->SNAr  Nu-H, Base  Heat (e.g., DIEA, NMP) Suzuki Suzuki Product (Aryl-Thiazole) Core->Suzuki  Ar-B(OH)₂  Pd Catalyst, Base Amide Amide Product (R-NH-C(O)-Th) AcylCl->Amide  R-NH₂, Base

Caption: Major reaction pathways for derivatizing the title compound.

Application in Medicinal Chemistry: A Case Study

The utility of this compound is best illustrated through its application in multi-step syntheses. It serves as a key intermediate in the preparation of complex molecules, including potential therapeutic agents.

Case Study: Synthesis of a Spirocyclic Quinazolinone Amide

This compound has been used to synthesize 2-bromo-5-methyl-N-((aR)-6-(4-oxo-3,4-dihydroquinazolin-1-yl)spiro[3.3]heptan-2-yl)thiazole-4-carboxamide, a complex fragment for drug discovery programs[5].

The synthesis leverages the amide bond formation pathway:

  • This compound is first activated by reacting it with oxalyl chloride in DCM with a catalytic drop of DMF, yielding the acyl chloride[5].

  • In a separate flask, the complex amine, (R)-6-(4-oxo-3,4-dihydroquinazolin-1-yl)spiro[3.3]heptan-2-amine, is prepared for reaction.

  • The freshly prepared acyl chloride solution is then added to the amine, and the mixture is heated to 50 °C to drive the acylation to completion, affording the final amide product[5].

This example highlights how the carboxylic acid function serves as a reliable conjugation point, attaching the entire bromo-methyl-thiazole unit to a different complex scaffold. The bromine atom in the final product remains available for subsequent diversification via cross-coupling reactions if desired.

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed. Based on data for structurally related compounds, this compound should be treated as an irritant.

  • Hazard Statements: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6][7][8].

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[8].

    • Avoid inhalation of dust and direct contact with skin and eyes[8][9].

    • In case of contact, rinse the affected area immediately and thoroughly with water[7].

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a high-value, strategically designed building block for chemical synthesis. The orthogonality of its functional groups—the activatable carboxylic acid and the versatile bromo handle—provides chemists with a reliable and flexible platform for constructing novel and complex molecules. Its demonstrated utility in the synthesis of advanced pharmaceutical intermediates underscores its importance for researchers and professionals in the field of drug discovery and development.

References

  • PubChem. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210.
  • Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities. Malaysian Journal of Analytical Sciences. [Link]
  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]
  • Georganics. SAFETY DATA SHEET - 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Georganics. [Link]
  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

2-Bromo-5-methylthiazole-4-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylthiazole-5-carboxylic Acid

A Note on Isomer Specificity: This guide focuses on the physical properties of 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS No. 40003-41-6) . While the isomeric compound, 2-Bromo-5-methylthiazole-4-carboxylic acid, is utilized in chemical synthesis, as evidenced by its application in preparing pharmaceutical intermediates, comprehensive and verified physical property data for it is not widely available in public databases or commercial supplier specifications.[1] Sigma-Aldrich, for instance, supplies the 5-methyl-4-carboxylic acid isomer but notes that analytical data is not collected, and the buyer is responsible for confirming identity and purity. To ensure the highest degree of scientific integrity and trustworthiness, this whitepaper will detail the properties of the well-characterized 2-Bromo-4-methylthiazole-5-carboxylic acid, for which extensive and verifiable data exists.

Introduction to a Key Synthetic Building Block

2-Bromo-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its intrinsic structure, featuring a thiazole ring substituted with a bromine atom, a methyl group, and a carboxylic acid, makes it a versatile and valuable building block in medicinal chemistry and agrochemical research.[2] The strategic placement of these functional groups provides multiple reaction sites, enabling chemists to construct more complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical properties, analytical methodologies, and handling considerations for this important synthetic intermediate.

Compound Identification and Molecular Structure

Accurate identification is paramount in research and development. The following section provides the key identifiers and structural representation for 2-Bromo-4-methylthiazole-5-carboxylic acid.

The structural arrangement of the thiazole core with its substituents is the foundation of its chemical reactivity and physical characteristics.

2D Structure of 2-Bromo-4-methylthiazole-5-carboxylic acid

The relationship between these fundamental identifiers is crucial for database searches, regulatory submissions, and accurate experimental recording.

Key Identifiers for the Compound

Core Physical and Chemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically supplied as a white to light yellow or orange crystalline powder.[2][3]

PropertyValueSource(s)
CAS Number 40003-41-6[2][3][4][5][6][7][8][]
Molecular Formula C₅H₄BrNO₂S[2][3][4][5][6][7]
Molecular Weight 222.06 g/mol [2][3][4][5][7]
Appearance White to light yellow/orange powder/crystal[2][3]
Melting Point 153 °C (decomposes)[2][3], 163-168 °C[5][2][3][5]
Purity ≥95-98% (by Titration or HPLC)[2][3][5][6]

Note on Melting Point: The variance in reported melting points (153 °C to 168 °C) is common and can be attributed to different analytical methods, heating rates, or purity levels of the sample batch. Some sources indicate decomposition at the melting point.[2]

Computational Data

In silico predictions provide valuable insights into the behavior of a molecule, particularly its lipophilicity and potential for intermolecular interactions, which are critical in drug design.

ParameterValueSource(s)
XLogP3-AA 2.2[4]
Topological Polar Surface Area (TPSA) 50.19 Ų
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3-4[4]
Rotatable Bond Count 1

The XLogP value of 2.2 suggests moderate lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high-purity substance, whereas a broad and depressed range suggests the presence of impurities. This phenomenon, known as melting point depression, is a colligative property.

Methodology:

  • Sample Preparation: Finely crush a small amount of the crystalline 2-Bromo-4-methylthiazole-5-carboxylic acid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range.

  • Accurate Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20 °C below the scouted melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording P1 Crush Sample to Fine Powder P2 Load Capillary Tube (2-3 mm) P1->P2 M1 Place in Apparatus P2->M1 M2 Rapid Heating (Scouting Run) M1->M2 M3 Precise Heating (1-2 °C/min) M2->M3 R1 Record T₁ (First Droplet) M3->R1 R2 Record T₂ (Fully Liquid) R1->R2 R3 Report Range (T₁ - T₂) R2->R3

Workflow for Melting Point Determination
Protocol: Qualitative Solubility Assessment

Causality: Solubility is a critical parameter for drug development (formulation) and reaction chemistry (solvent selection). This protocol establishes a qualitative understanding of the compound's solubility in common laboratory solvents.

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL each of various solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM)).

  • Sample Addition: Add approximately 1-2 mg of 2-Bromo-4-methylthiazole-5-carboxylic acid to each vial.

  • Observation at Room Temperature: Vortex each vial for 30 seconds and visually inspect for dissolution. Record observations as "freely soluble," "sparingly soluble," or "insoluble."

  • Effect of Heating: Gently warm the vials containing undissolved solid and observe any changes in solubility.

  • Data Recording: Tabulate the results for each solvent at both room temperature and with heating.

Safety, Handling, and Storage

As a laboratory chemical, proper handling procedures are mandatory to ensure personnel safety.

Hazard Identification: [7]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

Precautionary Measures & Handling: [7]

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store long-term in a cool, dry place in a tightly sealed container.[5]

Applications in Research

2-Bromo-4-methylthiazole-5-carboxylic acid is not an end product but a crucial intermediate. Its value lies in its ability to participate in a variety of chemical reactions to synthesize more complex, high-value molecules. It is widely used by researchers in:

  • Pharmaceutical Development: As a key intermediate for synthesizing novel therapeutic agents, particularly those targeting bacterial infections.[2]

  • Agrochemicals: It serves as a precursor for developing new and effective pesticides, fungicides, and herbicides.[2]

The presence of the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck), while the carboxylic acid group can be readily converted into esters, amides, or other functionalities, making it a highly versatile tool for synthetic chemists.

References

  • Chem-Supply. 2-Bromo-4-methylthiazole-5-carboxylic Acid, min 95%, 1 gram. [Link]
  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
  • Taylor & Francis Online.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-bromo-5-methylthiazole-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. We will dissect the prevalent synthetic strategies, focusing on the mechanistic underpinnings and practical considerations inherent to each approach. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into protocol selection, optimization, and execution. The core of this guide centers on a modified Hantzsch thiazole synthesis, presented as the primary and most robust pathway, followed by an analysis of alternative routes involving direct bromination. Each section is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive component for designing molecules with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties[1]. Specifically, this compound serves as a versatile intermediate, enabling further structural elaboration through cross-coupling reactions at the bromine-bearing C2 position and amide bond formation at the C4 carboxylic acid[2]. Understanding its synthesis is therefore paramount for the rapid development of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. For our target, this compound, two primary disconnections present themselves as the most strategically sound.

  • Pathway A (Hantzsch-Based): The most classical and reliable disconnection breaks the C4-C5 and N3-C4 bonds. This points to a cyclocondensation reaction between a thioamide synthon and an α-halo-β-ketoester derivative. This is the well-established Hantzsch thiazole synthesis[3][4]. The bromine atom is introduced at the outset via the thioamide component.

  • Pathway B (Post-Cyclization Halogenation): An alternative disconnection involves breaking the C2-Br bond. This strategy implies the initial synthesis of a 5-methylthiazole-4-carboxylic acid core, followed by a regioselective bromination at the C2 position.

This guide will first detail the more robust Hantzsch-based approach (Pathway A) before discussing the merits and challenges of Pathway B.

Primary Synthesis Pathway: A Modified Hantzsch Approach

The Hantzsch synthesis, first described in 1887, remains a cornerstone of thiazole chemistry due to its reliability and broad substrate scope[3][4]. The pathway to our target molecule typically proceeds in two key stages: (1) the synthesis of the ethyl ester precursor via cyclocondensation, and (2) the subsequent hydrolysis to the final carboxylic acid.

Workflow for the Primary Synthesis Pathway

Sources

A Technical Guide to 2-Bromo-5-methylthiazole-4-carboxylic acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal component for interacting with biological targets. Thiazole derivatives are found in a wide array of FDA-approved drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and antiviral. The strategic placement of substituents on the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. This guide will provide an in-depth technical overview of a particularly useful, yet functionally dense, thiazole building block: 2-Bromo-5-methylthiazole-4-carboxylic acid .

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid . It is crucial to distinguish this isomer from its close relative, 2-bromo-4-methylthiazole-5-carboxylic acid, as the positioning of the methyl and carboxylic acid groups significantly influences the molecule's reactivity and its utility in synthesis.

PropertyValueSource
IUPAC Name 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acidInternal Nomenclature
Molecular Formula C₅H₄BrNO₂S
Molecular Weight 222.06 g/mol
Appearance SolidInferred from typical small molecule carboxylic acids
CAS Number 136440-62-3

Synthesis of this compound: A Proposed Route

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis . This reaction is a cornerstone of heterocyclic chemistry and involves the condensation of an α-haloketone with a thioamide.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a reliable method for constructing the thiazole ring.[1] The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. For a tetrasubstituted thiazole like our target compound, appropriately substituted starting materials are required.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned in a multi-step process, likely starting from ethyl acetoacetate.

G cluster_0 Synthesis of this compound A Ethyl acetoacetate B Ethyl 2-chloroacetoacetate A->B Chlorination (e.g., SO₂Cl₂) C Ethyl 2-amino-5-methylthiazole-4-carboxylate B->C Hantzsch Synthesis (with Thiourea) D Ethyl 2-bromo-5-methylthiazole-4-carboxylate C->D Sandmeyer-type Reaction (e.g., NaNO₂, HBr, CuBr) E This compound D->E Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Proposed synthetic pathway for this compound.

  • Step 1: Chlorination of Ethyl Acetoacetate. The synthesis would likely begin with the α-chlorination of ethyl acetoacetate to form ethyl 2-chloroacetoacetate. This is a standard transformation that activates the methylene group for subsequent reaction.

  • Step 2: Hantzsch Thiazole Synthesis. The resulting ethyl 2-chloroacetoacetate would then be reacted with thiourea. In this key step, the thiourea acts as the thioamide component, and the chloroacetoacetate provides the three-carbon backbone. This condensation reaction would form ethyl 2-amino-5-methylthiazole-4-carboxylate. The regiochemistry is dictated by the reaction of the more nucleophilic sulfur of thiourea with the carbon bearing the chlorine, followed by cyclization of the nitrogen onto the ketone carbonyl.

  • Step 3: Diazotization and Bromination (Sandmeyer-type Reaction). The 2-amino group on the thiazole ring can be converted to a 2-bromo group via a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to install the bromine atom.

  • Step 4: Ester Hydrolysis. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF), followed by acidic workup.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most prominent signals would be a singlet for the methyl group (CH₃) protons, likely in the range of 2.5-2.8 ppm, and a broad singlet for the carboxylic acid proton (COOH), which could appear anywhere from 10-13 ppm, depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would be more informative, with distinct signals for the five carbons in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 160-170 ppm region. The four carbons of the thiazole ring would have characteristic shifts, with the carbon bearing the bromine atom (C2) being significantly influenced by the halogen.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretching band for the carboxylic acid, typically spanning from 3300 to 2500 cm⁻¹. A strong, sharp carbonyl (C=O) stretching absorption would be expected around 1700-1725 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the methyl group and skeletal vibrations for the thiazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A major fragmentation pathway would likely be the loss of the carboxylic acid group.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide bond formation, a ubiquitous reaction in drug synthesis, while the 2-bromo position can be utilized for cross-coupling reactions to introduce further molecular complexity.

Role as a Bioisostere

The thiazole ring itself can act as a bioisostere for other aromatic systems, such as a phenyl ring.[2][3] Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties, such as its metabolic stability, solubility, and target engagement, without drastically altering its overall shape and electronic character. The introduction of the thiazole can improve metabolic stability by blocking sites of oxidative metabolism that might occur on a phenyl ring.[3]

Structure-Activity Relationship (SAR) Insights

The substitution pattern of this compound offers several points for diversification in an SAR campaign:

  • The 2-Bromo Position: The bromine atom is a versatile functional group. It can act as a hydrogen bond acceptor, and its electron-withdrawing nature influences the electronics of the thiazole ring. More importantly, it is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This enables the exploration of different pockets in a target's binding site.

  • The 4-Carboxylic Acid Position: The carboxylic acid is a key functional group for forming amide bonds. In drug discovery, amides are often crucial for establishing hydrogen bond interactions with the target protein. The carboxylic acid can be coupled with a diverse library of amines to probe different regions of the binding pocket and to modulate the overall properties of the molecule.

  • The 5-Methyl Position: The methyl group provides a degree of steric bulk and lipophilicity. In an SAR study, this position could be modified to larger or smaller alkyl groups, or even replaced with other functional groups, to probe the steric and electronic requirements of the target.

Experimental Protocol: Amide Coupling

The following protocol is an example of how this compound can be utilized in the synthesis of a complex amide, a common transformation in the development of pharmaceutical candidates.[4]

Principle of the Reaction

Direct amidation between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This protocol utilizes oxalyl chloride to convert the carboxylic acid to a highly reactive acyl chloride intermediate. The acyl chloride is then readily attacked by the amine nucleophile to form the desired amide bond. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the formation of the Vilsmeier reagent, which is the active species in the conversion of the carboxylic acid to the acyl chloride.

G cluster_1 Amide Coupling Workflow A 2-Bromo-5-methylthiazole- 4-carboxylic acid B Acyl Chloride Intermediate A->B Activation (Oxalyl Chloride, cat. DMF) D Amide Product B->D Nucleophilic Acyl Substitution C Amine (R-NH₂) C->D

Caption: Workflow for the amide coupling of this compound.

Step-by-Step Methodology

Step 1: Formation of the Acyl Chloride

  • Suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., one drop).

  • Slowly add a solution of oxalyl chloride (typically a 2M solution in DCM, ~2.5-3.0 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (CO and CO₂). The mixture should become a homogeneous solution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride (often a syrup or solid) is typically used in the next step without further purification.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve or suspend the desired amine (typically ~0.9 equivalents) in an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or DCM.

  • If the amine is a hydrochloride salt, a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (TEA) (typically 1.0-1.2 equivalents) should be added to liberate the free amine.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous THF or DCM.

  • Slowly add the solution of the acyl chloride to the amine solution at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because the acyl chloride intermediate is highly reactive towards water. Any moisture present will hydrolyze the acyl chloride back to the carboxylic acid, reducing the yield of the desired amide.

  • Choice of Activating Agent: Oxalyl chloride is a common and effective choice for converting carboxylic acids to acyl chlorides. Its byproducts (CO, CO₂, and HCl) are gaseous and are easily removed from the reaction mixture. Other reagents like thionyl chloride (SOCl₂) could also be used.

  • Use of a Non-Nucleophilic Base: When using an amine salt, a non-nucleophilic base like DIEA is preferred over a nucleophilic one like pyridine. This is to prevent the base from competing with the desired amine in reacting with the acyl chloride.

  • Temperature Control: The addition of the acyl chloride to the amine is often done at a reduced temperature (0 °C) to control the exothermicity of the reaction and to minimize potential side reactions.

Conclusion

This compound is a highly functionalized and versatile building block for drug discovery and development. Its distinct substitution pattern allows for the systematic exploration of chemical space through both amide bond formation and cross-coupling reactions. Understanding the synthesis of this compound, its key properties, and the rationale behind its use in further synthetic transformations is essential for medicinal chemists aiming to leverage the power of the thiazole scaffold in the design of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, offering both theoretical grounding and practical, field-proven insights for researchers in the pharmaceutical sciences.

References

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorg Chem. 2022;121:105691.
  • Cambridge MedChem Consulting. Aromatic Bioisosteres. 2023.
  • Optional. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate - Optional[FTIR] - Spectrum.
  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides.
  • 1,2,4‐Oxadiazoles as thiazole bioisostere.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
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  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. 2004;16(3-4):1471-1474.
  • PubChem. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
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  • Biological Screening and Structure Activity rel
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An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the safe handling of 2-Bromo-5-methylthiazole-4-carboxylic acid, a key intermediate in pharmaceutical research and development.[1] As a brominated heterocyclic compound, it presents specific handling challenges that necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available safety data from structurally analogous compounds to provide a detailed framework for risk assessment, exposure control, and emergency preparedness. By elucidating the chemical properties, potential hazards, and detailed handling procedures, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction: The Scientific Context of this compound

This compound is a member of the thiazole family of compounds, which are a cornerstone in medicinal chemistry due to their wide range of biological activities.[2][3][4] Thiazole rings are present in numerous FDA-approved drugs and are known to interact with a variety of biological targets.[3] The presence of a bromine atom and a carboxylic acid group on the thiazole scaffold of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]

The inherent reactivity of such halogenated heterocycles, while synthetically useful, also dictates the need for stringent safety measures. This guide provides a detailed examination of the safety considerations for this compound, drawing upon established safety data for closely related analogs to ensure a conservative and proactive approach to its handling.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling. While specific experimental data for this compound is not widely published, we can infer its likely properties from structurally similar compounds.

PropertyInferred Value/CharacteristicRationale and Source
Molecular Formula C₅H₄BrNO₂SBased on chemical structure.
Molecular Weight 222.06 g/mol Calculated from the molecular formula.[5]
Appearance Likely a solid at room temperatureCarboxylic acids and many thiazole derivatives are solids.
Solubility Sparingly soluble in water; soluble in organic solvents like DCM, THF, and MeOH.[1]The carboxylic acid group may impart some water solubility, while the brominated thiazole ring suggests solubility in organic solvents.[1][6]
Reactivity Reacts with bases and strong oxidizing agents.[7] The carboxylic acid can be converted to an acyl chloride using reagents like oxalyl chloride.[1]The carboxylic acid moiety is acidic, and the brominated thiazole ring can participate in various chemical reactions.
Thermal Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[8][9]This is a common decomposition pathway for nitrogen, sulfur, and bromine-containing organic compounds.

Hazard Identification and Toxicological Profile

Based on data for 2-Bromothiazole-5-carboxylic acid and 2-Bromo-4-methylthiazole-5-carboxylic acid, the following hazards should be anticipated[7][10][11]:

  • Skin Irritation (Category 2): Causes skin irritation.[7][8][10][11]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][8][10][11]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[7][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][10][11]

Toxicological Summary:

EndpointAnticipated EffectSource/Rationale
Acute Oral Toxicity May be harmful if swallowed.Based on analogs like 2-Bromo-4-methylthiazole.[12]
Inhalation May cause respiratory tract irritation.[7][10][11]Expected for fine powders of acidic and halogenated compounds.
Dermal Contact Causes skin irritation and may cause an allergic skin reaction.[7][8][10][11]A common hazard for halogenated aromatic compounds.
Eye Contact Causes serious eye irritation.[7][8][10][11]The acidic nature and irritant properties of the compound pose a significant risk to the eyes.
Chronic Exposure The toxicological properties have not been fully investigated.[7] Long-term exposure may lead to sensitization and respiratory issues.Data is not available, so caution is warranted.
Carcinogenicity, Mutagenicity, Reproductive Toxicity No data available.[7][8]Should be handled as an unknown until data becomes available.

Risk Assessment and Exposure Control Workflow

A systematic approach to risk assessment is crucial when working with any chemical, especially one with an incomplete toxicological profile. The following workflow, represented as a DOT graph, outlines the key steps for a self-validating safety protocol.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_mitigation Mitigation & Control cluster_emergency Emergency Preparedness cluster_execution Execution & Review A Identify Experimental Procedure (e.g., synthesis, purification) B Review Available Safety Data (Analogs, similar compounds) A->B informs C Assess Potential for Exposure (Inhalation, dermal, ingestion) B->C guides D Select Engineering Controls (Fume hood, glove box) C->D dictates E Determine Required PPE (Gloves, goggles, lab coat) D->E supplements F Develop Safe Work Practices (Small quantities, designated area) E->F reinforces J Conduct Experiment Following Protocol F->J G Locate Emergency Equipment (Safety shower, eyewash station) H Review First Aid Procedures I Establish Spill & Waste Disposal Protocols K Decontaminate & Dispose of Waste J->K L Review & Document Any Incidents K->L

Caption: Risk assessment and control workflow for handling this compound.

Detailed Experimental Protocols for Safe Handling

Adherence to detailed and validated protocols is the cornerstone of laboratory safety. The following sections provide step-by-step methodologies for handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8]

  • Hand Protection: Wear nitrile gloves. Given the potential for skin sensitization, consider double-gloving.[8] Replace gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[8]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Safe Handling and Storage Procedures
  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8]

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Use the smallest quantity of material necessary for the experiment.

    • Keep the container tightly closed when not in use.[7][8]

  • Storage:

    • Store in a well-ventilated place.[7][8]

    • Keep the container tightly closed.[7][8]

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[7]

    • Store locked up.[7][8]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[7][8][7][8]
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[7][8][7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7][8][7][8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[7][8][7][8]
Spill and Waste Disposal
  • Spill Response:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[7][8]

    • Do not dispose of down the drain.

    • All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical that, like many halogenated heterocyclic compounds, requires careful and informed handling. While a specific, comprehensive toxicological profile is not yet established, by leveraging the safety data from structurally similar compounds, a robust and proactive safety protocol can be implemented. The principles of risk assessment, exposure control through engineering and personal protective equipment, and diligent adherence to safe work practices are paramount. This guide provides the foundational knowledge for researchers to work with this compound in a manner that ensures both personal safety and the integrity of their scientific endeavors.

References

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  • MDPI, Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024).
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A Technical Guide to the Spectral Analysis of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides an in-depth analysis of the expected spectral data for 2-Bromo-5-methylthiazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. While direct experimental spectra for this specific compound are not widely published, this document, grounded in fundamental principles of spectroscopy and data from analogous structures, offers a robust predictive framework for its characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the rationale behind the expected spectral patterns. This guide is designed to empower researchers to confidently identify and characterize this molecule, ensuring the integrity of their synthetic and drug development endeavors.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its substituted thiazole core is a common motif in a variety of biologically active compounds. Accurate and unambiguous characterization of this intermediate is paramount to ensure the quality, purity, and identity of downstream products, including active pharmaceutical ingredients (APIs). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will not only present the predicted spectral data but also delve into the "why" behind the spectroscopic observations. Understanding the interplay between molecular structure and spectral output is crucial for troubleshooting, identifying impurities, and validating experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-13Singlet (broad)1HCarboxylic acid (-COOH)The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum.[2][3][4][5] Its chemical shift can be concentration and solvent dependent.
~2.5-2.8Singlet3HMethyl (-CH₃)The protons of the methyl group attached to the thiazole ring are expected to appear as a singlet. Its chemical shift is influenced by the aromatic and electron-withdrawing nature of the thiazole ring.

Causality in Experimental Choices for ¹H NMR: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but if the carboxylic acid proton signal is too broad or difficult to observe, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which often results in a sharper -COOH proton signal. To confirm the assignment of the acidic proton, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube, the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.[2][4]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. We anticipate observing five distinct signals for this compound.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165-175Carboxylic acid (-C OOH)The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the downfield region of the spectrum.[2][3][6]
~150-160C2 (Carbon bearing Bromine)The carbon atom directly attached to the electronegative bromine atom and the nitrogen atom in the thiazole ring will be deshielded.
~145-155C4 (Carbon bearing COOH)This quaternary carbon is part of the aromatic thiazole ring and is attached to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
~120-130C5 (Carbon bearing CH₃)This carbon is also part of the thiazole ring, and its chemical shift is influenced by the attached methyl group and the overall electronic environment of the ring.
~15-20Methyl (-C H₃)The methyl carbon is an sp³ hybridized carbon and will appear in the upfield region of the spectrum.

Self-Validating Systems in ¹³C NMR: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methyl carbon and the quaternary carbons of the thiazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the prominent absorptions of the carboxylic acid group and the vibrations of the thiazole ring.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Assignment
2500-3300BroadO-H stretchCarboxylic acid O-H
~1700-1725StrongC=O stretchCarboxylic acid C=O
~1600 & ~1470MediumC=C and C=N stretchingThiazole ring vibrations
~1210-1320MediumC-O stretchCarboxylic acid C-O
~920Medium, BroadO-H bend (out-of-plane)Carboxylic acid O-H

Experimental Workflow for IR Spectroscopy:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample ATR ATR Crystal Sample->ATR Direct Contact KBr KBr Pellet Press Sample->KBr Grind & Press Nujol Nujol Mull Sample->Nujol Mull Preparation FTIR FTIR Spectrometer ATR->FTIR Place in Beam Path KBr->FTIR Place in Beam Path Nujol->FTIR Place in Beam Path Interferogram Interferogram FTIR->Interferogram Generate FFT Fourier Transform Interferogram->FFT Process Spectrum IR Spectrum FFT->Spectrum Generate

Caption: Experimental workflow for acquiring an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

m/z (mass-to-charge ratio) Relative Intensity Assignment Rationale
221/223Moderate[M]⁺Molecular ion
204/206Moderate[M-OH]⁺Loss of a hydroxyl radical
176/178Moderate[M-COOH]⁺Loss of the carboxyl group
143Moderate[M-Br]⁺Loss of a bromine radical

Logical Relationships in Mass Spectrometry Fragmentation:

MS_Fragmentation M Molecular Ion [M]⁺ m/z 221/223 M_OH [M-OH]⁺ m/z 204/206 M->M_OH -OH M_COOH [M-COOH]⁺ m/z 176/178 M->M_COOH -COOH M_Br [M-Br]⁺ m/z 143 M->M_Br -Br

Caption: Predicted fragmentation pathways for this compound.

Trustworthiness through High-Resolution Mass Spectrometry (HRMS): To unequivocally confirm the elemental composition, high-resolution mass spectrometry is the gold standard. HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of a precise molecular formula, which serves as a self-validating system for the compound's identity.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and corroborative characterization of this compound. While this guide presents a predictive analysis, it is rooted in well-established spectroscopic principles and serves as a reliable roadmap for researchers. By understanding the expected spectral data and the reasoning behind it, scientists can confidently synthesize, purify, and utilize this important molecule in their research and development endeavors, ensuring the integrity and success of their scientific pursuits.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]
  • ACS Publications. (2020). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • JoVE. (2023).
  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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2-Bromo-5-methylthiazole-4-carboxylic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound, a heterocyclic building block of interest in medicinal chemistry.[][] This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for accurate solubility assessment. We will explore the structural determinants of this compound's solubility, differentiate between kinetic and thermodynamic measurements, and provide step-by-step methodologies for generating a robust pH-solubility profile and assessing solubility in organic solvents.

Introduction: Physicochemical Profile of this compound

This compound is a substituted thiazole derivative with potential applications as a building block in the synthesis of novel chemical entities.[] An understanding of its physical and chemical properties is the foundation for its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40003-41-6[3][4][5]
Molecular Formula C₅H₄BrNO₂S[3][5]
Molecular Weight 222.06 g/mol [3][4][5]
Physical Form Solid[3][4]
Melting Point 163-168°C[4]
Hydrogen Bond Donors 1 (from carboxylic acid)[5]
Hydrogen Bond Acceptors 4 (from N, O, and S atoms)[5]
Predicted Lipophilicity (XLogP3-AA) 2.2[5]
Structural Determinants of Solubility

The solubility of this molecule is governed by a complex interplay between its functional groups and the overall molecular architecture:

  • Carboxylic Acid Group (-COOH): This is the most significant functional group influencing aqueous solubility. As a weak acid, its ionization state is pH-dependent. At low pH, it exists in its neutral, protonated form, which is less polar and thus less soluble in water. As the pH increases above its pKa, it deprotonates to form the highly polar and much more soluble carboxylate anion (-COO⁻).[6][7]

  • Thiazole Ring: The thiazole core is an aromatic heterocycle containing both nitrogen and sulfur.[8] While possessing some polar character due to the heteroatoms, the aromatic system itself is largely nonpolar, contributing to the molecule's lipophilicity.[9]

  • Bromo and Methyl Substituents: The bromine atom and the methyl group are both lipophilic. They increase the overall nonpolar surface area of the molecule, which generally tends to decrease aqueous solubility.

The predicted XLogP3-AA value of 2.2 suggests a moderate degree of lipophilicity, indicating that while the compound has some nonpolar character, the carboxylic acid group will play a dominant role in its solubility profile, especially in aqueous media.[5]

Figure 1: Ionization equilibrium of this compound.

Principles of Solubility Measurement in Drug Discovery

Determining a compound's solubility is essential, as low solubility can lead to poor absorption, unreliable results in biological assays, and significant formulation challenges.[10][11][12] Two primary types of solubility are measured:

  • Kinetic Solubility: Assessed by adding a concentrated DMSO stock of a compound to an aqueous buffer.[13][14] It measures the concentration at which the compound precipitates out of a supersaturated solution. This method is fast and well-suited for high-throughput screening in early discovery.[14][15]

  • Thermodynamic (Equilibrium) Solubility: This measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[11][16] It represents the "true" solubility and is determined by equilibrating an excess of the solid compound with the solvent over an extended period.[14] This is the gold-standard measurement for lead optimization and pre-formulation studies.[11][16]

For a comprehensive characterization of this compound, this guide will focus exclusively on the determination of thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most widely accepted and reliable technique for measuring thermodynamic solubility.[10] The protocol below is a self-validating system designed for accuracy and reproducibility.

Required Materials and Equipment
  • This compound (solid powder)

  • Glass vials (e.g., 1.5-4 mL) with screw caps

  • Analytical balance

  • Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC or UV-Vis Spectrophotometer for quantification

  • Calibrated pipettes

  • Solvents:

    • Aqueous Buffers: A series of buffers covering a relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0). Phosphate or citrate buffers are common.

    • Organic Solvents: HPLC-grade Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.

Step-by-Step Experimental Workflow

Step 1: Preparation of Stock and Calibration Standards

  • Rationale: A precise calibration curve is essential for accurately quantifying the final concentration of the dissolved compound.

  • Procedure:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent where it is freely soluble (e.g., 10 mg/mL in DMSO).

    • Perform serial dilutions of this stock solution with the analysis solvent (e.g., 50:50 acetonitrile:water) to create a series of at least five calibration standards of known concentrations.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

Step 2: Sample Preparation and Equilibration

  • Rationale: Adding a sufficient excess of solid compound and allowing adequate time for equilibration is critical to ensure the solution becomes truly saturated.

  • Procedure:

    • Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into each glass vial. The amount should be visibly more than what is expected to dissolve.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 buffer). Prepare each condition in duplicate or triplicate for statistical validity.[10]

    • Securely cap the vials and place them in a shaker/thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).

    • Incubate for at least 24 hours to allow the system to reach equilibrium.[16] Shorter incubation times (2-4 hours) are used for kinetic assays, but thermodynamic solubility requires a longer period.[10]

Step 3: Sample Separation and Processing

  • Rationale: It is crucial to completely remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

  • Procedure:

    • After incubation, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw the supernatant using a pipette and pass it through a syringe filter (0.22 µm) into a clean analysis vial. The first few drops should be discarded to saturate the filter material and prevent compound adsorption.

    • Dilute the clear filtrate with the analysis solvent as necessary to bring the concentration within the linear range of the calibration curve.

Step 4: Quantification

  • Rationale: The concentration of the diluted filtrate is measured and back-calculated to determine the solubility in the original solvent.

  • Procedure:

    • Analyze the processed samples using the pre-established HPLC or UV-Vis method.

    • Determine the concentration of the diluted sample by interpolating its response (peak area or absorbance) from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

G start Start prep Step 1: Preparation - Weigh excess solid compound into vials. - Add 1 mL of solvent (buffer/organic). start->prep incubate Step 2: Equilibration - Seal vials. - Shake at 25°C for 24 hours. prep->incubate separate Step 3: Separation - Centrifuge or let solid settle. - Filter supernatant (0.22 µm filter). incubate->separate quantify Step 4: Quantification - Dilute filtrate. - Analyze via HPLC or UV-Vis. separate->quantify calculate Step 5: Calculation - Determine concentration from calibration curve. - Multiply by dilution factor. quantify->calculate end_node End: Solubility Value (µg/mL or µM) calculate->end_node

Figure 2: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, structured format to facilitate analysis and comparison across different conditions.

Table 2: Illustrative Template for Aqueous Solubility Data

pH of BufferMean Solubility (µg/mL)Standard DeviationMean Solubility (µM)
3.0[Insert Data][Insert Data][Insert Data]
5.0[Insert Data][Insert Data][Insert Data]
7.4[Insert Data][Insert Data][Insert Data]
9.0[Insert Data][Insert Data][Insert Data]

Table 3: Illustrative Template for Organic Solvent Solubility Data

SolventMean Solubility (mg/mL)Standard Deviation
DMSO[Insert Data][Insert Data]
Ethanol[Insert Data][Insert Data]
Methanol[Insert Data][Insert Data]
Acetonitrile[Insert Data][Insert Data]

A plot of pH versus the logarithm of solubility is highly informative and can be used to estimate the compound's pKa. For this compound, a significant increase in solubility is expected as the pH rises and the carboxylic acid ionizes.

Safety and Handling Precautions

Based on available safety data, this compound and related compounds are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18]

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses or goggles, appropriate protective gloves, and a lab coat to prevent skin exposure.[17][19] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17][20]

    • Skin: Wash off immediately with soap and plenty of water.[17][20]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[17]

Conclusion

This guide has detailed the theoretical and practical considerations for determining the solubility of this compound. By understanding the influence of its chemical structure—particularly the ionizable carboxylic acid—and by employing the robust shake-flask method, researchers can generate accurate and reliable solubility data. This information is fundamental for making informed decisions in compound selection, assay development, and formulation, ultimately contributing to the successful progression of research and development projects.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
  • BioDuro. (n.d.). ADME Solubility Assay. [Link]
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
  • Georganics. (2011). SAFETY DATA SHEET: 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. [Link]
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
  • Bellevue College. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
  • Al-Tikriti, Y., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.
  • Bellevue College. (n.d.). Experiment 2 # Solubility 13. [Link]
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
  • ResearchGate. (n.d.).
  • Alichem. (n.d.). CAS 40003-41-6 2-Bromo-4-methylthiazole-5-carboxylic acid. [Link]
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid. [Link]
  • Wikipedia. (n.d.). Thiazole. [Link]
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
  • Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.

Sources

2-Bromo-5-methylthiazole-4-carboxylic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-methylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital heterocyclic building block in the landscape of pharmaceutical development and medicinal chemistry. As a substituted thiazole, it is a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] The integrity of this starting material is paramount to the success of multi-step syntheses, the purity of final active pharmaceutical ingredients (APIs), and the reproducibility of experimental results. This guide provides a comprehensive technical overview of the stability profile of this compound, outlining potential degradation pathways and establishing field-proven protocols for its proper storage and handling.

Core Molecular Structure and Intrinsic Stability

To understand the stability of this compound, a structural analysis is essential. The molecule's behavior is dictated by the interplay of its three key functional components: the thiazole ring, the bromine substituent, and the carboxylic acid group.

  • Thiazole Ring: The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. This aromaticity, resulting from the delocalization of six π-electrons, confers a significant degree of stability to the core structure.[2][4] However, the heteroatoms also influence the electron density of the ring, making certain positions susceptible to specific reactions.

  • Bromine Substituent: The bromine atom at the 2-position is an electron-withdrawing group, which can influence the reactivity of the thiazole ring. Halogenated heterocycles are common in synthetic chemistry, but the carbon-bromine bond can be a potential site for nucleophilic substitution or reduction under certain conditions.[5]

  • Carboxylic Acid Group: The carboxylic acid at the 4-position is the most reactive functional group under typical laboratory conditions. It imparts acidic properties to the molecule and is susceptible to reactions such as esterification, amidation, and, importantly for stability, decarboxylation.[6]

The combination of these groups results in a molecule that is generally stable under standard conditions but possesses inherent vulnerabilities that must be managed through appropriate storage and handling.

Factors Influencing the Stability of this compound

Several environmental factors can compromise the chemical integrity of this compound. Understanding these factors is critical for preventing degradation.

  • Temperature: Elevated temperatures are a primary concern. Carboxylic acids attached to aromatic heterocyclic rings can undergo thermal decarboxylation (loss of CO₂).[6] For a similar compound, 2-Bromo-4-methylthiazole-5-carboxylic acid, decomposition is noted at its melting point of 153°C.[7] This suggests that prolonged exposure to high heat, even below the melting point, could initiate slow degradation.

  • Moisture (Hydrolysis): While the thiazole ring is relatively resistant to hydrolysis, extreme pH conditions (strong acids or bases) combined with moisture can promote hydrolytic ring opening.[6] Furthermore, as a solid, the compound may be hygroscopic, and absorbed moisture can accelerate other degradation pathways.

  • Light (Photodegradation): Aromatic and heterocyclic compounds can be sensitive to UV and visible light.[6] Energy from light can be absorbed by the π-electron system, potentially leading to the formation of reactive intermediates and subsequent degradation products.

  • pH and Chemical Incompatibility: The compound's acidic nature makes it incompatible with strong bases. It should also be stored away from strong oxidizing agents, as the sulfur atom in the thiazole ring can be susceptible to oxidation.[4][8][9]

Potential Degradation Pathways

Based on the chemical structure and influencing factors, several degradation pathways can be hypothesized. Awareness of these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.

  • Decarboxylation: This is a highly probable degradation route, especially under thermal stress. The loss of carbon dioxide would result in the formation of 2-bromo-5-methylthiazole.[6]

  • Hydrolytic Ring Cleavage: In the presence of strong acid or base and water, the thiazole ring could undergo cleavage, leading to a complex mixture of acyclic degradation products.[6]

  • Oxidative Degradation: Strong oxidizing conditions could potentially lead to the formation of a non-aromatic thiazole sulfoxide or sulfone.[4]

  • Photochemical Decomposition: Exposure to high-energy light could induce a variety of reactions, including radical formation and subsequent decomposition.[6]

G main This compound decarboxylation Decarboxylation main->decarboxylation Heat (Δ) hydrolysis Hydrolytic Cleavage main->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation main->oxidation [O] photodegradation Photodegradation main->photodegradation Light (hν) prod1 2-Bromo-5-methylthiazole + CO₂ decarboxylation->prod1 prod2 Acyclic Products hydrolysis->prod2 prod3 Thiazole N/S-Oxides oxidation->prod3 prod4 Various Decomposition Products photodegradation->prod4

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, adherence to strict storage and handling protocols is mandatory.

Storage Conditions

The primary goal of storage is to mitigate the impact of the environmental factors discussed above.

ParameterShort-Term Storage (Weeks)Long-Term Storage (Months-Years)Rationale
Temperature Cool Room Temperature (20-25°C)Refrigerated (2-8°C) [6]Minimizes thermal degradation, including decarboxylation.
Atmosphere Tightly sealed containerUnder Inert Gas (Argon/Nitrogen) [6]Prevents exposure to atmospheric moisture and oxygen.
Light Amber glass vial or opaque containerStored in the dark [6]Protects against light-induced photodegradation.
Moisture In a desiccatorIn a desiccator within a refrigeratorPrevents hydrolysis and moisture-catalyzed degradation.
Handling Procedures

Safe and effective handling will preserve the quality of the compound and ensure user safety.

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]

  • Avoid creating dust when handling the solid material.[10]

  • Use clean, dry spatulas and glassware to prevent cross-contamination and the introduction of moisture.

  • After dispensing, securely reseal the container, preferably purging the headspace with an inert gas for long-term storage.

Experimental Protocols for Stability Assessment

A self-validating system requires robust analytical methods to monitor the stability of the compound over time.

Protocol 1: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and detecting the formation of degradation products.

  • System Preparation: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is typically effective.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength determined by the compound's UV spectrum (typically around 254 nm).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradants and establish a "stability-indicating" analytical method.

  • Prepare Stock Solutions: Prepare several identical solutions of the compound (~1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store a solid sample at 80°C for 48 hours, then dissolve for analysis.

    • Photostability: Expose a solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the developed HPLC method.

  • Evaluation: Compare the chromatograms. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main compound peak. LC-MS can be used to identify the mass of the degradants, helping to confirm the degradation pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, RT) prep->base oxidation Oxidation (H₂O₂, RT) prep->oxidation thermal Thermal (Solid, Heat) prep->thermal photo Photolytic (Light Exposure) prep->photo analyze Analyze via HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze eval Assess Peak Purity & Resolution Identify Degradants analyze->eval

Sources

A Technical Guide to the Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid: Starting Materials and Core Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methylthiazole-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural and electronic properties make it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. The strategic placement of the bromine atom, the carboxylic acid, and the methyl group on the thiazole core provides multiple reaction handles for molecular elaboration, enabling the construction of complex and diverse chemical libraries.

This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of a robust and well-established synthetic route to this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a three-stage synthetic strategy. The primary disconnection is at the carboxyl group, leading back to the corresponding ethyl ester (II). The second key disconnection involves the C2-Br bond, which can be installed via a Sandmeyer-type reaction from a 2-amino precursor (III). Finally, the thiazole ring itself can be constructed from simple, commercially available acyclic precursors via the classic Hantzsch thiazole synthesis. This leads to a convergent and efficient synthetic plan starting from ethyl acetoacetate and thiourea.

G Target Target (I) 2-Bromo-5-methylthiazole- 4-carboxylic acid Ester Intermediate II Ethyl 2-bromo-5-methylthiazole- 4-carboxylate Target->Ester Ester Hydrolysis Amine Intermediate III Ethyl 2-amino-5-methylthiazole- 4-carboxylate Ester->Amine Sandmeyer Bromination Start Starting Materials Ethyl Acetoacetate + Thiourea Amine->Start Hantzsch Thiazole Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Part 1: The Core Synthesis - Hantzsch Thiazole Formation

The foundation of this synthesis is the construction of the thiazole ring using the Hantzsch thiazole synthesis, a robust cyclocondensation reaction.[1] In this modern adaptation, an efficient one-pot procedure is employed, which combines the initial α-bromination of a β-ketoester and the subsequent cyclization with thiourea, thereby streamlining the process and improving overall efficiency.[2]

Mechanism and Rationale

The reaction begins with the in situ generation of an α-bromo β-ketoester, ethyl 2-bromo-3-oxobutanoate. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation. Its key advantage is providing a low, steady concentration of electrophilic bromine through its reaction with trace amounts of HBr, which minimizes the formation of dibrominated side products and ensures high selectivity for the desired mono-bromination at the α-carbon.

The sulfur atom of thiourea, a potent nucleophile, then attacks the electrophilic α-carbon of the brominated intermediate. This is followed by an intramolecular condensation where one of the amino groups attacks the ketone carbonyl. A subsequent dehydration step, driven by the formation of a stable aromatic ring, yields the final 2-aminothiazole product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis A Ethyl Acetoacetate + NBS B Ethyl 2-bromo-3-oxobutanoate (In situ intermediate) A->B α-Bromination D Cyclization & Dehydration B->D Nucleophilic Attack C Thiourea (Nucleophile) C->D Nucleophilic Attack E Product III Ethyl 2-amino-5-methylthiazole- 4-carboxylate D->E Aromatization G cluster_1 Step 2: Sandmeyer Bromination F Intermediate III + n-Butyl Nitrite G Thiazole Diazonium Salt (Unstable Intermediate) F->G Diazotization I SET Mechanism N₂ displacement G->I Catalytic Decomposition H CuBr (Catalyst) H->I Catalytic Decomposition J Product II Ethyl 2-bromo-5-methylthiazole- 4-carboxylate I->J

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid: Mechanisms and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-bromo-5-methylthiazole-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The synthesis is dissected into a logical three-step sequence: the Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, a subsequent Sandmeyer reaction for regioselective bromination, and concluding with ester hydrolysis to yield the final carboxylic acid. This document delves into the underlying mechanisms of each transformation, providing field-proven insights into experimental choices and detailed, step-by-step protocols for laboratory execution. The content is structured to serve as a practical and educational resource for researchers, scientists, and professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a cornerstone of medicinal chemistry, present in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1] The specific molecule, this compound, serves as a versatile intermediate, enabling further molecular elaboration through various cross-coupling reactions and amide bond formations. Its strategic importance lies in the orthogonal reactivity of the bromo and carboxylic acid functionalities, allowing for sequential and controlled modifications in the synthesis of complex drug candidates. This guide will elucidate the most common and efficient pathway to this valuable synthetic intermediate.

Overall Synthetic Strategy

The formation of this compound is most effectively achieved through a three-step synthetic sequence starting from readily available commercial reagents. The overall transformation is outlined below:

Overall Synthesis Start Ethyl Acetoacetate + Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 Ethyl 2-amino-4-methylthiazole-5-carboxylate Step1->Intermediate1 Step2 Step 2: Sandmeyer Reaction Intermediate1->Step2 Intermediate2 Ethyl 2-bromo-4-methylthiazole-5-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct 2-Bromo-5-methylthiazole- 4-carboxylic acid Step3->FinalProduct

Caption: Overall 3-step synthesis workflow.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The foundational step is the construction of the thiazole ring system via the Hantzsch synthesis. This reaction is a classic condensation between an α-halocarbonyl compound and a thioamide.[2] In this specific application, a one-pot approach is often employed, where the α-halogenation of ethyl acetoacetate is performed in situ, followed by the addition of thiourea.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism. Initially, the active methylene group of ethyl acetoacetate is halogenated, typically with N-bromosuccinimide (NBS) or sulfuryl chloride, to form the α-halo-β-ketoester intermediate. The sulfur atom of thiourea then acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch Mechanism cluster_0 In-situ Halogenation cluster_1 Thiazole Ring Formation EAA Ethyl Acetoacetate NBS NBS HaloEAA Ethyl 2-haloacetoacetate NBS->HaloEAA Halogenation Thiourea Thiourea NucleophilicAttack Nucleophilic Attack (SN2) HaloEAA->NucleophilicAttack IntermediateA Thiouronium Salt Intermediate NucleophilicAttack->IntermediateA Cyclization Intramolecular Cyclization IntermediateA->Cyclization IntermediateB Hemiaminal-like Intermediate Cyclization->IntermediateB Dehydration Dehydration IntermediateB->Dehydration Product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Dehydration->Product

Caption: Hantzsch thiazole synthesis mechanism.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a procedure described by Li, et al.[3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Ethyl acetoacetate130.140.056.50 g
N-Bromosuccinimide (NBS)177.980.0610.5 g
Thiourea76.120.053.80 g
Tetrahydrofuran (THF)--20.0 mL
Water--50.0 mL
Ammonia solution--As needed

Procedure:

  • To a 250 mL round-bottom flask, add ethyl acetoacetate (6.50 g, 0.05 mol), water (50.0 mL), and THF (20.0 mL).

  • Cool the mixture in an ice bath to below 0 °C.

  • Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) in portions, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by Thin Layer Chromatography (TLC).

  • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 2 hours.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Basify the mixture with an ammonia solution to a pH of approximately 7.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate. A typical yield is around 72%.[4]

Step 2: Sandmeyer Reaction for 2-Bromo-4-methylthiazole-5-carboxylate

The Sandmeyer reaction is a cornerstone transformation for converting aromatic and heteroaromatic primary amines into halides.[5] It proceeds via a diazonium salt intermediate, which is then catalytically decomposed by a copper(I) salt to yield the corresponding halide.

Mechanism of the Sandmeyer Reaction

The mechanism is initiated by the diazotization of the 2-amino group with a nitrosating agent, typically formed in situ from a nitrite source (e.g., n-butyl nitrite or sodium nitrite) and an acid. The resulting diazonium salt then undergoes a single-electron transfer (SET) from the copper(I) catalyst to form an aryl radical and evolve nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[6]

Sandmeyer Mechanism cluster_diazotization Diazotization cluster_catalytic_cycle Copper-Catalyzed Bromination AminoThiazole Ethyl 2-amino-4-methyl- thiazole-5-carboxylate DiazotizingAgent n-Butyl Nitrite (or NaNO2/H+) DiazoniumSalt Thiazole-2-diazonium salt DiazotizingAgent->DiazoniumSalt Formation of Diazonium Ion SET Single Electron Transfer (SET) DiazoniumSalt->SET CuBr Cu(I)Br CuBr->SET ArylRadical Thiazole Radical + N2 gas SET->ArylRadical CuBr2 Cu(II)Br2 SET->CuBr2 Oxidation BromineAbstraction Bromine Atom Abstraction ArylRadical->BromineAbstraction CuBr2->BromineAbstraction BromineAbstraction->CuBr Regeneration Product Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate BromineAbstraction->Product Hydrolysis Mechanism Ester Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Addition Hydroxide NaOH (OH-) CarboxylicAcid 2-Bromo-5-methylthiazole- 4-carboxylic acid Tetrahedral->CarboxylicAcid Elimination of Leaving Group Ethoxide Ethoxide (EtO-) Carboxylate Sodium 2-bromo-5-methyl- thiazole-4-carboxylate CarboxylicAcid->Carboxylate Deprotonation (Irreversible) FinalProduct Final Product Carboxylate->FinalProduct Protonation AcidWorkup Acidic Workup (e.g., HCl)

Sources

discovery and history of 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and History of 2-Bromo-5-methylthiazole-4-carboxylic acid

This guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. Rather than a singular "discovery" event, the history of this molecule is intrinsically linked to the development of foundational reactions in organic chemistry. We will explore its logical synthesis through the lens of these cornerstone reactions, providing both the historical context and detailed, field-proven experimental protocols for its preparation.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a highly functionalized thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antifungal, anti-inflammatory, and anti-HIV agents.[1][2] The specific substitution pattern of this molecule—a bromine atom at the 2-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position—makes it a versatile intermediate. The bromine atom is particularly valuable as it serves as a chemical handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse molecular fragments, while the carboxylic acid provides a key site for amide bond formation.[3][4]

The Historical Context: A Synthesis Forged from Classic Reactions

The emergence of this compound is not attributable to a single discovery but rather to the logical application of powerful, century-old name reactions. Its synthesis can be best understood as a two-stage process: the construction of the core thiazole ring, followed by the strategic introduction of the bromine atom.

Stage 1: Building the Core via the Hantzsch Thiazole Synthesis

The most direct and historically significant method for constructing the 2-amino-5-methylthiazole-4-carboxylic ester backbone is the Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887.[5] This robust reaction involves the condensation of an α-haloketone with a thioamide.[1][6]

  • Causality of Experimental Design: The choice of starting materials is dictated by the desired substitution pattern on the final thiazole ring.

    • To achieve the 4-carboxylate and 5-methyl substitution, the logical α-haloketone is an ester of 2-chloro- or 2-bromoacetoacetic acid (e.g., ethyl 2-chloroacetoacetate). The acetoacetate portion provides the C4, C5, the methyl group, and the carboxylate precursor.

    • The thioamide partner required to form a 2-aminothiazole is thiourea. The carbon and two nitrogen atoms of thiourea form the C2 and N3 atoms of the ring, along with the exocyclic amino group.

The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[6]

Stage 2: Bromination via the Sandmeyer Reaction

With the 2-amino-5-methylthiazole-4-carboxylate intermediate in hand, the next critical step is the replacement of the 2-amino group with a bromine atom. The premier method for this transformation is the Sandmeyer Reaction , discovered by Traugott Sandmeyer in 1884.[7] This reaction provides a reliable pathway to convert aromatic amines into aryl halides via a diazonium salt intermediate, a transformation not easily achieved by direct halogenation.[8][9]

  • Causality of Experimental Design: The Sandmeyer reaction is a multi-step process performed in a single pot.

    • Diazotization: The 2-aminothiazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like H₂SO₄ or HBr) at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

    • Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which then reacts with the bromide from the copper species to yield the final 2-bromothiazole product.[7]

Finally, the ester is hydrolyzed to the target carboxylic acid, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup.[3]

Comprehensive Synthetic Workflow

The logical and most probable historical pathway to synthesize this compound is a three-step sequence: Hantzsch synthesis, Sandmeyer reaction, and ester hydrolysis.

Synthetic_Workflow EA Ethyl Acetoacetate + Thiourea Intermediate Ethyl 2-amino-5-methyl- thiazole-4-carboxylate EA->Intermediate 1. Hantzsch Synthesis (e.g., with SO₂Cl₂) Intermediate_Br Ethyl 2-bromo-5-methyl- thiazole-4-carboxylate Intermediate->Intermediate_Br 2. Sandmeyer Reaction (NaNO₂, CuBr, HBr) Final_Product 2-Bromo-5-methylthiazole- 4-carboxylic acid Intermediate_Br->Final_Product 3. Saponification (e.g., NaOH, then H⁺)

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols represent a self-validating system for the synthesis, based on established and reliable chemical transformations.

Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (Hantzsch Synthesis)

This protocol is adapted from standard Hantzsch synthesis procedures.[1][4] The chlorination of ethyl acetoacetate is performed in situ followed by reaction with thiourea.

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and 100 mL of ethanol. Cool the flask to 0-5 °C in an ice bath.

  • Chlorination: While maintaining the temperature below 10 °C, add sulfuryl chloride (SO₂Cl₂) (14.8 g, 0.11 mol) dropwise over 30 minutes. A vigorous evolution of HCl and SO₂ gas will be observed. Stir the mixture at this temperature for an additional 1 hour after the addition is complete.

  • Thiazole Formation: In a separate beaker, dissolve thiourea (8.4 g, 0.11 mol) in 50 mL of ethanol. Add this solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 300 mL of ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8, at which point a solid precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The resulting white to off-white solid is ethyl 2-amino-5-methylthiazole-4-carboxylate.

Table 1: Representative Yields for Hantzsch Synthesis

Step Reactant A Reactant B Product Typical Yield (%)

| 1 | Ethyl Acetoacetate | Thiourea | Ethyl 2-amino-5-methylthiazole-4-carboxylate | 75-85% |

Protocol 2: Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate (Sandmeyer Reaction)

This procedure is based on well-established Sandmeyer reaction conditions for heterocyclic amines.[4][8][10]

  • Setup: To a 500 mL flask, add hydrobromic acid (48%, 100 mL). Cool the flask to -5 °C in an ice-salt bath.

  • Diazotization: Add the ethyl 2-amino-5-methylthiazole-4-carboxylate (18.6 g, 0.1 mol) portion-wise to the cold HBr, ensuring the temperature does not exceed 0 °C. Stir until a fine suspension is formed. In a separate beaker, dissolve sodium nitrite (NaNO₂) (7.6 g, 0.11 mol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 45 minutes, keeping the temperature strictly below 0 °C. Stir for an additional 30 minutes at this temperature.

  • Copper Catalyst: In a separate 1 L flask, dissolve copper(I) bromide (CuBr) (15.8 g, 0.11 mol) in 50 mL of 48% HBr.

  • Displacement: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. A rapid evolution of N₂ gas will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour until gas evolution ceases.

  • Workup & Isolation: Cool the mixture and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 3: Hydrolysis to this compound
  • Saponification: Dissolve the crude ethyl 2-bromo-5-methylthiazole-4-carboxylate (0.1 mol) in a mixture of tetrahydrofuran (THF) (100 mL) and methanol (50 mL). Add a solution of lithium hydroxide (LiOH) (8.4 g, 0.2 mol) in 50 mL of water.[3]

  • Reaction: Stir the mixture at 50 °C for 2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Table 2: Physical and Chemical Properties

Property Value
CAS Number 40003-41-6[11]
Molecular Formula C₅H₄BrNO₂S[12]
Molecular Weight 222.06 g/mol
Appearance White to light yellow powder/crystal[13]

| Melting Point | ~153 °C (decomposes)[13] |

Conclusion

The discovery and availability of this compound are a testament to the enduring power and utility of classic organic reactions. While a singular "eureka" moment for this specific molecule is not documented, its existence is a logical consequence of the Hantzsch and Sandmeyer reactions. Understanding this synthetic heritage provides researchers with the fundamental knowledge to not only prepare this valuable intermediate but also to envision and create novel analogues for applications in drug discovery and materials science. This guide provides the necessary historical context, mechanistic rationale, and practical protocols to empower scientists in their research endeavors.

References

  • Pingaew, R., et al. (2014). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
  • Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • SynArchive.Hantzsch Thiazole Synthesis.[Link]
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Anderson, R. J., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal.Thiazole synthesis.[Link]
  • ResearchGate.The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction.[Link]
  • Wikipedia.Sandmeyer reaction.[Link]
  • Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Georganics.2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.[Link]
  • Google Patents.US3274207A - Processes for preparing thiazole carboxylic acids.
  • Wikipedia.Cook–Heilbron thiazole synthesis.[Link]
  • ChemHelp ASAP. (2020).
  • Google Patents.CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Organic Chemistry Portal.Sandmeyer Reaction.[Link]
  • PubChem.2-Bromothiazole-5-carboxylic acid.[Link]
  • MDPI.
  • MDPI.Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[Link]

Sources

A Technical Guide to the Theoretical Properties of 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

2-Bromo-5-methylthiazole-4-carboxylic acid is a substituted thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen that is a cornerstone of medicinal chemistry.[1] The thiazole ring is a critical pharmacophore found in numerous FDA-approved drugs, including the antibiotic Penicillin and the vitamin Thiamine (B1).[2] This specific isomer, featuring a bromine atom at the C2 position, a methyl group at C5, and a carboxylic acid at C4, represents a highly versatile building block for the synthesis of novel therapeutic agents. Its strategic placement of functional groups allows for orthogonal chemical modifications, making it an attractive starting point for generating diverse molecular libraries.

Derivatives of the bromothiazole scaffold have demonstrated a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[3][4] The inherent reactivity of the C-Br bond and the carboxylic acid moiety provides chemists with reliable handles for molecular elaboration in the pursuit of potent and selective drug candidates.[5] This guide offers an in-depth analysis of the theoretical and computational properties of this compound, providing a predictive framework for its behavior in synthetic and biological systems.

Molecular and Physicochemical Profile

Understanding the fundamental molecular and physicochemical properties of a compound is paramount in drug discovery, as these characteristics heavily influence its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this specific isomer is not compiled in public databases, we can deduce its key properties from its structure and data on closely related analogues.

Molecular Identifiers

A precise identification of the molecule is crucial for database searches and regulatory documentation. The key identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid-
Molecular Formula C₅H₄BrNO₂S[6]
Molecular Weight 222.06 g/mol [6]
Canonical SMILES CC1=C(C(=O)O)N=C(S1)Br-
InChIKey XSZIUHFDUUSYKH-UHFFFAOYSA-N-
CAS Number 40003-41-6 (Isomer)[6][7]

Note: The listed CAS number (40003-41-6) frequently refers to the isomeric 2-Bromo-4-methylthiazole-5-carboxylic acid. Researchers should verify the identity of commercial samples via analytical data.

Predicted Physicochemical Properties

These properties are critical for predicting a molecule's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

PropertyPredicted Value/RangeSignificance in Drug Development
pKa 3.0 - 4.5The carboxylic acid group confers acidic properties, influencing the molecule's charge state at physiological pH (7.4). This affects solubility, membrane permeability, and binding to target proteins.
logP 1.5 - 2.5The partition coefficient (logP) indicates the lipophilicity of the molecule. This moderate range suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for oral bioavailability. The isomeric 2-bromo-4-methylthiazole-5-carboxylic acid has a calculated XLogP3-AA value of 2.2.[6]
Hydrogen Bond Donors 1The carboxylic acid proton is a key hydrogen bond donor, critical for interacting with biological targets like enzyme active sites.[6]
Hydrogen Bond Acceptors 4The carbonyl oxygen, hydroxyl oxygen, thiazole nitrogen, and thiazole sulfur can act as hydrogen bond acceptors, providing multiple points for molecular recognition.[6]
Polar Surface Area (PSA) ~78 ŲPSA is a key predictor of drug transport properties. A value in this range is often associated with good cell permeability and potential for oral absorption.

Theoretical Spectral & Reactivity Analysis

Computational chemistry provides powerful tools to predict the spectral signatures and reactivity of molecules, guiding their synthesis and characterization.

Molecular Structure and Reactivity Hotspots

The molecule's structure dictates its function. The key reactive sites can be predicted by analyzing its electrostatic potential, where electron-rich areas are susceptible to electrophilic attack and electron-poor areas are targets for nucleophiles.

Start 2-Bromo-5-methylthiazole- 4-carboxylic acid Step1 Activate with Oxalyl Chloride in DCM, cat. DMF Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 React with R-NH₂ and Base (e.g., DIEA) Intermediate->Step2 Product Target Amide Product Step2->Product Start 2-Bromo-5-methylthiazole- 4-carboxylic acid Step1 React with Nucleophile (Nu-H) and Base (e.g., DIEA) in NMP Start->Step1 Step2 Heat to >100°C in Sealed Vessel Step1->Step2 Product 2-Substituted-5-methylthiazole- 4-carboxylic acid Step2->Product

Sources

A Comprehensive Technical Guide to 2-Bromo-5-methylthiazole-4-carboxylic acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Synthesis, Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction

2-Bromo-5-methylthiazole-4-carboxylic acid is a key heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive bromine atom, a carboxylic acid functional group, and a thiazole core, make it a versatile synthon for the construction of complex molecular architectures with diverse biological activities. The thiazole ring itself is a privileged scaffold, present in a wide array of approved therapeutic agents, and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue (for 2-Bromo-4-methylthiazole-5-carboxylic acid)Source(s)
Molecular Formula C₅H₄BrNO₂S[1][2]
Molecular Weight 222.06 g/mol [1][2]
Appearance White to tan powder/solid[3][4]
Melting Point 163-168 °C[4]
Purity ≥98% (by HPLC)[4][5]
LogP 1.91220[5]
Topological Polar Surface Area (TPSA) 50.19 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available starting materials. A common and effective strategy involves the initial construction of the thiazole ring via the Hantzsch thiazole synthesis, followed by functional group manipulations to introduce the bromine atom and the carboxylic acid.

Synthesis_Workflow A Ethyl 2-amino-5-methyl- thiazole-4-carboxylate B Ethyl 2-bromo-5-methyl- thiazole-4-carboxylate A->B Diazotization/ Sandmeyer Reaction C 2-Bromo-5-methyl- thiazole-4-carboxylic acid B->C Ester Hydrolysis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

The initial step involves the Hantzsch thiazole synthesis, a classic method for constructing thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. In this case, ethyl 2-chloroacetoacetate can be reacted with thiourea to yield the desired ethyl 2-amino-4-methylthiazole-5-carboxylate. However, a more direct precursor for the 5-methyl isomer is ethyl 2-amino-5-methylthiazole-4-carboxylate, which can be synthesized through variations of the Hantzsch synthesis or other established methods.

Step 2: Diazotization and Sandmeyer Reaction

With the aminothiazole ester in hand, the amino group at the 2-position can be converted to a bromine atom via a Sandmeyer reaction. This two-part process first involves the diazotization of the primary amine using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of a strong acid to form a diazonium salt intermediate. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom.

Experimental Protocol: Proposed Sandmeyer Bromination

  • Diazotization: Dissolve ethyl 2-amino-5-methylthiazole-4-carboxylate in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-bromo-5-methylthiazole-4-carboxylate.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF).

Experimental Protocol: Ester Hydrolysis

  • Dissolve the crude ethyl 2-bromo-5-methylthiazole-4-carboxylate in a mixture of methanol and water.

  • Add an excess of lithium hydroxide monohydrate and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Chemical Reactivity and Functionalization

This compound possesses three primary sites for chemical modification: the bromine atom at the 2-position, the carboxylic acid at the 4-position, and the thiazole ring itself. This trifunctional nature allows for a wide range of synthetic transformations, making it a valuable scaffold in combinatorial chemistry and drug discovery.

Caption: Key reactivity sites of this compound.

Reactions at the C2-Bromine Atom

The bromine atom at the 2-position of the thiazole ring is susceptible to various cross-coupling and substitution reactions.

  • Suzuki Coupling: The C2-bromo group can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters.[6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the exploration of structure-activity relationships. The general mechanism involves oxidative addition of the bromothiazole to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring can facilitate nucleophilic aromatic substitution at the C2 position, particularly with strong nucleophiles.[7][8] For example, secondary amines can displace the bromide under elevated temperatures to form 2-aminothiazole derivatives.[9]

Experimental Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine [9]

  • Combine this compound (1.0 equivalent), the desired secondary amine (e.g., (R)-3-fluoropyrrolidine HCl, 2.5 equivalents), and a non-nucleophilic base (e.g., DIEA, 5.0 equivalents) in a pressure vial.

  • Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Seal the vial and heat the reaction mixture to 130 °C for an extended period (e.g., 18 hours).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • The resulting ester can then be hydrolyzed as previously described to yield the 2-substituted thiazole-4-carboxylic acid.[9]

Reactions of the C4-Carboxylic Acid

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides and esters.

  • Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for generating libraries of compounds with diverse substituents. The reaction typically requires activation of the carboxylic acid, which can be achieved by converting it to an acyl chloride or by using a peptide coupling reagent.

Experimental Protocol: Amide Coupling via Acyl Chloride [9]

  • Acyl Chloride Formation: Suspend this compound in an anhydrous solvent such as dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Add oxalyl chloride dropwise at room temperature. The reaction is typically complete within 1-2 hours, as indicated by the cessation of gas evolution.

  • Remove the solvent and excess reagent under vacuum to obtain the crude acyl chloride.

  • Amide Formation: In a separate flask, dissolve the desired amine in an appropriate solvent (e.g., THF).

  • Add the freshly prepared acyl chloride solution to the amine solution and stir, often with gentle heating (e.g., 50 °C), until the reaction is complete.

  • Work-up: Concentrate the reaction mixture and purify the product by flash chromatography to obtain the desired amide.[9]

Applications in Drug Discovery and Development

The 2-bromo-5-methylthiazole scaffold is a valuable building block in the synthesis of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The ability to functionalize the molecule at multiple positions allows for the fine-tuning of its pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

For instance, derivatives of this compound have been explored as intermediates in the synthesis of complex heterocyclic systems with potential applications in oncology and other therapeutic areas. The amide coupling reaction, in particular, is frequently employed to link the thiazole core to other pharmacophores, leading to the generation of novel chemical entities with enhanced biological activity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the 5-methyl isomer is not widely available, data for the analogous 2-bromo-4-methylthiazole-5-carboxylic acid and other similar compounds indicate that it should be treated as a hazardous substance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its trifunctional nature allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, and is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Sources

Methodological & Application

Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The 2-bromo-5-methylthiazole-4-carboxylic acid core, in particular, offers a versatile platform for the development of novel therapeutics. The bromine atom at the 2-position serves as a valuable synthetic handle for cross-coupling reactions, while the carboxylic acid at the 4-position provides an ideal attachment point for various side chains via amide bond formation, enabling the systematic exploration of structure-activity relationships (SAR).[3]

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization into a library of carboxamides. We will delve into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols suitable for researchers in drug discovery and development.

Overall Synthetic Strategy

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the thiazole ring, followed by functional group manipulations to install the desired bromo and carboxylic acid moieties. The final step involves the coupling of the carboxylic acid with a diverse range of amines to generate the target amide derivatives.

Synthesis_Workflow Start Ethyl Acetoacetate + Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 Ethyl 2-amino-5-methylthiazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Sandmeyer Reaction Intermediate1->Step2 Intermediate2 Ethyl 2-bromo-5-methylthiazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 CoreMolecule This compound Step3->CoreMolecule Step4 Step 4: Amide Coupling CoreMolecule->Step4 Derivatives Target Amide Derivatives Step4->Derivatives Amines Primary/Secondary Amines Amines->Step4

Caption: Overall workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the Core Intermediate: this compound

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

The journey begins with the venerable Hantzsch thiazole synthesis, a classic and highly efficient method for constructing the thiazole ring from an α-haloketone and a thioamide.[4] In our case, we will generate the α-haloketone in situ from ethyl acetoacetate.

Mechanistic Insight: The reaction is initiated by the bromination of the active methylene group of ethyl acetoacetate. The resulting α-bromo ketone is then attacked by the nucleophilic sulfur of thiourea. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic thiazole ring.[5] The use of a one-pot procedure, where the bromination and cyclization occur in the same reaction vessel, simplifies the process and often improves overall yield.[6]

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis EA Ethyl Acetoacetate Bromo_EA α-Bromo Ethyl Acetoacetate EA->Bromo_EA Bromination NBS NBS NBS->Bromo_EA Adduct Thiourea Adduct Bromo_EA->Adduct Nucleophilic Attack Thiourea Thiourea Thiourea->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Ethyl 2-amino-5-methylthiazole-4-carboxylate Cyclized->Product Dehydration Amide_Coupling_Mechanism cluster_1 HATU-mediated Amide Coupling CarboxylicAcid R-COOH ActiveEster Activated OAt-Ester CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate Nucleophilic Attack Amine R'-NH₂ Amine->TetrahedralIntermediate AmideProduct R-CONH-R' TetrahedralIntermediate->AmideProduct Collapse

Sources

Application Notes and Protocols for the Synthesis of 2-Bromo-5-methylthiazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-methylthiazole-4-carboxylic Acid in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its rigid, sulfur- and nitrogen-containing core imparts unique physicochemical properties to molecules, often enhancing metabolic stability, target affinity, and cell permeability. The presence of a bromine atom at the 2-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the carboxylic acid at the 4-position is an ideal anchor point for the introduction of diverse functionalities through amide bond formation. This guide provides a comprehensive overview of the reactions of this compound with a range of primary and secondary amines, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in medicinal chemistry and process development.

The thiazole moiety is a privileged scaffold found in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][2] The strategic incorporation of a 2-bromo-5-methylthiazole-4-carboxamide core can be a key step in the synthesis of novel bioactive compounds.[3]

Mechanistic Considerations: Activating the Thiazole Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The lone pair of the amine nitrogen typically deprotonates the carboxylic acid, forming a highly unreactive carboxylate-ammonium salt.[4] Therefore, activation of the carboxylic acid is essential to facilitate nucleophilic attack by the amine. The electron-withdrawing nature of the thiazole ring, further enhanced by the bromine substituent, can influence the reactivity of the carboxylic acid and the stability of the activated intermediates.

Several classes of coupling reagents are commonly employed to activate the carboxylic acid, each with its own mechanism, advantages, and potential drawbacks.[5] The most prevalent methods involve the in-situ formation of a highly reactive acyl-substituted intermediate.

Visualizing the Activation Pathways

Amide Bond Formation Mechanisms Figure 1: General Mechanisms of Carboxylic Acid Activation cluster_0 Carbodiimide Method (EDC/HOBt) cluster_1 Uronium Salt Method (HATU) cluster_2 Acyl Chloride Method A R-COOH C O-Acylisourea Intermediate (highly reactive, prone to racemization) A->C + B B EDC E HOBt Ester (more stable, less racemization) C->E + D D HOBt G Amide (R-CONH-R') E->G + F F Amine (R'-NH2) H EDC-urea byproduct I R-COOH K R-COO- I->K + J J Base (e.g., DIPEA) M OAt-Active Ester (highly reactive) K->M + L L HATU O Amide (R-CONH-R') M->O + N N Amine (R'-NH2) P Tetramethylurea byproduct Q R-COOH S Acyl Chloride (R-COCl) (highly reactive) Q->S + R R SOCl2 or (COCl)2 U Amide (R-CONH-R') S->U + T T Amine (R'-NH2) V HCl byproduct Experimental Workflow Figure 2: A Generalized Experimental Workflow start Start: Reagent Preparation reagents Combine this compound, amine, coupling reagent, and base in an anhydrous solvent. start->reagents activation Activate carboxylic acid (e.g., stir at 0 °C for 15-30 min with HATU). reagents->activation reaction Allow reaction to proceed at room temperature. Monitor by TLC or LC-MS. activation->reaction workup Aqueous workup: - Dilute with organic solvent. - Wash with acid, base, and brine. reaction->workup purification Isolate and purify the crude product: - Dry organic layer. - Concentrate in vacuo. - Flash column chromatography. workup->purification characterization Characterize the pure amide: - NMR (¹H, ¹³C) - MS - IR purification->characterization end End: Pure Product characterization->end

Sources

Application Notes & Protocols: 2-Bromo-5-methylthiazole-4-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 2-Bromo-5-methylthiazole-4-carboxylic acid has emerged as a highly valuable and versatile scaffold for medicinal chemists.[1][] Its utility stems from the convergence of three key structural features: a privileged thiazole core, an activatable carboxylic acid, and a functionalizable bromine atom.

The thiazole ring is a prominent heterocycle found in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib and the gout treatment Febuxostat.[3][4] This is due to its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and provide a rigid framework for orienting substituents towards biological targets.[5] This application note provides a comprehensive guide to the reactivity of this compound and detailed protocols for its application in key synthetic transformations central to drug development programs.

Physicochemical Properties and Handling

A foundational understanding of a building block's physical properties is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 40003-41-6[1][6]
Molecular Formula C₅H₄BrNO₂S[1][6]
Molecular Weight 222.06 g/mol [1][6]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 153 °C (decomposes)[1][6]
Purity ≥98%[1]
Storage Store at room temperature or under inert atmosphere (2-8°C for long term).

Core Reactivity: A Duality of Function

The synthetic power of this compound lies in its two orthogonal reactive sites. This duality allows for sequential, controlled modifications, enabling the rapid generation of diverse chemical libraries.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol node_acid Carboxylic Acid (C4) Amidation, Esterification mol->node_acid  Primary handle for amide library synthesis node_bromo Bromo Group (C2) Cross-Coupling, SNAr mol->node_bromo  Site for introducing aryl/heteroaryl diversity G start Start: 2-Bromo-5-methylthiazole- 4-carboxylic acid + Amine (R-NH2) step1 Dissolve reactants in anhydrous DMF/DCM start->step1 step2 Add DIEA (2-3 eq.) and HATU (1.1-1.5 eq.) at 0 °C step1->step2 step3 Stir at room temperature (1-16 hours) step2->step3 step4 Monitor reaction by TLC or LC-MS step3->step4 step4->step3 Incomplete step5 Aqueous workup: Dilute with EtOAc, wash with H2O and brine step4->step5 Complete step6 Dry organic layer (Na2SO4), filter, and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end Final Product: Amide Derivative step7->end

Caption: General workflow for amide coupling.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.)

  • DIEA (N,N-Diisopropylethylamine, 3.0 eq.)

  • Anhydrous DMF or DCM (Dimethylformamide or Dichloromethane)

  • Ethyl acetate (EtOAc), Water (H₂O), Brine

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 222 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add the desired amine (1.1 mmol, 1.1 eq.) to the solution.

  • Add DIEA (0.52 mL, 3.0 mmol, 3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (456 mg, 1.2 mmol, 1.2 eq.) in one portion. The solution may change color.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product. [7]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a general method for coupling the bromo-thiazole scaffold with an arylboronic acid, a key transformation for exploring SAR.

Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. [8]A Pd(0) catalyst first inserts into the carbon-bromine bond. The boronic acid, activated by a base, then transfers its aryl group to the palladium center (transmetalation). Finally, the two organic fragments on the palladium reductively eliminate to form the new C-C bond and regenerate the Pd(0) catalyst. [8]The use of a solvent mixture like dioxane/water and a base such as K₂CO₃ or Cs₂CO₃ is common and effective for many substrates. [9][10]

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R-Br pd2_complex R-Pd(II)L2-Br ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar-B(OH)2 Base pd2_biaryl R-Pd(II)L2-Ar transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 R-Ar

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • 2-Bromo-5-methylthiazole-4-carboxamide (or ester derivative, 1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF)

Step-by-Step Procedure:

  • To a Schlenk flask or microwave vial, add the 2-bromo-5-methylthiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane, 8 mL and Water, 2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product. [9]

Protocol 3: Fischer Esterification

This protocol provides a classic method for converting the carboxylic acid to its corresponding ester, which can be a final product or a more soluble intermediate for subsequent reactions.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. [11]The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, water is eliminated as a leaving group, and subsequent deprotonation yields the ester. [11]Using the alcohol as the solvent drives the equilibrium towards the product side.

Materials:

  • This compound (1.0 eq.)

  • Alcohol (e.g., Methanol, Ethanol; used as solvent)

  • Strong acid catalyst (e.g., concentrated H₂SO₄, 2-5 mol%)

Step-by-Step Procedure:

  • Suspend this compound (1.0 mmol) in the desired alcohol (e.g., Methanol, 10 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux (approx. 65 °C for methanol) and stir for 4-24 hours, until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in EtOAc (50 mL).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography if necessary.

Applications in Drug Discovery Programs

The true measure of a building block is its impact on the synthesis of biologically active molecules. This compound and its derivatives are instrumental in several therapeutic areas.

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a well-established kinase hinge-binding motif. The ability to append diverse aryl groups at the C2 position via Suzuki coupling and elaborate the C4-carboxamide allows for the synthesis of potent and selective kinase inhibitors for oncology and inflammatory diseases. [9]* Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial drugs. This building block serves as a precursor for novel antibiotics and antifungals, where the substituents at the C2 and C4 positions can be tuned to optimize activity and spectrum. [1][3]* Xanthine Oxidase (XO) Inhibitors: In the development of treatments for gout, such as Febuxostat, the thiazole carboxylic acid moiety plays a critical role in binding to the active site of the XO enzyme. [4]This scaffold allows for the design of novel inhibitors with improved potency and metabolic stability. [12]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its dual reactive handles provide a reliable platform for generating extensive libraries of drug-like molecules through well-established synthetic transformations like amidation and Suzuki coupling. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this scaffold in their drug discovery efforts, accelerating the path toward new and improved therapeutics.

References

  • Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL:[Link]
  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL:[Link]
  • Title: Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof Source: Google Patents URL
  • Title: Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PubMed Central (PMC) URL:[Link]
  • Title: 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Source: Georganics URL:[Link]
  • Title: Amide Synthesis Source: Fisher Scientific URL:[Link]
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2 Source: Royal Society of Chemistry URL:[Link]
  • Title: Coupling Reagents in Amide Synthesis - Organic-Reaction Source: Scribd URL:[Link]
  • Title: A Systematic Review On Thiazole Synthesis And Biological Activities Source: Malaysian Journal of Analytical Sciences URL:[Link]
  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL:[Link]
  • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL:[Link]
  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: 2-Bromothiazole-5-carboxylic acid Source: PubChem URL:[Link]
  • Title: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Source: PubMed Central (PMC) URL:[Link]
  • Title: Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors Source: PubMed URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-5-methylthiazole-4-carboxylic Acid in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space explored for kinase inhibition, the thiazole ring has emerged as a "privileged scaffold." Its unique electronic properties, ability to engage in multiple non-covalent interactions, and synthetic tractability make it a recurring motif in numerous FDA-approved kinase inhibitors.[1][2]

This guide focuses on a particularly versatile and strategic building block: 2-Bromo-5-methylthiazole-4-carboxylic acid . This trifunctional reagent offers medicinal chemists a robust platform for generating diverse libraries of kinase inhibitors. Its value lies in the orthogonal reactivity of its two primary functional handles: the C2-bromine atom, which is primed for palladium-catalyzed cross-coupling reactions, and the C4-carboxylic acid, which is ideal for forming amide bonds. This dual functionality allows for the systematic and independent introduction of different chemical moieties, enabling a meticulous exploration of the structure-activity relationship (SAR) required to achieve potent and selective kinase inhibition.[3]

PART 1: Physicochemical Profile & Strategic Reactivity

Understanding the inherent properties of this compound is fundamental to its effective application. The molecule's structure is designed for synthetic divergence, providing two distinct points for chemical elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40003-41-6[4][5][6]
Molecular Formula C₅H₄BrNO₂S[4]
Molecular Weight 222.06 g/mol [4][6]
Appearance White to off-white solid[6]
Melting Point ~153 °C[6]
IUPAC Name 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Causality of Reactivity:
  • The C2-Bromo Group: The bromine atom at the C2 position of the thiazole ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This position is often exploited to introduce aryl or heteroaryl substituents that can occupy the hydrophobic pocket of the ATP-binding site of a target kinase. Reactions like the Suzuki-Miyaura and Sonogashira couplings proceed efficiently at this position.[7][8]

  • The C4-Carboxylic Acid: The carboxylic acid moiety is a versatile handle for constructing amide bonds. In many kinase inhibitors, an amide linkage at this position serves as a critical hydrogen bond donor/acceptor, interacting with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is often crucial for anchoring the inhibitor in the active site.[9][10]

The strategic advantage of this reagent is the ability to choose the order of synthesis—either functionalizing the acid first via amidation followed by a cross-coupling reaction, or vice versa—providing flexibility to accommodate the stability and reactivity of various coupling partners.

PART 2: Core Synthetic Workflows & Step-by-Step Protocols

The following sections provide detailed protocols for the two most common and powerful transformations involving this compound in the synthesis of kinase inhibitor scaffolds.

Workflow Visualization: Synthetic Divergence

The diagram below illustrates the two primary synthetic routes that can be employed starting from this compound, highlighting its role as a central hub for generating molecular diversity.

Caption: Synthetic pathways for kinase inhibitor synthesis.

Protocol 2.1: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of the thiazole core and a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and preserves stereochemical integrity if chiral amines are used.

Objective: To couple an amine (R¹-NH₂) to the C4-carboxylic acid of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (R¹-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The addition of DIPEA, a non-nucleophilic base, is crucial for activating the carboxylic acid and neutralizing the hexafluorophosphate salt formed.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Trustworthiness Check: The success of the reaction can be validated by LC-MS, observing the disappearance of the starting material mass peak and the appearance of the desired product mass peak. ¹H NMR spectroscopy should confirm the presence of the newly formed amide proton and signals corresponding to the R¹ group.

Protocol 2.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an aryl or heteroaryl boronic acid to the C2-bromo position of the thiazole ring. The Suzuki reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[11][12]

Objective: To couple an arylboronic acid (R²-B(OH)₂) to the C2-bromo position of a thiazole substrate. This protocol assumes the starting material is the amide-coupled product from Protocol 2.1, but it can be adapted for the parent carboxylic acid (though protection may be required).[13]

Materials:

  • 2-Bromo-5-methylthiazole-4-carboxamide derivative (1.0 eq)

  • Arylboronic acid or ester (e.g., R²-B(OH)₂) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq)

  • Solvent mixture: 1,4-Dioxane and Water (typically 4:1 v/v)

  • Schlenk flask or sealed reaction vial, condenser, nitrogen/argon line

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add the 2-bromo-thiazole substrate (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture. It is critical to thoroughly degas the mixture to prevent oxidation of the Pd(0) catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired C2-arylated kinase inhibitor scaffold.

Expertise & Causality: The choice of a Pd(0) catalyst like Pd(PPh₃)₄ is common for aryl bromides. The aqueous base (K₂CO₃ or K₃PO₄) is essential for the transmetalation step of the catalytic cycle. Degassing is non-negotiable; failure to remove oxygen will deactivate the catalyst and lead to failed reactions or the formation of homocoupling byproducts. If the carboxylic acid itself is used, a non-aqueous base or protection of the acid as an ester may be necessary to prevent catalyst deactivation.[13]

PART 3: Concluding Remarks & Future Perspectives

This compound represents a powerful and economically viable starting material for the construction of sophisticated kinase inhibitors. Its predictable and orthogonal reactivity allows for the rapid generation of compound libraries with diverse substitutions at key pharmacophoric points. The protocols detailed herein provide a reliable foundation for researchers in medicinal chemistry to leverage this building block in their drug discovery campaigns. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such versatile chemical tools will remain indispensable.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 2-(3-Bromophenyl)
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.).
  • Thiamine. (n.d.). Wikipedia.
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). Georganics.
  • Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors. (2005).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015).
  • 2-Bromo-4-methylthiazole-5-carboxylic acid. (n.d.). Alfa Chemistry.
  • 40003-41-6|2-Bromo-4-methylthiazole-5-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • 5-Bromo-2-methylthiazole-4-carboxamide. (n.d.). EvitaChem.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. (2023).
  • Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor. (2010).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
  • 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). (n.d.).
  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (n.d.).
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). MDPI.
  • 2-Bromo-4-methylthiazole-5-carboxylic Acid, 1G. (n.d.). Lab Pro Inc.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • What are the applications of this compound? (n.d.). Guidechem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Do carboxylic acids interfere with Suzukis? (2021). Reddit.

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Application Notes and Protocols for 2-Bromo-5-methylthiazole-4-carboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of successful fungicides, herbicides, and insecticides.[2] Thiazole derivatives often exhibit systemic properties in plants, allowing for the protection of new growth, and can possess novel modes of action, which is crucial in combating the growing challenge of pest resistance.

One of the most well-known thiazole-based fungicides is Thifluzamide, a succinate dehydrogenase inhibitor (SDHI) with excellent efficacy against a broad spectrum of fungal pathogens.[3] The commercial success of such compounds underscores the value of the thiazole scaffold as a starting point for the discovery of new and effective crop protection agents.

This guide focuses on the application of 2-Bromo-5-methylthiazole-4-carboxylic acid , a versatile and reactive building block for the synthesis of novel agrochemical candidates. The presence of three key functional groups—the reactive bromine atom at the 2-position, the carboxylic acid at the 4-position, and the methyl group at the 5-position—provides multiple avenues for chemical modification and the introduction of diverse pharmacophores to fine-tune biological activity.

Rationale for Utilizing this compound in Agrochemical Discovery

The strategic selection of this compound as a lead scaffold is underpinned by several key factors:

  • Proven Bioactivity of Thiazole Carboxamides: A significant body of research has demonstrated the potent fungicidal and insecticidal activities of thiazole carboxamides.[1][3] The carboxylic acid moiety of our title compound is an ideal handle for the facile synthesis of a diverse library of carboxamide derivatives through well-established amide coupling reactions.

  • Versatility for Structural Diversification: The bromine atom at the 2-position can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[4]

  • Potential for Novel Modes of Action: The unique substitution pattern of this starting material offers the potential to explore novel chemical space and discover compounds that interact with new biological targets, a critical need in modern agrochemical research.

Synthetic Protocol: Preparation of Novel 2-Bromo-5-methylthiazole-4-carboxamides

This protocol details a robust method for the synthesis of novel carboxamide derivatives from this compound. The procedure is adapted from established methods for the synthesis of biologically active amides.[5]

Diagram of the Synthetic Pathway

G A This compound B Acyl Chloride Intermediate A->B Oxalyl Chloride, cat. DMF, DCM D Novel 2-Bromo-5-methylthiazole-4-carboxamide B->D C, Base (e.g., Et3N), DCM C Primary or Secondary Amine (R1R2NH) G A Prepare stock solutions of test compounds B Incorporate compounds into molten PDA medium A->B C Pour medium into Petri dishes B->C D Inoculate with fungal plugs C->D E Incubate under controlled conditions D->E F Measure colony diameter E->F G Calculate percent inhibition F->G

Sources

Application Notes and Protocols for Amide Bond Formation with 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazole Carboxamides in Drug Discovery

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The specific derivative, 2-Bromo-5-methylthiazole-4-carboxylic acid, serves as a critical building block for the synthesis of novel therapeutics. The ability to efficiently form a stable amide bond at the C4-position is paramount for elaborating this core structure and exploring structure-activity relationships (SAR). The resulting 2-bromo-5-methylthiazole-4-carboxamides are key intermediates in the development of new chemical entities.

This guide provides a detailed examination of the strategic considerations and practical protocols for the successful amide coupling of this compound with a variety of amine nucleophiles.

Core Scientific Challenges and Strategic Considerations

The successful acylation of an amine with this compound is not a trivial undertaking. The substrate presents a unique combination of electronic and steric challenges that must be addressed through careful selection of coupling reagents and reaction conditions.

  • Electronic Effects: The thiazole ring is inherently electron-deficient. This effect is amplified by the presence of the electron-withdrawing bromine atom at the C2-position. This cumulative electron withdrawal decreases the nucleophilicity of the carboxylate group after deprotonation, making its activation more challenging compared to simple aliphatic or benzoic acids.

  • Steric Hindrance: The carboxylic acid group is situated at the C4-position, flanked by a methyl group at C5. While not excessively bulky, this substitution pattern can present steric hindrance, particularly when coupled with bulky or sterically demanding amines.

  • Reactivity of the Thiazole Ring: While generally stable, the thiazole ring system's integrity must be preserved. Harsh reaction conditions, such as excessively high temperatures or highly aggressive reagents, could potentially lead to side reactions or degradation of the heterocyclic core.

To overcome these challenges, the primary strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[1] This is achieved using specialized "coupling reagents."

Mechanism of Action: Key Coupling Reagents

The choice of coupling reagent is the most critical parameter in ensuring high-yield amide bond formation. The most effective reagents for this substrate fall into two main categories: uronium/aminium salts and carbodiimides, often used with additives.

Uronium/Aminium Salts: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging substrates.[2] Its efficacy stems from the formation of a highly reactive OAt-active ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is superior to the more common 1-hydroxybenzotriazole (HOBt) due to neighboring group participation from the pyridine nitrogen, which accelerates the subsequent aminolysis step.

The general mechanism, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is as follows:

  • The carboxylic acid is deprotonated by the base.

  • The resulting carboxylate attacks HATU to form the OAt-active ester intermediate.

  • The amine nucleophile attacks the activated carbonyl, displacing the HOAt leaving group to form the desired amide.

HATU_Mechanism RCOOH 2-Bromo-5-methyl- thiazole-4-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Byproducts HOAt + Tetramethylurea Amide Target Amide ActiveEster->Amide + Amine Amine R'-NH2 (Amine)

Caption: Simplified mechanism of HATU-mediated amide coupling.
Carbodiimides and Additives: The EDC/HOBt/DMAP System

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are another class of powerful activating agents.[3] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate can be unstable and prone to side reactions, including racemization if the amine is chiral.

To mitigate this, additives like HOBt (1-hydroxybenzotriazole) are crucial. HOBt acts as a nucleophilic trap for the O-acylisourea, converting it into a more stable but still highly reactive HOBt-ester. For challenging couplings involving electron-deficient systems, the addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) can be highly beneficial. DMAP functions as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the amine.[4]

EDC_Mechanism RCOOH Thiazole Carboxylic Acid Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt Urea EDC-Urea (Byproduct) HOBt HOBt Amide Target Amide HOBtEster->Amide + Amine Amine R'-NH2 (Amine)

Caption: EDC/HOBt-mediated amide coupling pathway.

Experimental Protocols

The following protocols provide robust starting points for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine substrate.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended as the first choice for a broad range of amines, including those that are sterically hindered or possess low nucleophilicity, due to HATU's high reactivity.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Slowly add DIPEA (2.5 eq) to the stirring mixture. A mild exotherm may be observed.

  • Stir the reaction at room temperature (20-25 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Robust and Cost-Effective Coupling using EDC/HOBt/DMAP

This protocol is a reliable alternative, particularly for less challenging amines or when cost is a consideration. The inclusion of DMAP is crucial for activating the electron-deficient thiazole carboxylic acid.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Data Summary and Comparison

The following table summarizes the key parameters for the recommended protocols. Yields are representative and will vary based on the amine substrate.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt/DMAP
Coupling Reagent HATUEDC·HCl
Additives None requiredHOBt, DMAP (catalytic)
Base DIPEANone (or tertiary amine if amine salt is used)
Solvent Anhydrous DMFAnhydrous DCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Time 2 - 6 hours12 - 24 hours
Work-up Aqueous washAqueous wash
Typical Yield Good to ExcellentModerate to Good
Key Advantage High efficiency, fast, good for difficult couplingsCost-effective, readily available reagents

Workflow Visualization

The general experimental workflow for the synthesis and purification of 2-bromo-5-methylthiazole-4-carboxamides is outlined below.

Workflow start Start: Dissolve Reagents in Anhydrous Solvent coupling Add Coupling Reagent (HATU or EDC) start->coupling reaction Stir at Defined Temperature and Time coupling->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Extraction & Washing monitor->workup Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification by Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for amide synthesis and purification.

Conclusion and Best Practices

The successful synthesis of amides from this compound is readily achievable with the appropriate choice of modern coupling reagents. For maximum efficiency and substrate scope, the HATU/DIPEA system is the preferred method. For a more economical approach, the EDC/HOBt system, critically supplemented with catalytic DMAP , provides a robust alternative.

Key Best Practices:

  • Anhydrous Conditions: All coupling reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of activated intermediates.

  • Inert Atmosphere: Performing reactions under a nitrogen or argon atmosphere prevents atmospheric moisture from interfering with the reaction.

  • Order of Addition: While some protocols suggest pre-activation of the acid, adding all components before the base (for HATU) or the coupling agent (for EDC) is often successful and procedurally simpler.

  • Stoichiometry: A slight excess of the amine and coupling reagents is typically used to drive the reaction to completion.

  • Monitoring: Always monitor the reaction's progress to determine the optimal reaction time and avoid potential side reactions from prolonged exposure to reagents.

By adhering to these principles and protocols, researchers can confidently and efficiently synthesize a diverse library of 2-bromo-5-methylthiazole-4-carboxamides for advancing drug discovery programs.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047-11051.
  • Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from PMC.
  • Jadhav, V. H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry.
  • Shaikh, J. U., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry.
  • Rossi, A., et al. (2018). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Available from PMC.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Zhang, X., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of the Chinese Chemical Society.
  • Reddit user discussion. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • SciSpace. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Jadhav, M. B., & Gaikwad, N. D. (2013). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. International Journal of Scientific and Research Publications.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank.
  • Vasanthakumar, G.-R., et al. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

Sources

Application Note: Synthetic Strategies for the Esterification of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the esterification of 2-Bromo-5-methylthiazole-4-carboxylic acid, a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][] Recognizing the potential sensitivities of the thiazole moiety and the steric considerations of the substrate, this note moves beyond classical Fischer esterification to detail two robust, mild, and highly efficient protocols: the Steglich esterification and the Mitsunobu reaction. We provide in-depth mechanistic discussions, step-by-step experimental procedures, comparative data, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to successfully synthesize a variety of esters from this key intermediate.

Strategic Considerations for Esterification

The synthesis of esters from this compound is a pivotal step in the development of numerous bioactive molecules.[4][5] While Fischer-Speier esterification, a direct acid-catalyzed reaction with an alcohol, is a fundamental method, its reliance on strong acids and high temperatures can be detrimental to complex or sensitive substrates.[6][7][8] The thiazole ring, while aromatic, can be susceptible to degradation under harsh acidic conditions.

For substrates like this compound, where preserving functional integrity and achieving high yields are paramount, milder and more versatile methods are often required. This guide focuses on two such powerful alternatives:

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] It proceeds under neutral, ambient conditions, making it ideal for acid-labile compounds and for coupling sterically hindered acids or alcohols.[9][11]

  • Mitsunobu Reaction: This redox-condensation reaction employs a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol.[12][13][14] It is renowned for its exceptionally mild conditions and, critically, for its predictable Sₙ2-type mechanism that results in a clean inversion of stereochemistry at the alcohol's chiral center, a feature of immense value in pharmaceutical synthesis.[15][16]

The selection between these methods will depend on the specific alcohol being used, the scale of the reaction, and the stereochemical requirements of the final product.

Methodology I: Steglich Esterification

The Steglich esterification overcomes the low reactivity of the carboxylic acid by converting it into a highly reactive intermediate, which is then efficiently intercepted by the alcohol.

Reaction Mechanism

The catalytic cycle of the Steglich esterification is a well-elucidated process that avoids the formation of water and prevents common side reactions.[9][11]

  • Activation of Carboxylic Acid: DCC reacts with the carboxylic acid (1) to form a highly reactive O-acylisourea intermediate (2).[9][17]

  • Interception by DMAP: The potent nucleophile DMAP attacks the O-acylisourea intermediate. This step is kinetically favored over the slower, irreversible rearrangement of the intermediate into an unreactive N-acylurea byproduct.[9][11]

  • Formation of "Active Ester": This attack forms a highly electrophilic N-acylpyridinium intermediate (3), often called the "active ester".[9][18]

  • Nucleophilic Attack by Alcohol: The alcohol (4) attacks the activated acyl group of the pyridinium intermediate, forming the desired ester (5) and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC moiety forms the stable, and often insoluble, N,N'-dicyclohexylurea (DCU) (6).

Steglich_Mechanism cluster_main Steglich Esterification Cycle RCOOH Carboxylic Acid (1) DCC DCC OAI O-Acylisourea Intermediate (2) RCOOH->OAI + DCC DCC->OAI AcylPyr N-Acylpyridinium 'Active Ester' (3) OAI->AcylPyr + DMAP DCU DCU (6) NAU N-Acylurea (Side Product) OAI->NAU Slow Rearrangement (Undesired) DMAP_in DMAP (cat.) DMAP_in->AcylPyr ROH Alcohol (4) Ester Ester (5) AcylPyr->Ester + Alcohol (4) DMAP_out DMAP (cat.) AcylPyr->DMAP_out Regenerates ROH->Ester

Caption: Catalytic cycle of the Steglich Esterification.

Experimental Protocol

This protocol provides a general procedure. Molar equivalents and reaction times may require optimization for specific alcohols.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%BenchChem, etc.
N,N'-Dicyclohexylcarbodiimide (DCC)Synthesis GradeStandard Supplier
4-(Dimethylamino)pyridine (DMAP)ReagentPlus®, ≥99%Standard Supplier
Alcohol (e.g., Ethanol, Isopropanol)Anhydrous, ≥99.5%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated aq. soln.N/A
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier
Silica Gel230-400 meshStandard Supplier

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: Add the desired alcohol (1.1 - 1.5 eq) followed by DMAP (0.1 - 0.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Coupling Agent: Add DCC (1.1 eq) to the mixture portion-wise over 5 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Filtration: Once complete, cool the mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite®, washing the filter cake with a small amount of cold DCM.[11]

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Methodology II: Mitsunobu Reaction

The Mitsunobu reaction is an ideal choice for converting primary and secondary alcohols to esters under very mild, neutral conditions.[12][13][14] Its defining feature is the complete inversion of stereochemistry at the alcohol center.[15][16]

Reaction Mechanism

The reaction is a complex redox process where triphenylphosphine is the reductant and the azodicarboxylate is the oxidant.

  • Betaine Formation: Triphenylphosphine (PPh₃), a potent nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.

  • Alcohol Activation: The acidic proton of the carboxylic acid protonates the betaine. The resulting carboxylate then deprotonates the alcohol, which in turn attacks the activated phosphonium species to form an oxyphosphonium salt. This converts the alcohol's hydroxyl group into an excellent leaving group.[12][15]

  • Sₙ2 Displacement: The carboxylate anion acts as the nucleophile, displacing the oxyphosphonium leaving group via a backside Sₙ2 attack.[13][16] This step is responsible for the inversion of stereochemistry.

  • Byproduct Formation: The reaction yields the desired ester along with triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate as byproducts.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%BenchChem, etc.
Triphenylphosphine (PPh₃)≥99%Standard Supplier
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)40% soln. in Toluene or neatStandard Supplier
Alcohol (Primary or Secondary)Anhydrous, ≥99.5%Standard Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard Supplier

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the components in anhydrous Tetrahydrofuran (THF, approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the solution over 10-15 minutes. A color change and/or formation of a precipitate may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Concentration: Once complete, remove the THF under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved via flash column chromatography. A non-polar solvent wash or trituration can sometimes precipitate the byproducts before chromatography.

General Experimental Workflow and Data

The overall process for synthesizing and isolating the target ester follows a standard laboratory workflow, regardless of the chosen method.

Workflow start Starting Materials (Acid, Alcohol, Reagents) setup Reaction Setup (Inert Atmosphere, 0 °C) start->setup reaction Reaction Progression (Stir at RT, 4-24h) setup->reaction monitor Monitoring by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS, Purity) purify->analysis end Pure Ester Product analysis->end

Caption: General experimental workflow for ester synthesis.

Comparative Results (Hypothetical)

The following table summarizes expected outcomes for the esterification of this compound with various alcohols using the described methods.

MethodAlcoholEq. (Alcohol)Time (h)Yield (%)Purity (%)Notes
SteglichEthanol1.2692>98High yield, clean reaction. DCU easily filtered.
SteglichIsopropanol1.51285>97Slower due to steric hindrance of secondary alcohol.
Steglichtert-Butanol2.02465>95Significantly slower; potential for side reactions increases.[9]
MitsunobuEthanol1.0888>98Excellent for primary alcohols.
Mitsunobu(R)-2-Butanol1.01683>97Product is the (S)-ester due to stereochemical inversion.[16]
Mitsunobutert-Butanol1.048<10-Not suitable for tertiary alcohols due to steric hindrance.

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
Low or No Conversion Inactive reagents (DCC/DEAD hydrolysis), insufficient catalyst (DMAP), wet solvent/reagents.Use freshly opened or purified reagents. Ensure all glassware and solvents are scrupulously dry. Increase DMAP loading to 0.3 eq.
Formation of N-Acylurea (Steglich)Sterically hindered alcohol slowing down the desired reaction pathway.[9]Increase DMAP loading. Ensure DCC is added last to the cooled mixture of all other components. Consider switching to the Mitsunobu reaction.
Difficult Purification Byproducts (DCU, TPPO) co-eluting with the product.For DCU, ensure complete precipitation by cooling and consider a different workup solvent. For TPPO, try trituration with ether or hexane prior to chromatography.
Reaction Stalls The reaction may be at equilibrium or the temperature is too low.For Steglich, add another small portion of DCC. For both, consider gentle heating (40 °C) after initial stirring at RT.

Conclusion

The Steglich esterification and Mitsunobu reaction are superior methods for the synthesis of esters from this compound, offering mild conditions and high yields that are compatible with the sensitive nature of the heterocyclic core. The Steglich protocol is a versatile and robust choice for a wide range of alcohols, while the Mitsunobu reaction provides an invaluable tool for stereospecific synthesis involving primary and secondary alcohols. By selecting the appropriate methodology based on the substrate and desired outcome, researchers can efficiently and reliably access key ester intermediates for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (2023). Mitsunobu reaction.
  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH).
  • Fiveable. (n.d.). Steglich Esterification Definition.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Scribd. (n.d.). Steglich Esterification Guide.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Taylor & Francis Online. (2019). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Taylor & Francis Online. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.
  • University of Rochester. (n.d.). Acid to Ester - Common Conditions.
  • ResearchGate. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • ACS Publications. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.
  • ResearchGate. (2007). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by redox esterification.
  • National Institutes of Health (NIH). (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Chem-Impex. (n.d.). 2-Bromo-4-methylthiazole-5-carboxylic acid.
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • ResearchGate. (2015). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • University of South Florida. (2018). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • ResearchGate. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.
  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'.
  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • National Institutes of Health (NIH). (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • ACS Publications. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • National Institutes of Health (NIH). (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • National Institutes of Health (NIH). (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.

Sources

Application Notes & Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Thiazole derivatives have emerged as a "wonder nucleus" in medicinal chemistry, forming the core scaffold of numerous compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-5-methylthiazole-4-carboxylic acid as a versatile starting material for the synthesis of new potential antimicrobial agents. We present detailed, field-proven protocols for the synthesis of N-substituted carboxamides and carbohydrazone derivatives, explain the chemical rationale behind these synthetic routes, and outline standard methodologies for evaluating their biological activity.

Scientific Rationale and Strategic Approach

The thiazole ring is a privileged scaffold in drug discovery due to its presence in numerous natural and synthetic bioactive compounds.[2][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its diverse pharmacological profile. The starting material, this compound, offers three key points for chemical modification: the bromine atom at the 2-position, the methyl group at the 5-position, and the carboxylic acid at the 4-position.

Our strategic focus is the derivatization of the C4-carboxylic acid moiety. This functional group is readily converted into amides and, subsequently, hydrazones. This approach is scientifically sound for several reasons:

  • Structural Diversity: Amide bond formation and hydrazone condensation are robust and high-yielding reactions that allow for the introduction of a vast array of chemical functionalities.[1][6] This enables a systematic exploration of the structure-activity relationship (SAR) to optimize antimicrobial potency.

  • Bioactivity of Amides and Hydrazones: The amide linkage is a cornerstone of peptide chemistry and is prevalent in many pharmaceuticals. The hydrazone functional group (-CO-NH-N=CH-) is a well-established pharmacophore known to contribute significantly to the antimicrobial activity of various compounds.[1]

  • Synthetic Accessibility: The conversion of a carboxylic acid to an acyl chloride, followed by reaction with amines or hydrazine, is a fundamental and reliable transformation in organic synthesis, ensuring reproducibility.[7][8]

The overall synthetic workflow is designed to generate a library of diverse compounds for subsequent antimicrobial screening.

G start Starting Material: 2-Bromo-5-methylthiazole- 4-carboxylic Acid acyl_chloride Intermediate 1: Acyl Chloride Formation start->acyl_chloride Oxalyl Chloride or SOCl₂ ester Intermediate 2: Ester Formation start->ester R-OH, H⁺ cat. amide Target Library 1: N-Substituted Amides acyl_chloride->amide R₁R₂NH (Various Amines) hydrazide Intermediate 3: Hydrazide Formation ester->hydrazide N₂H₄·H₂O screening Biological Evaluation: Antimicrobial Screening amide->screening hydrazone Target Library 2: Carbohydrazones hydrazide->hydrazone R₃-CHO (Various Aldehydes) hydrazone->screening G prep_media Prepare & Autoclave Nutrient Agar inoculate Inoculate Molten Agar with Test Microorganism prep_media->inoculate pour_plate Pour Inoculated Agar into Petri Dish & Solidify inoculate->pour_plate bore_wells Bore Wells (6mm) in the Solidified Agar pour_plate->bore_wells add_cmpd Add Test Compound Solution (e.g., 100 µL of 1 mg/mL) bore_wells->add_cmpd incubate Incubate Plates (e.g., 37°C for 24h) add_cmpd->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Sources

Application Notes & Protocols for the Development of Anticancer Agents Using a 2-Bromo-5-methylthiazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Oncology

The landscape of cancer therapy has been significantly shaped by the discovery of small molecules that can selectively target pathways essential for tumor growth and survival. Among the myriad of heterocyclic structures explored, the thiazole ring has emerged as a privileged scaffold in medicinal chemistry.[1] This five-membered ring containing sulfur and nitrogen is a key structural component in several clinically approved anticancer drugs, including the kinase inhibitors Dasatinib and Dabrafenib.[2][3] Thiazole derivatives exhibit a remarkable diversity of biological activities, targeting a wide range of proteins and enzymes through various mechanisms, including the induction of apoptosis and the modulation of critical cell signaling pathways.[4][5]

This guide focuses on a particularly versatile starting point for novel drug discovery: 2-Bromo-5-methylthiazole-4-carboxylic acid . This scaffold is strategically functionalized with two distinct and reactive handles. The carboxylic acid at the 4-position provides an ideal site for amide coupling, allowing for the exploration of interactions within protein binding pockets. The bromine atom at the 2-position is a versatile anchor for carbon-carbon bond formation via cross-coupling reactions, enabling extensive diversification and structure-activity relationship (SAR) studies.[6]

This document provides a comprehensive, workflow-driven approach to leveraging this scaffold, from initial library synthesis and primary cytotoxicity screening to mechanistic elucidation and advanced target identification. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers in their quest for the next generation of targeted cancer therapies.

Section 1: Synthetic Strategy and Compound Library Generation

The primary goal of the initial synthetic campaign is to rapidly generate a diverse library of chemical analogs. By systematically modifying the scaffold at its two reactive positions, researchers can probe the chemical space around a biological target to identify key structural features that govern potency and selectivity.

Rationale for Diversification
  • Amide Coupling at C4-Carboxylic Acid: The carboxylic acid is readily converted into an amide. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as both hydrogen bond donors and acceptors, critical for molecular recognition by protein targets. By coupling a diverse panel of amines, one can explore how changes in size, electronics, and hydrophobicity at this position affect biological activity.

  • Cross-Coupling at C2-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups, fundamentally altering the compound's shape and electronic properties to engage with different regions of a target protein.

G cluster_0 Scaffold Diversification Workflow cluster_1 Route A: C4 Modification cluster_2 Route B: C2 Modification Scaffold 2-Bromo-5-methylthiazole- 4-carboxylic acid AmideCoupling Amide Coupling (EDC, HOBt or SOCl2) Scaffold->AmideCoupling Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Scaffold->Suzuki AmideLibrary Amide Library (A) AmideCoupling->AmideLibrary AminePanel Diverse Amine Panel (R1-NH2) AminePanel->AmideCoupling BiologicalScreening Biological Screening AmideLibrary->BiologicalScreening Test in Assays SuzukiLibrary Coupled Library (B) Suzuki->SuzukiLibrary BoronicAcidPanel Diverse Boronic Acids (R2-B(OH)2) BoronicAcidPanel->Suzuki SuzukiLibrary->BiologicalScreening Test in Assays

Caption: Synthetic workflow for diversifying the core scaffold.

Protocol 1: Synthesis of Thiazole Amide Derivatives

This protocol details the conversion of the carboxylic acid to an amide using a standard coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an activator, HOBt (Hydroxybenzotriazole).

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., aniline, benzylamine)

  • EDC and HOBt

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and the selected amine (1.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Section 2: Primary Screening for Anticancer Activity

Once a library of derivatives is synthesized, the first critical step is to assess their general anticancer potential. This is achieved through high-throughput cytotoxicity or cell viability assays against a panel of human cancer cell lines.[7] The goal is to identify "hit" compounds that inhibit cancer cell growth and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Cell Viability Assays

Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT assays are foundational for initial screening.[8][9] They measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability and proliferation.[10] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells and can be quantified spectrophotometrically.[12]

G cluster_0 In Vitro Cytotoxicity Screening Workflow start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seed Seed Cells in 96-Well Plates start->seed incubate1 Incubate Overnight (Allow Adhesion) seed->incubate1 treat Treat with Compound Library (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 assay Add MTT Reagent incubate2->assay incubate3 Incubate for 2-4h (Formazan Formation) assay->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze hit Identify 'Hit' Compounds analyze->hit

Caption: Standard workflow for an MTT-based cell viability assay.

Protocol 2: MTT Assay for Cell Viability

This protocol provides a step-by-step method for determining the IC50 values of synthesized compounds.[9][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • Synthesized thiazole derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[14] Include wells for vehicle control (DMSO only) and untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds.

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Summarize the screening results in a table for clear comparison of compound potencies.

Compound IDR1 Group (Amide)R2 Group (Aryl)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Scaffold -OH-Br>100>100>100
Cmpd-A1 -NH-Ph-Br25.432.145.8
Cmpd-A2 -NH-CH₂Ph-Br8.211.59.7
Cmpd-B1 -OH-Ph50.165.372.4
Cmpd-C1 -NH-CH₂Ph-Ph1.5 2.3 1.9
Doxorubicin (Positive Control)0.080.120.09
(Note: Data are illustrative examples only)

Section 3: Mechanistic Elucidation - Investigating Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[4] Unlike necrosis, apoptosis is a controlled, non-inflammatory process that eliminates damaged or cancerous cells. Identifying apoptosis as the mechanism of action for a hit compound is a critical validation step.

Rationale for Apoptosis Assays

Early in the apoptotic cascade, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[15] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorescent dye, it can identify early-stage apoptotic cells.[16] A later event is the activation of executioner caspases, such as Caspase-3 and Caspase-7.[16] Assays using a fluorogenic substrate for these caspases can detect this key commitment step to cell death.[15] Combining these two assays provides a robust profile of apoptotic activity.[17]

G cluster_0 Intrinsic Apoptosis Pathway Drug Anticancer Compound (e.g., Thiazole Derivative) Stress Mitochondrial Stress Drug->Stress Mito Mitochondrion Stress->Mito CytoC Cytochrome c (Released) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp37 Activated Caspase-3/7 (Executioner Caspases) Casp9->Casp37 activates ProCasp37 Pro-Caspase-3/7 ProCasp37->Casp37 Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates cleaves Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Protocol 3: Apoptosis Quantification by Annexin V and Caspase-3/7 Staining

This protocol describes a method for simultaneously detecting two key apoptotic markers using flow cytometry.

Materials:

  • Hit compound(s) identified from primary screening

  • Cancer cell line responsive to the hit compound

  • Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC)

  • A live-cell-permeant Caspase-3/7 substrate (e.g., a DEVD-peptide linked to a DNA-binding dye)

  • Annexin V Binding Buffer

  • Propidium Iodide (PI) or other dead cell stain

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the hit compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, then detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add the Annexin V conjugate and the Caspase-3/7 reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.

  • Dead Cell Staining: Just before analysis, add a dead cell stain like PI to distinguish late apoptotic/necrotic cells.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The cell population will segregate into four quadrants:

    • Live cells: Annexin V negative / Caspase-3/7 negative

    • Early Apoptotic: Annexin V positive / Caspase-3/7 negative or positive

    • Late Apoptotic/Necrotic: Annexin V positive / PI positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Section 4: Advanced Protocol - Molecular Target Identification

Identifying the direct molecular target of a lead compound is the pinnacle of mechanistic understanding. It confirms the compound's mode of action, enables rational optimization, and helps predict potential resistance mechanisms. Chemical proteomics is a powerful strategy for this purpose.[18]

Rationale for Affinity-Based Target Identification

This approach uses the compound itself as "bait" to "fish out" its binding partners from the entire cellular proteome.[19] The compound is first modified with a linker and immobilized on a solid support (e.g., beads). When a cancer cell lysate is passed over these beads, proteins that bind to the compound are captured. These captured proteins can then be identified using mass spectrometry.[19]

G cluster_0 Target Identification Workflow start Synthesize 'Bait' (Compound + Linker) immobilize Immobilize Bait on Affinity Beads start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cancer Cell Lysate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Protein Digestion (e.g., Trypsin) elute->digest ms LC-MS/MS Analysis digest->ms identify Identify Proteins & Prioritize Candidates ms->identify validate Validate Target (siRNA, CRISPR, etc.) identify->validate

Caption: Workflow for affinity-based chemical proteomics.

Protocol 4: Conceptual Protocol for Target Pull-Down

This protocol outlines the key steps in an affinity chromatography-mass spectrometry experiment.

Procedure:

  • Probe Synthesis: Synthesize an analog of the lead compound with a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an alkyne for click chemistry or a carboxylic acid for amine coupling).

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated agarose beads or magnetic beads. Block any remaining active sites on the beads.

  • Cell Lysate Preparation: Culture and harvest several plates of the sensitive cancer cell line. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to release the native proteome.

  • Affinity Pull-Down: Incubate the clarified cell lysate with the compound-conjugated beads for several hours at 4°C. As a crucial control, also incubate lysate with beads that have been blocked but have no compound attached.

  • Washing: Extensively wash the beads with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in an SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin to generate peptides.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Use a proteomics database (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation patterns.

  • Candidate Prioritization: Compare the list of proteins identified from the compound beads to the control beads. True targets should be significantly enriched in the compound sample. Further bioinformatics analysis can help prioritize candidates based on known roles in cancer pathways.

  • Target Validation: Once a high-confidence candidate is identified, validate its role using genetic methods. For example, using siRNA or CRISPR to knock down the target protein should reduce the cancer cells' sensitivity to the compound.[19]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By following a systematic and logical progression—from synthesis and primary screening to mechanistic studies and target identification—researchers can efficiently navigate the early stages of the drug discovery pipeline. The integrated protocols and workflows presented in this guide provide a robust framework for transforming this versatile chemical scaffold into a validated lead compound with a well-defined mechanism of action, paving the way for future preclinical and clinical development.

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Sources

Application Notes and Protocols for the Synthesis of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules due to its broad spectrum of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing novel thiazole derivatives. We delve into the foundational Hantzsch thiazole synthesis, explore modern energy-efficient variations, and provide detailed, field-tested protocols. This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic process, and is grounded in authoritative scientific literature to uphold the highest standards of scientific integrity.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in drug discovery. Its unique electronic properties and the ability to act as a versatile scaffold for diverse functionalization have established its importance in medicinal chemistry. Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The thiazole moiety is present in numerous natural products and FDA-approved drugs, such as the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Tiazofurin, highlighting its therapeutic relevance. The continuous development of novel and efficient synthetic routes to access functionalized thiazoles is therefore a critical endeavor in the pursuit of new therapeutic agents.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, this method remains one of the most robust and widely used strategies for constructing the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

Reaction Mechanism

The causality of the Hantzsch synthesis is a logical sequence of nucleophilic attack and intramolecular cyclization. The mechanism proceeds as follows:

  • Nucleophilic Attack (S N 2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion. This forms a key intermediate.

  • Tautomerization & Cyclization: Following tautomerization, the nitrogen atom of the intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic thiazole ring.

The reaction is typically high-yielding and straightforward to perform, making it a staple in heterocyclic chemistry.

Mechanistic Diagram

Hantzsch_Mechanism Thioamide Thioamide (Nucleophile) SN2_Product S-Alkylation Intermediate Thioamide->SN2_Product  SN2 Attack Haloketone α-Haloketone (Electrophile) Haloketone->SN2_Product Cyclic_Intermediate Cyclic Hemiaminal Intermediate SN2_Product->Cyclic_Intermediate Intramolecular Cyclization   Thiazole Thiazole (Aromatic Product) Cyclic_Intermediate->Thiazole Dehydration (-H₂O)  

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

While the Hantzsch synthesis is foundational, modern chemistry seeks to improve reaction conditions, reduce times, and increase yields. Green chemistry principles have driven the adoption of alternative energy sources and one-pot procedures.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. The sealed-vessel conditions allow for temperatures to exceed the solvent's boiling point, accelerating the reaction rate.

Ultrasound-Assisted Synthesis

Sonication provides energy through acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that enhance reaction rates. This method is known for its efficiency, high yields, and often milder reaction conditions.

One-Pot, Multi-Component Reactions (MCRs)

MCRs involve the reaction of three or more starting materials in a single flask to form the final product, which incorporates portions of all initial reactants. This approach is highly atom-economical and efficient, as it eliminates the need for isolating intermediates, thereby saving time, solvents, and resources.

Comparative Analysis of Synthesis Methodologies

The choice of synthetic method depends on available equipment, desired throughput, and the specific nature of the target molecule.

MethodologyKey ReactantsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
Hantzsch (Conventional) α-Haloketone, ThioureaMethanol, Reflux30 min - 8 hrs~65-100~90-99
Hantzsch (Microwave) α-Haloketone, ThioureaEthanol, Microwave5 - 15 min70-15090-95
Hantzsch (Ultrasound) α-Haloketone, ThioureaEthanol/Water, USI20 - 60 min35-4087-95
One-Pot (Nanocatalyst) α-Haloketone, Thiosemicarbazide, AnhydrideNiFe₂O₄, Reflux60 min75~90

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-phenylthiazole via a classic Hantzsch reaction. This protocol is a robust, self-validating system; successful synthesis of the target compound with the expected characterization data confirms the validity of the procedure.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Bromoacetophenone199.055.00.995 g
Thiourea76.127.50.571 g
Methanol32.04-5 mL
5% Sodium Carbonate (aq)105.99-20 mL
Deionized Water18.02-As needed
Equipment
  • 20 mL Scintillation Vial

  • Magnetic Stir Bar & Stirring Hot Plate

  • 100 mL Beaker

  • Büchner Funnel and Side-arm Flask

  • Filter Paper

  • Watch Glass

Step-by-Step Procedure
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Scientist's Note: Using a slight excess of thiourea helps to ensure the complete consumption of the limiting reagent, 2-bromoacetophenone.

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

    • Scientist's Note: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction under gentle heating.

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C. Stir for 30 minutes. The solution will typically turn yellow.

  • Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

    • Scientist's Note: The basic sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which facilitates the precipitation of the free amine product.

  • Isolation: Filter the resulting solid precipitate through a Büchner funnel.

  • Washing: Wash the collected solid (the filter cake) with deionized water to remove any remaining salts and impurities.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.

  • Analysis: Once dry, determine the mass of the product and calculate the percent yield. Proceed with characterization.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Analysis Combine 1. Combine Reactants (2-Bromoacetophenone, Thiourea) Add_Solvent 2. Add Methanol Combine->Add_Solvent Heat 3. Heat & Stir (100°C, 30 min) Add_Solvent->Heat Cool 4. Cool to RT Heat->Cool Precipitate 5. Precipitate in Na₂CO₃(aq) Cool->Precipitate Filter 6. Filter Solid Precipitate->Filter Wash 7. Wash with Water Filter->Wash Dry 8. Air Dry Product Wash->Dry Yield 9. Calculate Yield Dry->Yield Characterize 10. Characterize Yield->Characterize

Caption: Experimental workflow for Hantzsch synthesis.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Melting Point: Determine the melting range of the product. The literature value for 2-amino-4-phenylthiazole is approximately 152-154°C. A sharp melting range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): Assess the purity of the product. A single spot on the TLC plate suggests a pure compound.

  • Spectroscopic Analysis:

    • ¹H NMR (DMSO-d₆): The proton NMR spectrum should show characteristic peaks. For 2-amino-4-phenylthiazole, expect signals corresponding to the aromatic protons (multiplet, ~7.2-7.8 ppm), the thiazole proton (singlet, ~6.8 ppm), and the amine protons (broad singlet, ~7.1 ppm).

    • ¹³C NMR (DMSO-d₆): The carbon NMR will confirm the carbon framework of the molecule.

    • FTIR (KBr): The infrared spectrum should display characteristic absorption bands for N-H stretching of the amine group (around 3100-3400 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and aromatic C-H stretching.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₉H₈N₂S, MW = 176.24 g/mol ).

Conclusion and Future Directions

This guide provides a robust framework for the synthesis of novel thiazole compounds, grounded in the classic Hantzsch reaction and expanded with modern, efficient methodologies. The detailed protocols and explanations of the underlying chemical principles are designed to empower researchers in drug discovery and medicinal chemistry. The versatility of the thiazole scaffold ensures that the development of innovative synthetic strategies will remain a vibrant and critical area of chemical research, paving the way for the discovery of next-generation therapeutics.

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  • SpectraBase. 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum.
  • Gomha, S. M., et al. (2017). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 22(8), 1315.
  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances.
  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives.

Application Notes and Protocols for the Synthesis of HSET Inhibitors Utilizing 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: Targeting the Mitotic Kinesin HSET in Oncology

The human kinesin motor protein HSET (Human Spleen, Embryo, and Testes protein), also known as KIFC1 or Kinesin-14, has emerged as a compelling therapeutic target in oncology.[1][2] HSET is a minus-end-directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells.[3][4] Normal diploid cells possess two centrosomes, which orchestrate the formation of a bipolar mitotic spindle, ensuring faithful chromosome segregation. In contrast, a hallmark of many cancer cells is centrosome amplification, which would typically lead to catastrophic multipolar mitoses and cell death.[5]

Cancer cells, however, have co-opted HSET to bundle these extra centrosomes into two functional poles, thus enabling a pseudo-bipolar cell division and ensuring their survival.[3] Crucially, HSET is largely dispensable for normal cell division, making it an attractive cancer-selective target.[5][6] Inhibition of HSET disrupts this clustering mechanism, leading to multipolar spindle formation and subsequent mitotic catastrophe exclusively in cancer cells with amplified centrosomes.[3][4] This selective vulnerability provides a promising therapeutic window for the development of novel anticancer agents with potentially reduced toxicity compared to conventional chemotherapeutics that target the mitotic spindle in all dividing cells.[6]

This application note provides a detailed guide on the utilization of 2-Bromo-5-methylthiazole-4-carboxylic acid, a key heterocyclic building block, in the synthesis of a potent class of HSET inhibitors. We will delve into the rationale behind the synthetic strategy, provide a step-by-step protocol, and discuss the biological characterization of the resulting compounds.

The Thiazole Scaffold in HSET Inhibition

The thiazole ring is a versatile heterocyclic moiety prevalent in many biologically active compounds and approved drugs.[7] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. In the context of HSET inhibition, the thiazole core serves as a central scaffold for orienting key pharmacophoric features that interact with the ATP-binding pocket of the HSET motor domain. Structure-activity relationship (SAR) studies have revealed that substituents on the thiazole ring, such as a methyl group, can significantly influence inhibitory potency.[3]

This guide focuses on leveraging this compound as a starting material. The carboxylic acid moiety provides a convenient handle for elaboration, typically through amide bond formation, while the bromine atom at the 2-position serves as a versatile functional group for introducing further complexity and modulating the inhibitor's properties through cross-coupling reactions.

Synthetic Workflow for a Thiazole-Based HSET Inhibitor

The synthesis of a potent HSET inhibitor from this compound can be conceptualized as a two-stage process. The first stage involves the activation of the carboxylic acid and subsequent amide bond formation with a suitable amine-containing fragment. The second stage involves a cross-coupling reaction to replace the bromine atom with a desired aromatic or heteroaromatic moiety to complete the inhibitor structure.

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Cross-Coupling Reaction A 2-Bromo-5-methylthiazole- 4-carboxylic acid B Carboxylic Acid Activation (e.g., HATU, DIPEA) A->B Reagents D Intermediate Amide (2-Bromo-5-methylthiazole-4-carboxamide derivative) B->D C Amine Fragment (H2N-R1) C->D Coupling E Intermediate Amide F Suzuki or Stille Coupling (e.g., Pd catalyst, Boronic acid/stannane) E->F Reagents H Final HSET Inhibitor F->H G Aryl/Heteroaryl Fragment (R2-B(OH)2 or R2-SnBu3) G->H Coupling

Caption: Synthetic workflow for HSET inhibitors.

Experimental Protocol: Synthesis of a Representative HSET Inhibitor

This protocol describes a representative synthesis of a 2-(substituted amino)-5-methylthiazole-4-carboxamide HSET inhibitor.

PART 1: Amide Coupling of this compound

Objective: To synthesize N-(3-aminopropyl)-2-bromo-5-methylthiazole-4-carboxamide.

Materials:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound222.062221.01.0
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.234181.11.1
N,N-Diisopropylethylamine (DIPEA)129.24388 (0.52 mL)3.03.0
tert-butyl (3-aminopropyl)carbamate174.231921.11.1
N,N-Dimethylformamide (DMF), anhydrous-5 mL--
Dichloromethane (DCM)----
Saturated aqueous sodium bicarbonate (NaHCO₃)----
Brine----
Anhydrous magnesium sulfate (MgSO₄)----

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (222 mg, 1.0 mmol).

  • Dissolve the starting material in 5 mL of anhydrous DMF.

  • Add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve tert-butyl (3-aminopropyl)carbamate (192 mg, 1.1 mmol) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.

  • To deprotect the amine, dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3 x 10 mL) to ensure complete removal of TFA.

  • The resulting crude N-(3-aminopropyl)-2-bromo-5-methylthiazole-4-carboxamide can be used in the next step without further purification.

PART 2: Suzuki Cross-Coupling for Final Inhibitor Synthesis

Objective: To synthesize the final HSET inhibitor by coupling the bromo-thiazole intermediate with a suitable boronic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
N-(3-aminopropyl)-2-bromo-5-methylthiazole-4-carboxamide~307.2~307~1.01.0
3-(trifluoromethoxy)phenylboronic acid205.932471.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56580.050.05
Sodium Carbonate (Na₂CO₃)105.992122.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a microwave vial, add the crude N-(3-aminopropyl)-2-bromo-5-methylthiazole-4-carboxamide (~1.0 mmol) from the previous step.

  • Add 3-(trifluoromethoxy)phenylboronic acid (247 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at 100 °C under conventional heating for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or flash column chromatography to yield the final HSET inhibitor.

Characterization and Quality Control

The identity and purity of the synthesized HSET inhibitor should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the desired bonds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.

  • HPLC Analysis: To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Biological Activity and Mechanism of Action

The synthesized thiazole-based HSET inhibitors are expected to be ATP-competitive, binding to the motor domain of HSET and preventing the ATP hydrolysis required for its motor activity.[3] This inhibition prevents HSET from cross-linking and sliding microtubules, which is essential for its centrosome clustering function.[1]

G cluster_0 Cancer Cell with Supernumerary Centrosomes cluster_1 Action of Thiazole-based HSET Inhibitor A Multiple Centrosomes B HSET Motor Protein (Active) A->B F HSET Motor Protein (Inactive) C Pseudo-bipolar Spindle Formation B->C B->F Inhibition D Successful Mitosis (Cancer Cell Proliferation) C->D E HSET Inhibitor (Binds to ATP pocket) E->F G Multipolar Spindle Formation F->G H Mitotic Catastrophe (Cancer Cell Death) G->H

Caption: Mechanism of action of HSET inhibitors.

Expected Biological Outcomes:

  • Biochemical Assays: The inhibitor should demonstrate potent inhibition of the microtubule-stimulated ATPase activity of recombinant HSET protein, with IC₅₀ values in the nanomolar to low micromolar range.[3]

  • Cellular Assays: In cancer cell lines with known centrosome amplification (e.g., BT-549 breast cancer cells or N1E-115 neuroblastoma cells), treatment with the inhibitor is expected to induce a multipolar phenotype during mitosis.[4][5] This can be visualized using immunofluorescence microscopy by staining for microtubules (α-tubulin) and centrosomes (γ-tubulin).

  • Selectivity: The inhibitor should exhibit high selectivity for HSET over other kinesin motor proteins, particularly those essential for normal cell division, such as Eg5.[3]

Troubleshooting and Best Practices

  • Amide Coupling: Ensure all reagents and solvents for the amide coupling step are anhydrous to prevent hydrolysis of the activated carboxylic acid. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. A variety of other coupling reagents, such as EDC/HOBt or T3P, can also be employed.

  • Suzuki Coupling: The choice of palladium catalyst, base, and solvent system may need to be optimized for different boronic acids. Degassing the reaction mixture prior to heating is crucial to prevent catalyst degradation.

  • Purification: Thiazole-containing compounds can sometimes be challenging to purify by silica gel chromatography. Using a different stationary phase (e.g., alumina) or employing reverse-phase HPLC may be necessary to achieve high purity.

  • Compound Stability: Store the final compound as a solid at -20 °C and prepare fresh solutions in DMSO for biological assays.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective HSET inhibitors. The synthetic route outlined in this application note, involving a robust amide coupling followed by a palladium-catalyzed cross-coupling, provides a reliable pathway to access this promising class of anticancer agents. The resulting compounds offer a targeted therapeutic strategy to selectively eliminate cancer cells with supernumerary centrosomes, a common vulnerability in a wide range of human malignancies.

References

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. [Link]
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes.
  • Discovery of Potent KIFC1 Inhibitors Using a Method of Integrated High-Throughput Synthesis and Screening. Journal of Medicinal Chemistry. [Link]
  • Evaluation of HSET as a Novel Theranostic Target for Breast Cancer Therapy. Grantome. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. [Link]
  • Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes. PubMed. [Link]
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. PubMed. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • Using kinesin inhibitors to unmask cancer. The Institute of Cancer Research, London. [Link]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Abstract B96: Design, synthesis and biological evaluation of a novel allosteric inhibitor of HSET that damages cancer cells with supernumerary centrosomes. AACR Journals. [Link]

Sources

laboratory scale synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Scale Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2][] The synthetic strategy is a robust three-step process commencing with a one-pot Hantzsch-type thiazole synthesis to yield Ethyl 2-amino-5-methylthiazole-4-carboxylate. This intermediate is subsequently converted to its 2-bromo analogue via a Sandmeyer reaction, followed by a final saponification step to afford the target carboxylic acid. This guide is designed for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols to ensure a successful and safe synthesis.

Introduction: Significance of this compound

Thiazole derivatives are a cornerstone in pharmaceutical development, forming the structural core of numerous therapeutic agents.[4] Specifically, this compound serves as a versatile intermediate for constructing more complex molecules, particularly in the development of novel antimicrobial and anticancer agents.[1][5][6] Its structure, featuring a reactive bromine atom and a carboxylic acid handle, allows for diverse subsequent modifications, making it a valuable precursor for creating libraries of bioactive compounds.[2] The synthetic route outlined herein is designed to be efficient and scalable for typical laboratory needs.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages, starting from commercially available reagents. The pathway is designed to maximize yield and purity while simplifying operational procedures where possible.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Saponification A Ethyl Acetoacetate + Thiourea B Intermediate 1: Ethyl 2-amino-5-methylthiazole- 4-carboxylate A->B  NBS, H2O/THF  80°C C Intermediate 2: Ethyl 2-bromo-5-methylthiazole- 4-carboxylate B->C  1. NaNO2, HBr  2. CuBr  0-5°C D Final Product: 2-Bromo-5-methylthiazole- 4-carboxylic acid C->D  1. NaOH (aq)  2. HCl (aq)

Caption: Overall 3-step synthetic route.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (Intermediate 1)

Principle: This reaction is a variation of the Hantzsch thiazole synthesis. It proceeds via a "one-pot" method where ethyl acetoacetate is first brominated at the α-position using N-Bromosuccinimide (NBS). The resulting α-bromo ketoester is not isolated but is reacted in situ with thiourea. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, and subsequent cyclization and dehydration yield the stable aromatic thiazole ring.[7]

Materials and Reagents:

  • Ethyl acetoacetate (C₆H₁₀O₃)

  • N-Bromosuccinimide (NBS, C₄H₄BrNO₂)

  • Thiourea (CH₄N₂S)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate (6.50 g, 0.05 mol) dissolved in a mixture of deionized water (50 mL) and THF (20 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of NBS (10.5 g, 0.06 mol) in THF (20 mL) to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (petroleum ether:ethyl acetate 2:1) to confirm the consumption of ethyl acetoacetate.[7]

  • Add thiourea (3.80 g, 0.05 mol) to the mixture in one portion.

  • Heat the reaction mixture to 80°C and maintain for 2 hours.

  • After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water to afford Ethyl 2-amino-5-methylthiazole-4-carboxylate as a solid.

Part 2: Synthesis of Ethyl 2-Bromo-5-methylthiazole-4-carboxylate (Intermediate 2)

Principle: This transformation utilizes the Sandmeyer reaction, a powerful method for converting an aryl amine into an aryl halide.[8][9] The 2-amino group of the thiazole is first converted into a diazonium salt at low temperature using sodium nitrite in the presence of a strong acid (HBr). This highly reactive diazonium salt is then displaced by bromide in a copper(I)-catalyzed radical-nucleophilic aromatic substitution, releasing nitrogen gas and forming the desired 2-bromo-thiazole.[8][10]

Materials and Reagents:

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate (Intermediate 1)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM, for extraction)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

  • In a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, suspend Intermediate 1 (9.3 g, 0.05 mol) in 48% HBr (50 mL).

  • Cool the suspension to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (3.8 g, 0.055 mol) in deionized water (15 mL) dropwise. Maintain the internal temperature between 0°C and 5°C throughout the addition. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate flask, dissolve copper(I) bromide (8.6 g, 0.06 mol) in 48% HBr (25 mL) and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and carefully wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start Suspend Intermediate 1 in 48% HBr step1 Cool to 0°C (Ice-Salt Bath) start->step1 step2 Dropwise addition of NaNO2 (aq) solution (Maintain 0-5°C) step1->step2 step3 Stir for 30 min at 0-5°C (Diazonium Salt Formation) step2->step3 step4 Add diazonium solution to pre-cooled CuBr/HBr step3->step4 step5 Stir at 0-5°C for 1h, then warm to RT for 2h step4->step5 step6 Work-up: DCM Extraction, NaHCO3 wash, Dry step5->step6 end Purified Intermediate 2 step6->end

Caption: Experimental workflow for the Sandmeyer reaction.

Part 3: Synthesis of this compound (Final Product)

Principle: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester functional group. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Materials and Reagents:

  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate (Intermediate 2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric acid (HCl), concentrated or 2M

Protocol:

  • Dissolve Intermediate 2 (10.5 g, 0.04 mol) in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.4 g, 0.06 mol) in deionized water (20 mL).

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in deionized water (100 mL) and cool the solution in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise with stirring until the pH is approximately 2-3.

  • A precipitate of the product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry it under vacuum to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to light yellow powder/crystal[1]
Molecular Formula C₅H₄BrNO₂S[1][11]
Molecular Weight 222.06 g/mol [1][11][12]
Melting Point 153 °C (with decomposition)[1][12]
Purity (by Titration/HPLC) ≥98%
¹H NMR (CDCl₃, δ) Expected peaks for methyl group and carboxylic acid proton.
¹³C NMR (CDCl₃, δ) Expected peaks for thiazole ring carbons, methyl C, and carboxyl C.

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent/ProductHazard ClassificationHandling Precautions
N-Bromosuccinimide (NBS) Oxidizer, Corrosive, Skin/Eye Irritant, Skin Sensitizer[13][14][15]Wear gloves, safety goggles, and a lab coat. Keep away from combustible materials. Handle in a fume hood.[16]
Hydrobromic Acid (48%) Corrosive, Causes severe skin burns and eye damageUse in a fume hood. Wear acid-resistant gloves, goggles, and a face shield.
Sodium Nitrite Oxidizer, Acutely Toxic (if swallowed)Avoid contact with skin and eyes. Keep away from acids and combustible materials.
This compound Skin Irritant, Serious Eye Irritant, May cause respiratory irritation[17]Avoid inhalation of dust. Avoid contact with skin and eyes. Wear standard PPE.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Halogenated organic waste and aqueous acidic/basic waste should be collected in separate, properly labeled containers.

References

  • Shaheen, U., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Thermo Fisher Scientific. (2015, January 19). SAFETY DATA SHEET - N-Bromosuccinimide.
  • Taylor & Francis Online. (n.d.). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Google Patents. (2014, March 26). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ACS Publications. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Journal of Pharmaceutical Negative Results. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • PMC - NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • Oriental Journal of Chemistry. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.

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Application Notes and Protocols for the Characterization of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-5-methylthiazole-4-carboxylic Acid in Medicinal Chemistry

This compound is a heterocyclic building block of considerable interest in the field of drug discovery and development. Its rigid thiazole core, substituted with a reactive bromine atom, a methyl group, and a carboxylic acid moiety, presents a versatile scaffold for the synthesis of a diverse range of pharmacologically active molecules. The bromine atom serves as a key functional group for cross-coupling reactions, enabling the introduction of various substituents, while the carboxylic acid provides a handle for amide bond formation or other modifications. This compound and its derivatives have been explored as intermediates in the synthesis of novel therapeutic agents.[1]

Given its pivotal role as a starting material, the unambiguous characterization and quality control of this compound are of paramount importance. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound, ensuring its suitability for downstream applications in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its handling, storage, and analysis.

PropertyValueSource
Molecular Formula C₅H₄BrNO₂S
Molecular Weight 222.06 g/mol [2]
Appearance White to light yellow or light orange powder/crystal
Melting Point 153 °C (decomposition)
CAS Number 40003-41-6[2]

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in reaction mixtures or formulated products. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the thiazole ring, which provides good retention. The mobile phase, consisting of an aqueous component with an organic modifier (acetonitrile or methanol), allows for the elution of the compound by modulating the polarity. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape by preventing peak tailing. UV detection is suitable as the thiazole ring system contains a chromophore that absorbs in the UV region.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent across multiple injections. The presence of any additional peaks indicates impurities, which should be identified and quantified if necessary.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject 10 µL onto C18 column filter->inject Prepared Sample separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate purity (%) integrate->calculate

Caption: HPLC analysis workflow for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's structure.

Causality Behind Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of carboxylic acids as it can dissolve the sample and its residual proton signal does not interfere with the signals of interest. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Expected ¹H NMR Spectral Data
ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~13.0 - 14.0Broad Singlet1H
-CH₃~2.5Singlet3H

Note: The chemical shift of the carboxylic acid proton can vary depending on concentration and temperature.

Expected ¹³C NMR Spectral Data
CarbonExpected Chemical Shift (δ, ppm)
-COOH~165
C-Br (C2)~145
C-S (C5)~150
C-COOH (C4)~120
-CH₃~15

Note: These are estimated chemical shifts based on known data for similar thiazole derivatives and general principles of NMR spectroscopy.

Experimental Protocol: NMR Analysis
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS): Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of this compound and can offer insights into its structure through fragmentation patterns.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often producing a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The presence of a bromine atom is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrum Data
  • Molecular Ion: [M-H]⁻ at m/z 220 and 222 (negative ion mode) or [M+H]⁺ at m/z 222 and 224 (positive ion mode). The isotopic pattern for a single bromine atom should be clearly visible.

  • Key Fragments:

    • Loss of CO₂ (44 Da) from the deprotonated molecule.

    • Loss of H₂O (18 Da) from the protonated molecule.

    • Cleavage of the carboxylic acid group (-COOH, 45 Da).

Experimental Protocol: MS Analysis
  • Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction: Infuse a dilute solution of the sample (e.g., 10 µg/mL in methanol or acetonitrile) directly into the ESI source, or analyze the eluent from an HPLC system (LC-MS).

  • Ionization Mode: Operate in both positive and negative ion modes to observe the protonated and deprotonated molecules, respectively.

  • Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

MS_Analysis compound This compound ionization Electrospray Ionization (ESI) compound->ionization molecular_ion [M-H]⁻ or [M+H]⁺ (m/z 220/222 or 222/224) ionization->molecular_ion fragmentation Collision-Induced Dissociation (CID) molecular_ion->fragmentation fragments Fragment Ions (e.g., loss of COOH, Br) fragmentation->fragments

Caption: Mass spectrometry analysis pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Causality Behind Experimental Choices

The presence of a carboxylic acid group gives rise to very distinct and characteristic absorption bands. The O-H stretch is typically very broad due to hydrogen bonding, and the C=O stretch is a strong, sharp absorption. The thiazole ring also has characteristic C=N and C-S stretching vibrations.

Expected FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Very broad, strong
C-H (Methyl)2950 - 2850Weak to medium
C=O (Carboxylic Acid)1720 - 1680Strong, sharp
C=N (Thiazole Ring)1650 - 1550Medium
C-O (Carboxylic Acid)1300 - 1200Strong
C-S (Thiazole Ring)800 - 600Medium to weak
Experimental Protocol: FTIR Analysis
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.

Conclusion

The analytical techniques outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, NMR for definitive structural elucidation, mass spectrometry for molecular weight confirmation, and FTIR for functional group identification ensures the quality and integrity of this important building block for pharmaceutical research. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently utilize this compound in their synthetic endeavors.

References

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • MDPI. (2021). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • PubChem. (n.d.). 2-Bromo-4-methylthiazole-5-carboxylic acid.

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Application Notes and Protocols for the Strategic Functionalization of 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antibacterial agents.[1][2][3] The functionalization of the thiazole nucleus is a critical endeavor in the development of novel compounds with tailored properties. 2-Bromo-5-methylthiazole-4-carboxylic acid is a versatile building block, offering two distinct points for chemical modification: the electrophilic carbon at the 2-position, activated by the bromine leaving group, and the nucleophilic carboxylate group at the 4-position. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of this important intermediate, empowering researchers to unlock its synthetic potential.

Strategic Functionalization Pathways

The chemical reactivity of this compound allows for a diverse range of transformations. The C2-bromo position is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the carboxylic acid at C4 can be readily converted into esters, amides, and other derivatives, providing another axis for structural diversification.

G cluster_c2 C2 Position Functionalization cluster_c4 C4 Position Functionalization A This compound B Suzuki Coupling (Ar-B(OH)2) A->B Pd Catalyst, Base C Heck Coupling (Alkene) A->C Pd Catalyst, Base D Sonogashira Coupling (Alkyne) A->D Pd/Cu Catalyst, Base E Amidation (R-NH2) A->E Coupling Agent or Acyl Chloride F Esterification (R-OH) A->F Acid Catalyst G G B->G 2-Aryl-5-methylthiazole- 4-carboxylic acid H H C->H 2-Alkenyl-5-methylthiazole- 4-carboxylic acid I I D->I 2-Alkynyl-5-methylthiazole- 4-carboxylic acid J J E->J 2-Bromo-5-methylthiazole- 4-carboxamide K K F->K Ester of 2-Bromo-5-methyl- thiazole-4-carboxylic acid

Figure 1: Key functionalization pathways for this compound.

Part 1: Functionalization at the C2-Position via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and they are particularly effective for the arylation, alkenylation, and alkynylation of heteroaromatic halides.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][5][6] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start A Combine Reactants: - this compound - Phenylboronic acid - K2CO3 start->A end End B Add Catalyst System: - Pd(OAc)2 - PPh3 A->B C Inert Atmosphere: Evacuate and backfill with N2/Ar (3x) B->C D Add Solvents: - 1,4-Dioxane - Water C->D E Heat to 90°C and stir for 12h D->E F Monitor by TLC/LC-MS E->F G Cool to RT and perform aqueous work-up F->G Reaction Complete H Extract with Ethyl Acetate G->H I Dry, filter, and concentrate H->I J Purify by Column Chromatography I->J J->end G cluster_amidation Amidation cluster_esterification Esterification start Start A Method 1: Acyl Chloride start->A B Method 2: Coupling Reagent start->B C Fischer Esterification start->C end End D D A->D Purified Amide B->D E E C->E Purified Ester D->end E->end

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Troubleshooting & Optimization

Technical Support Center: A Guide to the Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield of 2-Bromo-5-methylthiazole-4-carboxylic acid synthesis.

Welcome to the technical support guide for the synthesis of this compound, a key heterocyclic building block in pharmaceutical research and development.[] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges of this multi-step synthesis, optimize your reaction conditions, and improve your overall yield and purity.

The synthesis is typically approached via a four-step sequence starting from common laboratory reagents. This guide is structured to address issues at each critical stage:

  • Hantzsch Thiazole Synthesis: Formation of the Ethyl 2-amino-5-methylthiazole-4-carboxylate core.

  • Diazotization: Conversion of the 2-amino group to a diazonium salt.

  • Sandmeyer Bromination: Copper-catalyzed substitution of the diazonium group with bromine.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.

Below is a general workflow diagram illustrating the synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Thiazole Synthesis cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Hydrolysis A Ethyl Acetoacetate + Thiourea B Ethyl 2-amino-5-methyl- thiazole-4-carboxylate A->B Hantzsch Reaction (Bromination/ Cyclization) C Aryl Diazonium Salt Intermediate B->C NaNO2, HBr/H2SO4 (0-5 °C) D Ethyl 2-Bromo-5-methyl- thiazole-4-carboxylate C->D CuBr E 2-Bromo-5-methylthiazole- 4-carboxylic Acid D->E 1. LiOH or NaOH 2. Acidification Troubleshooting_Tree Start Low Yield of Final Product Step1_Yield Problem in Step 1? (Thiazole Synthesis) Start->Step1_Yield Step3_Yield Problem in Step 3? (Sandmeyer Reaction) Start->Step3_Yield Step4_Yield Problem in Step 4? (Hydrolysis) Start->Step4_Yield Cause1A Inefficient Bromination or Cyclization Step1_Yield->Cause1A Yes Cause3A Diazonium Salt Decomposition Step3_Yield->Cause3A Yes Cause4A Incomplete Hydrolysis or Product Loss Step4_Yield->Cause4A Yes Solution1A Use one-pot method. Control NBS stoichiometry. Ensure 80°C for cyclization. Cause1A->Solution1A Solution3A Maintain temp at 0-5°C. Add diazonium to cold CuBr. Cause3A->Solution3A Solution4A Increase reaction time/temp. Acidify slowly to pH 2-3. Cool before filtration. Cause4A->Solution4A Sandmeyer_Mechanism cluster_legend Mechanism Aryl-N₂⁺ Thiazole Diazonium Salt Aryl• + N₂ Aryl• + N₂ Aryl-N₂⁺->Aryl• + N₂ + Cu(I)Br Aryl-Br Product Aryl• + N₂->Aryl-Br + Cu(II)Br₂ Aryl• Thiazole Radical Cu(I)Br Catalyst

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Technical Support Center: Purification of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic building block.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this reagent is paramount for the success of subsequent reactions and the quality of the final product. However, its purification can be challenging due to its polarity, potential for zwitterion formation, and the presence of closely related impurities from its synthesis. This guide provides a systematic approach to troubleshooting and optimizing purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities are largely dependent on the synthetic route but can include unreacted starting materials, byproducts from side reactions (e.g., over-bromination, hydrolysis of the bromine substituent), residual solvents, and water.[1]

Q2: My this compound streaks badly on a silica TLC plate. How can I get a clean spot?

A2: Streaking of carboxylic acids on silica gel is a frequent issue due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and migrates as a more defined spot.

Q3: I have low recovery after recrystallization. What are the likely causes?

A3: Low recovery can stem from several factors: using too much solvent, the compound having some solubility in the cold solvent, or premature crystallization during hot filtration. To improve recovery, use the minimum amount of hot solvent required to dissolve the compound and ensure the solution is fully cooled before filtration.[1]

Q4: My purified product is a sticky gum or oil instead of a solid. What should I do?

A4: This often indicates the presence of residual solvent or impurities that are depressing the melting point. Try re-dissolving the material in a suitable solvent and removing the solvent under high vacuum for an extended period. If the issue persists, an alternative purification method like flash chromatography may be necessary to remove the tenacious impurities.

Troubleshooting Guides by Purification Method

Recrystallization

Recrystallization is often the first choice for purifying solid compounds. The key is selecting an appropriate solvent system.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
Low Recovery Too much solvent used.Use the minimum amount of hot solvent to fully dissolve the crude product.
The compound is partially soluble in cold solvent.Cool the solution in an ice bath to minimize solubility before filtration.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated.Use a larger volume of solvent or cool the solution more slowly.
Premature Crystallization The solution cools too quickly during hot filtration.Preheat the filtration funnel and filter paper with hot solvent.
Persistent Impurities Impurities have similar solubility profiles.A second recrystallization may be needed, or consider a different purification technique like chromatography.

Recommended Solvents for Thiazole Carboxylic Acids:

Based on general principles for polar heterocyclic compounds, suitable solvent systems for recrystallization could include:

  • Ethanol/Water mixtures[2]

  • Isopropanol

  • Acetonitrile

  • Toluene/Hexane mixtures[3]

Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities. The principle relies on the differential solubility of the protonated (neutral) and deprotonated (salt) forms of the acid.

Experimental Workflow for Acid-Base Extraction

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer Crude Crude Mixture in Organic Solvent (e.g., EtOAc) AddBase Add aq. NaHCO3 (weak base) Crude->AddBase 1. ShakeVent Shake & Vent AddBase->ShakeVent 2. SeparateLayers Separate Layers ShakeVent->SeparateLayers 3. OrganicLayer Contains Neutral Impurities SeparateLayers->OrganicLayer Top Layer AqueousLayer Contains Sodium Salt of Carboxylic Acid SeparateLayers->AqueousLayer Bottom Layer DryEvaporate Dry (Na2SO4), Evaporate OrganicLayer->DryEvaporate NeutralImpurity Isolated Neutral Impurity DryEvaporate->NeutralImpurity Acidify Cool in Ice Bath, Add 6M HCl (dropwise) AqueousLayer->Acidify 4. Precipitate Precipitation of Carboxylic Acid Acidify->Precipitate 5. FilterDry Filter, Wash with Cold Water, Dry Precipitate->FilterDry 6. PureAcid Pure Carboxylic Acid FilterDry->PureAcid

Caption: Workflow for purifying a carboxylic acid via acid-base extraction.

Troubleshooting Acid-Base Extraction

Problem Possible Cause Solution
Emulsion Formation Vigorous shaking.Gently invert the separatory funnel multiple times instead of shaking vigorously. Add a small amount of brine to help break the emulsion.
No Precipitate on Acidification Insufficient acid added.Check the pH with litmus paper to ensure the solution is acidic. Add more acid if necessary.
The compound is soluble in the acidic aqueous solution.Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer.
Low Yield Incomplete extraction into the aqueous layer.Perform multiple extractions with the basic solution and combine the aqueous layers.
Incomplete precipitation.Ensure the aqueous layer is thoroughly cooled in an ice bath before and during acidification.
Flash Column Chromatography

For challenging separations or when dealing with oily products, flash chromatography is a powerful tool.

Decision-Making for Flash Chromatography

FlashChromatography Start Crude Product TLC Run TLC with EtOAc/Hexane + 1% AcOH Start->TLC Rf_Check Is Rf between 0.15 and 0.4? TLC->Rf_Check Adjust_Polarity Adjust Solvent Polarity Rf_Check->Adjust_Polarity No Run_Column Run Flash Column Rf_Check->Run_Column Yes Adjust_Polarity->TLC Re-run TLC Pure_Product Collect & Combine Pure Fractions Run_Column->Pure_Product

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Technical Support Center: Troubleshooting Byproducts in the Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block.[1] As a key intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common byproducts encountered during its synthesis.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and industrially relevant synthesis of this compound involves a two-stage process. It typically begins with the Hantzsch thiazole synthesis to create the core structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by a Sandmeyer reaction to replace the amino group with a bromine atom, and finally, ester hydrolysis.[2][3] Each stage presents unique challenges and potential for impurity generation.

Synthesis_Workflow cluster_0 Stage 1: Thiazole Formation (Hantzsch) cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Stage 3: Hydrolysis A Ethyl Acetoacetate + Thiourea B Ethyl 2-amino-4- methylthiazole-5-carboxylate A->B Cyclocondensation C Diazonium Salt Formation B->C NaNO2, HBr D Ethyl 2-bromo-5- methylthiazole-4-carboxylate C->D CuBr E 2-Bromo-5-methylthiazole- 4-carboxylic acid D->E NaOH or LiOH, then H+ workup

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues and byproduct-related questions encountered during synthesis. Each answer explains the chemical causality and provides actionable troubleshooting protocols.

FAQ 1: My reaction stalls during the Sandmeyer reaction, and I isolate a significant amount of the starting amino-thiazole. What went wrong?

Root Cause Analysis: This issue almost always points to incomplete or failed diazotization of the 2-amino-thiazole precursor. The formation of the diazonium salt is a sensitive equilibrium reaction. The nitrosating agent, nitrous acid (HONO), is generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HBr). This process is highly temperature-dependent.

  • Causality: If the temperature rises above 5-10 °C, nitrous acid begins to decompose into water and nitrogen oxides (N₂O₃), reducing the concentration of the active electrophile needed to react with the amino group. Furthermore, insufficient acid can lead to an incomplete reaction, as the amine must be protonated to be soluble and the equilibrium for HONO formation requires a sufficiently low pH.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Pre-cool the acidic solution of your amino-thiazole to 0-5 °C using an ice-salt bath before adding the sodium nitrite solution.

    • Prepare the NaNO₂ solution separately in water and pre-cool it.

    • Add the NaNO₂ solution dropwise via an addition funnel, ensuring the internal reaction temperature never exceeds 5 °C.

  • Reagent Stoichiometry and Quality:

    • Use a slight excess of sodium nitrite (typically 1.1 to 1.2 equivalents) to drive the reaction to completion.

    • Ensure the strong acid (HBr is often used as it also serves as the bromide source) is in sufficient excess (at least 3 equivalents) to protonate the amine, generate nitrous acid, and provide the bromide nucleophile.

  • Validation Check:

    • Before proceeding to the copper(I) bromide addition, you can perform a spot test to check for the presence of nitrous acid. A drop of the reaction mixture on starch-iodide paper should turn blue/black. If it doesn't, it indicates a deficiency of nitrous acid.

FAQ 2: I've isolated a major byproduct with a mass corresponding to a hydroxyl group (-OH) replacing the bromine. How did this happen?

Root Cause Analysis: The formation of 2-hydroxy-5-methylthiazole-4-carboxylic acid is a classic competitive side reaction in the Sandmeyer reaction.[4] The intermediate aryl radical (or cation, depending on the precise conditions) is highly reactive and can be trapped by water, which is present as the solvent, leading to the phenolic byproduct.

  • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6] The diazonium salt receives an electron from the copper(I) catalyst to form an aryl radical and N₂ gas. This radical must then react with a copper(II) bromide species to form the desired product. If the concentration of water is high, or if the copper catalyst is not sufficiently active, the radical can be quenched by water to form the hydroxylated byproduct.

Troubleshooting Protocol:

  • Minimize Water Content: While the diazotization is typically performed in an aqueous medium, the subsequent copper-catalyzed step should be handled to disfavor reaction with water. Using a more concentrated acid can sometimes help.

  • Ensure Catalyst Activity: Use freshly prepared or high-purity copper(I) bromide. Old CuBr can oxidize to Cu(II), which is inactive in initiating the radical formation. The reaction should typically show the evolution of nitrogen gas upon addition of the diazonium salt solution to the CuBr slurry.

  • Temperature Management: After the diazonium salt is formed, it should be used promptly. Allowing the diazonium salt solution to warm up or sit for extended periods can lead to decomposition and formation of the hydroxyl byproduct, even without the copper catalyst.

Byproduct_Formation A Thiazole-N2+ B Thiazole Radical (•) A->B + Cu(I) - N2, - Cu(II) C Desired Product (Thiazole-Br) B->C + Cu(II)Br2 - Cu(I)Br D Hydroxylation Byproduct (Thiazole-OH) B->D + H2O (Quenching)

Caption: Competing pathways for the thiazole radical intermediate.

FAQ 3: During workup or subsequent high-temperature reactions, I'm observing gas evolution and the appearance of a new, less polar spot on TLC. What is this byproduct?

Root Cause Analysis: You are likely observing thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). Heterocyclic carboxylic acids can be susceptible to decarboxylation, especially when heated in certain solvents or under non-neutral pH conditions.

  • Causality: The stability of the thiazole ring can facilitate the loss of CO₂ by stabilizing the resulting carbanion intermediate at the 4-position. This process is often accelerated by heat. The resulting byproduct is 2-bromo-5-methylthiazole, which is significantly more volatile and less polar than the desired carboxylic acid. This can be a major issue during purification steps like distillation or when the product is used in subsequent high-temperature reactions (e.g., amide couplings at >130 °C).[1]

Troubleshooting & Mitigation:

ConditionImpact on DecarboxylationRecommended Action
High Temperature (>120 °C) Significantly accelerates rateAvoid high-temperature distillations. Use recrystallization or column chromatography for purification.[7] Keep subsequent reaction temperatures as low as feasible.
Acidic or Basic Traces Can catalyze the reactionEnsure the isolated product is thoroughly washed and neutralized after workup. Store the solid product dry.
Polar Aprotic Solvents (e.g., DMF, DMSO) Can facilitate decarboxylation at elevated temperaturesIf high temperatures are necessary for a subsequent step, screen alternative solvents like NMP or sulfolane, or use pressure to run the reaction at a lower temperature.

Protocol for Stable Handling:

  • Purification: After acidic workup, wash the crude solid product with cold water until the washings are neutral to pH paper. Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C). For further purification, prioritize recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) over distillation.

  • Storage: Store the final product in a cool, dry place.

  • Validation Check: Use ¹H NMR to confirm the presence of the carboxylic acid proton (typically a broad singlet >10 ppm). The decarboxylated byproduct will lack this signal and show a characteristic singlet for the C4-H proton, likely around 7.5-8.0 ppm.

FAQ 4: My initial Hantzsch synthesis of the amino-ester precursor seems low-yielding and impure. Could this affect my final product?

Root Cause Analysis: Absolutely. Impurities from the initial thiazole ring formation will carry through the entire sequence. The Hantzsch synthesis, while robust, can suffer from issues with regioselectivity and side reactions if not properly controlled.[8]

  • Causality: The reaction of ethyl 2-chloroacetoacetate (or the bromo-equivalent) with thiourea can potentially form an isomeric byproduct, ethyl 2-imino-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, especially under strongly acidic conditions.[9][10] While the 2-amino tautomer is generally favored, forcing conditions can alter the outcome. This isomeric impurity will undergo the same Sandmeyer sequence, leading to a final product that is extremely difficult to separate from the desired this compound.

Troubleshooting Protocol:

  • Control of pH: The standard Hantzsch synthesis is typically run under neutral to slightly basic conditions (often in refluxing ethanol) to favor the formation of the 2-aminothiazole.[2] Avoid strongly acidic conditions unless the isomeric product is desired.

  • Reaction Monitoring: Follow the reaction by TLC. The starting materials are readily available, allowing for a clear comparison. The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a stable solid that can be isolated and purified by recrystallization.

  • Validation Check: Before proceeding to the Sandmeyer step, ensure the purity of your amino-ester intermediate by ¹H NMR and melting point. Any significant deviation from literature values suggests the presence of impurities that must be removed. A pure starting material is the best guarantee for a clean final product.

Section 3: References

  • PLOS ONE. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Available at:

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • bepress. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Available at: [Link]

  • ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Purification. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2-Bromo-5-methylthiazole-4-carboxylic acid. As a key heterocyclic building block, this reagent is instrumental in the synthesis of a wide range of bioactive molecules in pharmaceutical and agrochemical research.[1] Its unique electronic and steric properties, however, can present specific challenges during chemical transformations.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles and optimize reaction outcomes. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively.

Troubleshooting Guide: Common Synthetic Transformations

This section addresses specific issues encountered during the most common reactions involving this compound.

Amide Bond Formation (Acylation)

Amide coupling is one of the most frequent reactions performed in medicinal chemistry.[2] The process involves activating the carboxylic acid to facilitate nucleophilic attack by an amine.[3]

Question: My amide coupling reaction is low-yielding or fails completely. What are the likely causes and how can I fix it?

Answer: Failure in amide bond formation typically stems from one of three areas: inefficient carboxylic acid activation, amine reactivity issues, or side reactions.

  • Pillar 1: Carboxylic Acid Activation

    The direct condensation of a carboxylic acid and an amine is generally inefficient.[3] Activation is mandatory. Your choice of activating agent is the most critical parameter.

    • Acyl Halide Formation: For robust, unhindered amines, converting the carboxylic acid to an acyl chloride is a cost-effective and powerful activation method.

      • Problem: You observe decomposition or complex side products.

      • Solution: Acyl chlorides are highly reactive and can be unstable. Ensure strictly anhydrous conditions. Use a mild activating agent like oxalyl chloride with a catalytic amount of DMF in an inert solvent like DCM.[4] The resulting acyl chloride is often used immediately in the next step without purification.[4]

    • Coupling Reagents: For more sensitive or sterically hindered substrates, dedicated coupling reagents are superior as they minimize side reactions and racemization.[2]

      • Problem: Low yields when using carbodiimides like DCC or EDC.

      • Solution: Carbodiimides form an O-acylisourea intermediate. This can sometimes rearrange or react slowly. The inclusion of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) traps the activated acid as a more reactive ester, improving efficiency and reducing racemization.[2][3] A common issue with DCC is the formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification but also serves as an indicator of reagent activity.

      • Problem: Even with additives, the reaction is sluggish with a hindered amine.

      • Solution: Switch to a more potent uronium/aminium or phosphonium salt reagent. Reagents like HATU, HBTU, or PyBOP are highly efficient, especially for challenging couplings.[3][5] They work rapidly at room temperature. When using HATU, a non-nucleophilic base like diisopropylethylamine (DIPEA) is required.[3]

  • Pillar 2: Amine Nucleophilicity & Base Choice

    • Problem: The reaction stalls with an electron-poor aniline or a bulky secondary amine.

    • Solution: Increase the reaction temperature (e.g., to 50 °C) and reaction time.[4] For salt forms of amines (e.g., hydrochlorides), ensure you add at least one extra equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to liberate the free amine.

  • Pillar 3: Reaction Conditions & Workup

    • Problem: The product is contaminated with byproducts.

    • Solution: Ensure the correct stoichiometry. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion. For workup, a standard aqueous wash sequence (e.g., 5% HCl, saturated NaHCO₃, brine) is often effective for removing unreacted starting materials and coupling byproducts.[3]

start Low Amide Yield activation Step 1: Evaluate Carboxylic Acid Activation start->activation amine Step 2: Check Amine/Base start->amine conditions Step 3: Review Conditions start->conditions acyl_halide Using Acyl Halide? activation->acyl_halide  Yes coupling_reagent Using Coupling Reagent? activation->coupling_reagent  No base_check Is Amine an HCl salt? Add extra equivalent of base. amine->base_check temp_check Increase Temperature (40-60°C) amine->temp_check  If amine is  electron-poor solvent_check Use Anhydrous Polar Aprotic Solvent (DMF, DCM) conditions->solvent_check anhydrous Ensure Anhydrous Conditions acyl_halide->anhydrous Decomposition? use_fresh Use Freshly Prepared Acyl Halide acyl_halide->use_fresh Stalled? additive Add HOBt/NHS to Carbodiimide coupling_reagent->additive Slow reaction? stronger_reagent Switch to HATU/HBTU for Hindered Substrates coupling_reagent->stronger_reagent No reaction? cluster_0 This compound cluster_1 Primary Reactive Sites mol p1 Carboxylic Acid (Amidation, Esterification) p2 C2-Bromo Position (Suzuki Coupling, SₙAr)

Sources

Technical Support Center: Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-5-methylthiazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound from its 2-amino precursor via a Sandmeyer-type reaction, but I'm observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Sandmeyer reaction for 2-aminothiazole derivatives are a common issue and can often be attributed to several factors related to the stability of the diazonium salt intermediate and the reaction conditions.[1]

Potential Causes and Solutions:

  • Instability of the Thiazole Diazonium Salt: Diazonium salts derived from heterocyclic amines like 2-aminothiazoles can be significantly less stable than their aniline counterparts. Decomposition of this intermediate before it can react with the bromide source is a primary cause of low yields.

    • Solution: Perform the diazotization at low temperatures, typically between -5 to 0 °C, to minimize decomposition. Ensure the dropwise addition of the diazotizing agent (e.g., sodium nitrite in acidic media) to maintain temperature control.

  • Inefficient Diazotization: Incomplete conversion of the 2-amino group to the diazonium salt will naturally lead to a lower yield of the final product.

    • Solution: Use a slight excess of the diazotizing agent (e.g., 1.1-1.2 equivalents of sodium nitrite). Ensure the 2-amino-5-methylthiazole-4-carboxylic acid is fully dissolved in the acidic medium before adding the nitrite solution to promote a homogeneous reaction.

  • Suboptimal Copper Catalyst and Bromide Source: The choice and form of the copper catalyst and bromide source are critical for the success of the Sandmeyer reaction.

    • Solution: Copper(I) bromide (CuBr) is generally the preferred catalyst.[2] Ensure the CuBr is fresh and of high purity. The use of hydrobromic acid (HBr) as both the acid medium and the bromide source is highly recommended. The reaction can also be performed with copper(II) bromide (CuBr2) and a nitrite ester like n-butyl nitrite in a solvent such as acetonitrile.[1][3]

  • Side Reactions: Competing side reactions can consume the diazonium salt intermediate. For instance, reaction with water can lead to the formation of a 2-hydroxythiazole derivative.

    • Solution: Maintain anhydrous or near-anhydrous conditions where possible, especially if using an organic solvent system. The gradual addition of the diazonium salt solution to the hot CuBr/HBr solution can sometimes improve yields by keeping the instantaneous concentration of the diazonium salt low.

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Sandmeyer_Troubleshooting cluster_diazotization Diazotization Step cluster_sandmeyer Sandmeyer Reaction cluster_solutions Troubleshooting Solutions A 2-Amino-5-methylthiazole- 4-carboxylic Acid B Diazonium Salt Intermediate A->B NaNO₂, HBr (-5 to 0 °C) C 2-Bromo-5-methylthiazole- 4-carboxylic Acid (Desired Product) B->C CuBr, heat D 2-Hydroxythiazole (Side Product) B->D H₂O E Other Decomposition Products B->E Decomposition S1 Maintain Low Temperature (-5 to 0 °C) S2 Use Fresh CuBr S3 Ensure Complete Dissolution of Starting Material

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Issue 2: Formation of Impurities During Amide Coupling Reactions

Question: I am coupling this compound with an amine to form an amide derivative, but I'm observing significant impurity formation. What are the common side reactions and how can I minimize them?

Answer:

Amide coupling reactions involving this compound can be prone to side reactions, primarily due to the reactivity of the thiazole ring and the bromo substituent.

Potential Causes and Solutions:

  • Activation of the Carboxylic Acid: The method used to activate the carboxylic acid is crucial. Harsh activating agents or reaction conditions can lead to decomposition or side reactions.

    • Solution: First, convert the carboxylic acid to its acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at room temperature.[4][5] A catalytic amount of DMF is often used in this step.[4] Ensure the complete removal of the excess chlorinating agent under vacuum before adding the amine to prevent unwanted reactions with the amine. Alternatively, use standard peptide coupling reagents like HATU, HOBt/EDC, or T3P. These reagents operate under milder conditions and can reduce the formation of byproducts.

  • Nucleophilic Aromatic Substitution (SNAr): The bromo group at the 2-position of the thiazole ring is susceptible to nucleophilic attack, especially by the amine reactant, which is a nucleophile. This can lead to the formation of a 2-amino-substituted byproduct.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the SNAr reaction, which typically requires higher activation energy. Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction, rather than an excess of the reactant amine.

  • Epimerization: If the amine reactant is chiral, epimerization at the stereocenter adjacent to the amine can occur, especially with some activating agents and under basic conditions.

    • Solution: Use coupling reagents known to suppress epimerization, such as those based on HOBt or HOAt. Maintain a neutral or slightly acidic pH if possible, and keep reaction times to a minimum.

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Amide_Coupling_Workflow A 2-Bromo-5-methylthiazole- 4-carboxylic Acid B Acid Chloride Intermediate A->B Oxalyl Chloride or SOCl₂ D Desired Amide Product B->D + Amine (R-NH₂) + Non-nucleophilic base (e.g., DIPEA) E SNAr Byproduct (2-Amino Thiazole) B->E + Excess Amine (R-NH₂) (Side Reaction) C Amine (R-NH₂) C->D C->E

Caption: Workflow for amide coupling with potential side reaction.

Issue 3: Decarboxylation of the Thiazole Carboxylic Acid

Question: During a reaction performed at elevated temperatures, I seem to be losing the carboxylic acid group from my this compound derivative. Is decarboxylation a known side reaction?

Answer:

Yes, decarboxylation of thiazole-4-carboxylic acids can occur, particularly under harsh thermal or acidic/basic conditions.[6][7] The electron-withdrawing nature of the thiazole ring can stabilize the carbanion intermediate formed upon loss of CO2, making this process more facile than with many other carboxylic acids.

Potential Causes and Solutions:

  • High Reaction Temperatures: Many decarboxylation reactions are promoted by heat.

    • Solution: Whenever possible, conduct subsequent reactions at the lowest effective temperature. If a reaction requires heat, carefully monitor the temperature and reaction time to minimize decarboxylation. Consider if a milder, lower-temperature method is available for the desired transformation.

  • Presence of Catalysts: Certain metal catalysts, particularly copper and palladium, can promote decarboxylation.[8]

    • Solution: If using a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on another part of the molecule, be aware of the potential for decarboxylation. It may be necessary to screen different catalysts, ligands, and reaction conditions to find a system that is selective for the desired transformation. In some cases, it might be advantageous to perform the cross-coupling reaction on an ester derivative and then hydrolyze the ester to the carboxylic acid in a final step under mild conditions.

  • Strongly Acidic or Basic Conditions: Extreme pH can also facilitate decarboxylation.

    • Solution: If a reaction requires acidic or basic conditions, use the mildest acid or base that is effective and maintain the reaction at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent route starts from ethyl acetoacetate and thiourea, which undergo a Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester.[9] This is followed by a Sandmeyer reaction to replace the 2-amino group with a bromo group, and finally, hydrolysis of the ester to the carboxylic acid.[9]

Q2: Are there alternative methods for brominating the thiazole ring?

A2: Direct bromination of a pre-formed 5-methylthiazole-4-carboxylic acid is challenging due to the directing effects of the substituents. Electrophilic bromination of 2-aminothiazoles typically occurs at the C5 position.[3] Therefore, the Sandmeyer reaction remains the most reliable method for introducing a bromine atom at the 2-position. For bromination at other positions, different synthetic strategies would be required, potentially involving lithiation and quenching with an electrophilic bromine source.

Q3: What are the stability and storage recommendations for this compound?

A3: this compound is a relatively stable solid. However, like many halogenated heterocyclic compounds, it is advisable to store it in a cool, dry, and dark place to prevent potential degradation over time. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) if it will be kept for an extended period.

Q4: Can I use this compound directly in Suzuki coupling reactions?

A4: While Suzuki couplings on 2-bromothiazoles are well-established, using the free carboxylic acid directly can be problematic.[10] The acidic proton can interfere with the organometallic reagents and the basic conditions of the reaction. It is generally recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction is complete.

Data Summary

Table 1: Comparison of Sandmeyer Reaction Conditions for 2-Aminothiazole Derivatives

Diazotizing AgentCopper SourceSolventTemperature (°C)Reported Yield (%)Reference
Sodium Nitrite/H₂SO₄CuBrWater/HBr-5 to 0~68[9]
n-Butyl NitriteCuBrAcetonitrile6046[3]
n-Butyl NitriteCuBr₂Acetonitrile6579 (for 2,5-dibromo)[3]

References

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Sandmeyer reaction. Wikipedia.
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Preprints.org.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health.
  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate.
  • The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity. PubMed.

Sources

Technical Support Center: Large-Scale Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure a successful and scalable process.

I. Synthesis Overview & Key Challenges

The large-scale synthesis of this compound is a three-step process, each with its own set of potential challenges. The overall synthetic route is as follows:

Synthesis_Overview cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Bromination cluster_2 Step 3: Saponification Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate_A Ethyl 2-amino-5-methylthiazole-4-carboxylate Ethyl_Acetoacetate->Intermediate_A Brominating Agent (e.g., NBS) One-pot reaction Thiourea Thiourea Thiourea->Intermediate_A Brominating Agent (e.g., NBS) One-pot reaction Intermediate_B Ethyl 2-bromo-5-methylthiazole-4-carboxylate Intermediate_A->Intermediate_B 1. NaNO2, HBr 2. CuBr Final_Product This compound Intermediate_B->Final_Product Base (e.g., NaOH or LiOH) then Acidification Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Reaction Check_Temp Is Temperature strictly controlled (-5 to 5°C)? Start->Check_Temp Check_Acidity Is the reaction medium strongly acidic? Check_Temp->Check_Acidity Yes Solution_Temp Improve cooling and monitoring. Use a jacketed reactor. Check_Temp->Solution_Temp No Check_Nitrite_Addition Is NaNO2 solution added slowly and portion-wise? Check_Acidity->Check_Nitrite_Addition Yes Solution_Acidity Ensure sufficient excess of strong acid. Check_Acidity->Solution_Acidity No Check_CuBr Is the CuBr fresh and pure? Check_Nitrite_Addition->Check_CuBr Yes Solution_Nitrite Use a syringe pump for controlled addition. Check_Nitrite_Addition->Solution_Nitrite No Check_Starting_Material Is the starting aminothiazole pure? Check_CuBr->Check_Starting_Material Yes Solution_CuBr Use freshly prepared or high-purity CuBr. Check_CuBr->Solution_CuBr No Solution_Starting_Material Recrystallize the aminothiazole ester before use. Check_Starting_Material->Solution_Starting_Material No End End Check_Starting_Material->End Yes

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I avoid this?

A2: Tar formation is a common issue in Sandmeyer reactions and is often due to the decomposition of the diazonium salt and subsequent radical side reactions. To minimize this:

  • Maintain low temperatures throughout the diazotization and the addition to the copper(I) bromide solution.

  • Ensure efficient stirring to prevent localized overheating and concentration gradients.

  • Use a slight excess of the copper(I) bromide to ensure rapid conversion of the diazonium salt.

  • Degas the solvents to remove dissolved oxygen, which can participate in radical side reactions.

Q3: Are there any safer alternatives to using sodium nitrite and strong acids on a large scale?

A3: While the classical Sandmeyer conditions are widely used, alternatives using alkyl nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) in an organic solvent can be considered. [1]These reagents can sometimes offer milder reaction conditions and easier work-up. However, a thorough process safety assessment is required before implementing these on a large scale, as alkyl nitrites can be volatile and flammable.

Step 3: Saponification (Ester Hydrolysis)

This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Q1: The hydrolysis of my ethyl ester is incomplete. What can I do to drive the reaction to completion?

A1: Incomplete hydrolysis can be addressed by:

  • Increasing the amount of base: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).

  • Increasing the reaction temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can accelerate the hydrolysis.

  • Adding a co-solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible organic solvent like THF or ethanol can improve the reaction rate.

  • Extending the reaction time: Monitor the reaction by HPLC and continue until the starting material is no longer detected.

Q2: During acidification, my product is oiling out instead of precipitating as a solid. How can I obtain a crystalline product?

A2: "Oiling out" can be due to the presence of impurities or the product being amorphous. To promote crystallization:

  • Slowly add the acid to the cooled solution of the carboxylate salt with vigorous stirring.

  • Seed the solution with a small crystal of the pure product.

  • Try a different acid for precipitation: Sometimes, using a weaker acid like acetic acid can lead to better crystal formation.

  • Solvent trituration: After isolation, triturating the oily product with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.

Troubleshooting Table 2: Saponification

Issue Potential Cause Recommended Action
Incomplete Hydrolysis Insufficient base or reaction time/temperature.Increase stoichiometry of base, reaction temperature, or reaction time. Use a co-solvent if necessary.
Product Oiling Out Impurities or amorphous nature of the product.Slow acidification, seeding, or trying a different acid.
Low Purity of Final Product Incomplete hydrolysis or co-precipitation of impurities.Ensure complete hydrolysis before acidification. Consider a recrystallization step for the final product.

III. Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate
  • To a jacketed reactor, add ethyl acetoacetate (1.0 eq) and a mixture of water and THF (e.g., 2:1 v/v).

  • Cool the mixture to 0-5°C with vigorous stirring.

  • Slowly add N-bromosuccinimide (1.05 eq) in portions, ensuring the temperature does not exceed 10°C.

  • Stir the mixture at 0-10°C for 1-2 hours, monitoring for the disappearance of ethyl acetoacetate by TLC or HPLC.

  • Add thiourea (1.0 eq) in one portion.

  • Warm the reaction mixture to 60-70°C and stir for 2-3 hours until the reaction is complete.

  • Cool the reaction mixture to room temperature and adjust the pH to 8-9 with a base (e.g., aqueous sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Sandmeyer Bromination
  • To a reactor, add ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr, 3-4 eq).

  • Cool the mixture to -5 to 0°C.

  • In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution to the reaction mixture, keeping the temperature below 5°C.

  • Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • In another reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

  • The crude product should be purified by column chromatography or recrystallization.

Protocol 3: Saponification
  • Dissolve the crude ethyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 eq) in a suitable solvent like THF or ethanol.

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature or gentle heat (40-50°C) until the hydrolysis is complete (monitor by HPLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add a strong acid (e.g., 2N HCl) to adjust the pH to 2-3.

  • The product should precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

IV. References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.

  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: Deprotection Strategies for 2-Bromo-5-methylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-bromo-5-methylthiazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Here, we move beyond simple protocols to address the nuances of the critical deprotection step, providing field-proven insights to help you navigate common challenges and ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting more complex issues.

Q1: What is the most common protecting group strategy for this compound?

In the vast majority of synthetic applications, the carboxylic acid moiety is protected as a simple alkyl ester, most commonly an ethyl or methyl ester. This strategy is favored due to the ease of introduction (e.g., via Fischer esterification of the parent acid) and the generally reliable methods for its removal. While N-protection of the thiazole ring is possible, it is less common for this specific scaffold unless the synthetic route involves strongly basic conditions (e.g., organolithium reagents) that might deprotonate the ring.[1]

Q2: What is the recommended go-to method for deprotecting an ethyl or methyl ester of this compound?

Our primary recommendation is base-catalyzed hydrolysis, also known as saponification. This method is robust, high-yielding, and typically proceeds under mild conditions that preserve the sensitive 2-bromothiazole core. Specifically, using lithium hydroxide (LiOH) in a mixed solvent system like tetrahydrofuran (THF) and water is the industry standard.[2][3]

Q3: Why is Lithium Hydroxide (LiOH) often preferred over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for saponification?

The preference for LiOH stems from practical and kinetic advantages. Lithium cations have been shown to accelerate the hydrolysis of esters in mixed aqueous-organic systems like THF/water.[4] This is likely due to the coordination of the lithium ion with the ester carbonyl, increasing its electrophilicity, and the enhanced solubility of LiOH in such solvent mixtures compared to NaOH or KOH. This leads to more homogeneous reaction conditions and often results in faster, cleaner conversions at lower temperatures.[5][6]

Q4: How should I monitor the progress of the deprotection reaction?

The two most effective methods for real-time monitoring are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The product carboxylic acid is significantly more polar than the starting ester. You will observe a clear shift to a lower Rf value. A co-spot of your starting material and the reaction mixture is essential for accurate comparison.

  • LC-MS: This is the most definitive method. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying any potential side products.

Section 2: Troubleshooting Guide

This section is structured to directly address specific experimental failures.

Problem: My saponification reaction is stalled; TLC and LC-MS analysis shows a significant amount of unreacted ester even after the prescribed reaction time.

  • Possible Cause 1: Insufficient Base. The hydrolysis is stoichiometric, and an excess of base is typically required to drive the reaction to completion.

    • Solution: Ensure you are using at least 2-4 equivalents of LiOH. If the reaction has stalled, adding an additional 1-2 equivalents of base can often restart the conversion.

  • Possible Cause 2: Poor Solubility. If the ester derivative is particularly lipophilic, it may not have sufficient contact with the aqueous hydroxide solution, leading to a slow or incomplete reaction at the phase interface.

    • Solution: Increase the proportion of the organic co-solvent (e.g., THF, methanol, or dioxane). Gentle warming to 40-50 °C can also dramatically improve solubility and reaction rate.[2]

  • Possible Cause 3: Low Temperature. While many saponifications proceed at room temperature, sterically hindered esters or less reactive substrates may require thermal input.

    • Solution: Heat the reaction mixture to a moderate temperature (e.g., 50 °C) and continue to monitor by TLC or LC-MS.[2]

Problem: The deprotection appears complete, but after acidic workup and extraction, I have a very low yield of my desired carboxylic acid.

  • Possible Cause 1: Incomplete Acidification. The primary product of saponification is the carboxylate salt (e.g., lithium 2-bromo-5-methylthiazole-4-carboxylate), which is highly water-soluble. To move it into an organic layer, it MUST be protonated back to the neutral carboxylic acid.

    • Solution: After the reaction, cool the mixture in an ice bath and carefully acidify with a strong acid like 1M or 2M HCl. Use pH paper or a pH meter to ensure the aqueous layer has reached a pH of ~2.[7] Only then should you proceed with the extraction.

  • Possible Cause 2: Decarboxylation. Thiazole-4-carboxylic acids can be susceptible to decarboxylation (loss of CO2) under certain conditions, particularly upon heating in acidic or even neutral solutions.[8][9][10]

    • Solution: Minimize the time the product spends in the hot reaction mixture. More importantly, conduct the acidification step at 0 °C and avoid any subsequent heating. If decarboxylation is a persistent issue, consider running the initial saponification at a lower temperature for a longer duration.

  • Possible Cause 3: Product is Partially Water-Soluble. The final carboxylic acid product is quite polar and may have some solubility in the aqueous layer, leading to loss during extraction.

    • Solution: Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate (EtOAc). To further decrease the product's solubility in the aqueous phase, you can saturate the aqueous layer with sodium chloride (brining out effect) before extraction.

Problem: I am observing a significant, non-polar side product in my final material.

  • Symptom: A new spot appears on TLC with a high Rf, and LC-MS shows a mass corresponding to the loss of the -COOH group (M-45).

  • Diagnosis: This is the classic signature of decarboxylation, resulting in the formation of 2-bromo-5-methylthiazole.

  • Corrective Action: As detailed above, the primary remedy is thermal control. Avoid excessive heating during both the saponification and the workup. The stability of related thiazole carboxylic acids is known to be pH-dependent, and prolonged exposure to heat can promote this unwanted side reaction.[9][11]

Section 3: Visualization & Data

To aid in decision-making and understanding, the following resources are provided.

Diagram 1: Deprotection Strategy Selection Workflow

Start Start: Protected 2-Bromo-5-methylthiazole -4-carboxylic Acid Derivative ProtectingGroup What is the protecting group? Start->ProtectingGroup Ester Alkyl Ester (e.g., -COOEt, -COOMe) ProtectingGroup->Ester Ester Other Other PG (e.g., N-Boc, N-PMB) ProtectingGroup->Other Other BaseSensitive Is the molecule stable to base? Ester->BaseSensitive Troubleshoot Consult Specific Deprotection Guides Other->Troubleshoot Saponification Recommended: Saponification with LiOH in THF/H2O BaseSensitive->Saponification Yes AcidHydrolysis Alternative: Acid-Catalyzed Hydrolysis (e.g., H2SO4/H2O, reflux) BaseSensitive->AcidHydrolysis No End Product: 2-Bromo-5-methylthiazole -4-carboxylic Acid Saponification->End AcidHydrolysis->End

Caption: Decision workflow for selecting a deprotection strategy.

Diagram 2: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Irreversible Acid-Base Reaction Ester Ester (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Hydroxide Hydroxide (⁻OH) Tetrahedral_2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral_2->CarboxylicAcid Alkoxide Alkoxide (⁻OR') Tetrahedral_2->Alkoxide CarboxylicAcid_2 Carboxylic Acid Alkoxide_2 Alkoxide Carboxylate Carboxylate Salt (R-COO⁻) CarboxylicAcid_2->Carboxylate Proton Transfer Alcohol Alcohol (R'-OH) CarboxylicAcid_2->Alcohol Proton Transfer Alkoxide_2->Carboxylate Proton Transfer Alkoxide_2->Alcohol Proton Transfer

Caption: The three key stages of the saponification mechanism.

Table 1: Comparison of Common Saponification Conditions
ParameterLithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)
Typical Equivalents 2 - 43 - 10
Common Solvent System THF / H₂O, MeOH / H₂OEtOH / H₂O, MeOH / H₂O
Typical Temperature Room Temp to 50 °CRoom Temp to Reflux
Relative Reaction Time FasterSlower to Moderate
Key Advantage High efficiency, excellent solubility in mixed organic/aqueous media.[4]Lower cost.
Potential Issue Higher cost.Can require higher temperatures or longer times, potentially leading to side reactions.

Section 4: Key Experimental Protocols

These protocols are provided as a starting point and should be adapted based on the specific substrate and reaction scale.

Protocol 1: Standard Saponification using Lithium Hydroxide (LiOH)

This protocol is adapted from established procedures for thiazole ester hydrolysis.[2][6]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the ethyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 eq).

    • Dissolve the ester in a suitable solvent mixture, typically tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 ratio). A common concentration is 0.1-0.2 M.

  • Addition of Base:

    • Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2-4 eq) to the stirring solution.

    • Scientist's Note: The use of LiOH monohydrate is convenient. Ensure you adjust the molecular weight accordingly. Adding it as a solid is generally acceptable, though for large-scale reactions, addition as an aqueous solution may be preferred to manage any exotherm.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or warm to 50 °C.

    • Monitor the reaction progress every 1-2 hours using TLC (e.g., 30% EtOAc/Hexanes) or LC-MS until the starting material is consumed. Reactions are typically complete within 2-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath (0 °C).

    • Slowly and carefully add 1 M HCl (aq) with vigorous stirring until the pH of the aqueous phase is approximately 2. A white precipitate of the product may form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is less common but can be useful for base-sensitive substrates.

  • Reaction Setup:

    • In a round-bottom flask fitted with a reflux condenser, dissolve the ester (1.0 eq) in a mixture of a strong acid and water (e.g., 10-20% aqueous sulfuric acid).[7]

  • Reaction:

    • Heat the mixture to reflux (typically >100 °C) and maintain for several hours (4-16 h).

    • Scientist's Note: This is an equilibrium process. Using a large excess of water helps drive the reaction toward the products.[12]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath. The carboxylic acid product may precipitate.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

References

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids. US3274207A.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate. (2025). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates.
  • ScienceDirect. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (2025). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • UCLA Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
  • ResearchGate. (2025). Saponification of esters of chiralα-amino acids anchored through their amine function on solid support.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • ACS Publications. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Thiazole.
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • ResearchGate. (2013). How can I do the deprotection of PMB on the nitrogen of ISATIN?
  • YouTube. (2022). Saponification of Esters.
  • YouTube. (2019). acid-catalyzed mechanism of ester hydrolysis.
  • OperaChem. (2024). Saponification-Typical procedures.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
  • ResearchGate. (2025). Efficient and Selective Deprotection Method for N-Protected 2(3H)-Benzoxazolones and 2(3H)-Benzothiazolones.
  • Semantic Scholar. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III).
  • RSC Publishing. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • ElectronicsAndBooks. (n.d.). Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-.
  • National Institutes of Health. (2021).
  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester.
  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.
  • MDPI. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Molecules.
  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group.
  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.

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Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chemical reactions with this versatile building block. The following question-and-answer format directly addresses specific experimental failures, providing in-depth explanations, actionable troubleshooting steps, and detailed experimental protocols.

Section 1: Amide Bond Formation - Troubleshooting Guide

Amide coupling is one of the most frequent transformations involving this compound. However, the electronic properties of the thiazole ring can present unique challenges.

FAQ 1: My amide coupling reaction is failing or giving very low yields. What are the likely causes?

Several factors can contribute to the failure of amide coupling reactions with this compound. The primary culprits are often related to the activation of the carboxylic acid, the nucleophilicity of the amine, and the stability of the starting material under the reaction conditions.

  • Insufficient Carboxylic Acid Activation: The electron-withdrawing nature of the 2-bromo-thiazole ring can render the carboxylic acid less reactive than simple aliphatic or benzoic acids. Standard coupling conditions may not be sufficient for complete activation.

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing substituents), its low nucleophilicity can hinder the reaction with the activated carboxylic acid.[1][2]

  • Steric Hindrance: The methyl group at the 5-position and the bromine at the 2-position can create steric hindrance around the carboxylic acid, impeding the approach of the amine, especially if the amine itself is bulky.

  • Side Reactions: Under certain conditions, side reactions such as decarboxylation or reactions involving the bromo substituent can compete with the desired amide bond formation.

  • Starting Material Quality: Impurities in the this compound can interfere with the reaction.

Troubleshooting Workflow: Low Yield in Amide Coupling

G start Low/No Amide Product q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes Monitor by LC-MS/TLC a1_no No q1->a1_no Monitor by LC-MS/TLC sol_consumption Problem: Decomposition or Side Reactions a1_yes->sol_consumption sol_no_consumption Problem: Incomplete Activation or Poor Amine Nucleophilicity a1_no->sol_no_consumption action_activation Action: 1. Switch to a more potent coupling reagent (HATU, HBTU). 2. Convert to acyl chloride first. 3. Increase reaction temperature. sol_no_consumption->action_activation action_side_reactions Action: 1. Check for decarboxylation (mass loss of 44). 2. Analyze for debromination or nucleophilic substitution at C2. 3. Use milder conditions (lower temperature, less aggressive base). sol_consumption->action_side_reactions

Caption: Troubleshooting logic for failed amide coupling reactions.

FAQ 2: I see my starting material being consumed, but I'm getting a complex mixture of products. What are the possible side reactions?

The structure of this compound makes it susceptible to several side reactions, especially under harsh conditions.

  • Decarboxylation: Thiazole-4-carboxylic acids can undergo decarboxylation upon heating, particularly in the presence of acid or base.[3][4][5] This would result in the formation of 2-Bromo-5-methylthiazole. Look for a product with a mass corresponding to the loss of CO₂ (44 Da).

  • Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The bromine atom at the C2 position of the thiazole ring is activated towards nucleophilic attack.[6][7][8] If your reaction mixture contains nucleophiles other than your desired amine (e.g., excess base, water, or even the carboxylate of another starting material molecule), you might observe displacement of the bromide.

  • Hydrolysis of Activated Ester: If there is residual water in your reaction, the activated carboxylic acid intermediate can be hydrolyzed back to the starting material, leading to lower yields.[9]

Recommended Protocols for Amide Coupling

Protocol 1: Acyl Chloride Formation Followed by Amidation (Recommended for stubborn couplings)

This two-step procedure is often more reliable, especially for electron-deficient amines or sterically hindered substrates.

Step 1: Formation of the Acyl Chloride

  • Suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per mmol of acid).

  • Slowly add oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the cessation of gas evolution.[10]

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM or tetrahydrofuran (THF).

  • In a separate flask, dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in the same anhydrous solvent.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up by washing with aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Amide Coupling with HATU

HATU is a highly efficient coupling reagent that can often overcome the challenges associated with electron-deficient substrates.[11]

  • Dissolve this compound (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF or DCM (~0.1 M).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, water, and brine. Dry the organic layer, filter, and concentrate. Purify as needed.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (HATU)
Pros Highly effective for difficult couplings.One-pot procedure, generally high yields.
Cons Two-step process, requires handling of oxalyl chloride.HATU is more expensive, byproducts can complicate purification.
Best for Electron-deficient amines, sterically hindered substrates.General purpose, high-throughput synthesis.

Section 2: Suzuki Cross-Coupling - Troubleshooting Guide

The 2-bromo substituent provides a convenient handle for C-C bond formation via Suzuki cross-coupling. However, failed reactions are not uncommon.

FAQ 3: My Suzuki coupling reaction with this compound is not working. What should I investigate?

Successful Suzuki couplings are highly dependent on the catalyst, base, solvent, and the integrity of the boronic acid/ester.

  • Catalyst Deactivation: The sulfur atom in the thiazole ring can potentially coordinate to the palladium catalyst, leading to deactivation. Using ligands that are less susceptible to poisoning, such as bulky biaryl phosphines (e.g., SPhos, XPhos), can be beneficial.

  • Incorrect Base/Solvent Combination: The choice of base and solvent is critical and often interdependent.[12] For heteroaromatic substrates, a common starting point is a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent system like dioxane/water or DME/water.

  • Deborylation of the Boronic Acid: Boronic acids can be unstable, especially under prolonged heating or in the presence of strong bases, leading to protodeborylation.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[13] Ensure your reaction is thoroughly degassed.

  • Hydrolysis of the Carboxylic Acid: If the reaction is run under basic aqueous conditions for an extended period, there is a risk of hydrolyzing any ester protecting groups or promoting side reactions with the carboxylic acid.

Troubleshooting Flowchart: Failed Suzuki Coupling

G start Failed Suzuki Coupling q1 Is the starting aryl bromide consumed? start->q1 a1_yes Yes q1->a1_yes Monitor by LC-MS a1_no No q1->a1_no Monitor by LC-MS sol_consumption Problem: Boronic Acid Decomposition or Product Instability a1_yes->sol_consumption sol_no_consumption Problem: Ineffective Catalytic Cycle (Oxidative Addition Failure) a1_no->sol_no_consumption action_catalyst Action: 1. Screen different Pd catalysts and ligands (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with SPhos). 2. Increase reaction temperature. 3. Ensure base is anhydrous if using an anhydrous solvent system. sol_no_consumption->action_catalyst action_boronic_acid Action: 1. Check for homocoupling and protodeborylation products. 2. Use a boronic ester (e.g., pinacol ester) for increased stability. 3. Thoroughly degas the reaction mixture. sol_consumption->action_boronic_acid

Caption: A logical approach to troubleshooting failed Suzuki coupling reactions.

Recommended Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound (or its ester).

  • To a reaction vessel, add this compound (or its ester) (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, ~0.1 M).

  • Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes, or by freeze-pump-thaw cycles.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. If the product is the carboxylic acid, an acidic workup may be required to protonate the carboxylate salt before extraction.

  • Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product as necessary.

Section 3: General Stability and Handling

FAQ 4: Is this compound stable to storage and handling?
  • Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation. It is a solid at room temperature.

  • Handling: As with most halogenated organic compounds, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It can be an irritant.[14]

  • Thermal Stability: While generally stable at room temperature, prolonged heating, especially above its melting point, can lead to decarboxylation.[4]

References

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  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. [Link]
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
  • ACS Publications. (2014, July 9).
  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • ResearchGate. (n.d.). Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones. [Link]
  • ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]
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  • YouTube. (2019, January 19).
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  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
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  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5-methylthiazole-4-carboxylic acid. As a crucial intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification from starting materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via the hydrolysis of ethyl 2-bromo-5-methylthiazole-4-carboxylate.

Issue 1: The isolated product is an oil or a sticky solid and does not crystallize.

Possible Causes and Solutions:

  • Incomplete Hydrolysis: The most common reason for an oily product is the presence of unreacted ethyl 2-bromo-5-methylthiazole-4-carboxylate starting material. The ester is a low-melting solid or an oil at room temperature and can prevent the carboxylic acid from crystallizing.

    • Troubleshooting Steps:

      • Monitor the Reaction: Before workup, ensure the hydrolysis is complete by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction mixture should show the complete disappearance of the starting ester spot/peak and the appearance of a more polar spot/peak corresponding to the carboxylic acid.

      • Extend Reaction Time or Increase Temperature: If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature, while monitoring for potential decomposition.

      • Acid-Base Extraction: A robust acid-base extraction is highly effective at separating the carboxylic acid from the neutral ester. This is a critical purification step.

  • Presence of Solvent Residues: Residual organic solvents from the extraction process (e.g., ethyl acetate, dichloromethane) can hinder crystallization.

    • Troubleshooting Steps:

      • Thorough Drying: Ensure the organic extracts are thoroughly dried over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.

      • High Vacuum Drying: After rotary evaporation, place the crude product under a high vacuum for several hours to remove trace solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation.

  • Incorrect pH during Precipitation: The carboxylic acid will not precipitate effectively if the aqueous solution is not sufficiently acidic.

    • Troubleshooting Steps:

      • Check pH: When acidifying the basic aqueous solution to precipitate the product, use a pH meter or pH paper to ensure the pH is well below the pKa of the carboxylic acid (typically pH 1-2).

      • Slow Acid Addition: Add the acid slowly while stirring vigorously to promote the formation of a crystalline solid rather than an oil. Cooling the solution in an ice bath during acidification can also be beneficial.

Issue 2: The final product has a low melting point and a broad melting range.

Possible Causes and Solutions:

  • Impurities Present: A depressed and broad melting point is a classic indicator of impurities. For this compound, likely impurities include the starting ester, byproducts from the synthesis, and residual solvents.

    • Troubleshooting Steps:

      • Recrystallization: This is the primary method for purifying solid organic compounds. The choice of solvent is critical.

      • Column Chromatography: If recrystallization is ineffective, flash column chromatography can be employed to separate the product from impurities.[1]

Issue 3: Low yield of the purified product.

Possible Causes and Solutions:

  • Incomplete Precipitation: If the pH of the aqueous layer is not sufficiently acidic during the precipitation step, a significant amount of the product will remain dissolved as the carboxylate salt.

    • Troubleshooting Steps:

      • Verify pH: Ensure the pH is 1-2 before filtering the precipitated solid.

      • Extract the Aqueous Layer: After filtering the initial precipitate, extract the acidic aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Product Loss During Recrystallization: Using a solvent in which the product is too soluble at room temperature will lead to significant losses.

    • Troubleshooting Steps:

      • Optimize Solvent System: Conduct small-scale solvent screening to find a solvent that dissolves the compound when hot but has low solubility when cold.

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Cool Slowly: Allow the recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath, to maximize crystal formation.

  • Emulsion Formation During Extraction: The formation of a stable emulsion during the acid-base extraction can lead to poor separation of the aqueous and organic layers and subsequent loss of product.

    • Troubleshooting Steps:

      • Add Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

      • Filtration: In stubborn cases, filtering the emulsion through a pad of Celite® or glass wool can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound and what are the expected impurities?

The most common and direct precursor is ethyl 2-bromo-5-methylthiazole-4-carboxylate . The synthesis typically involves the hydrolysis of the ethyl ester to the carboxylic acid.

Primary Expected Impurities:

  • Unreacted Starting Material: Ethyl 2-bromo-5-methylthiazole-4-carboxylate.

  • Byproducts of Hydrolysis: Ethanol is a direct byproduct.

  • Side-Reaction Products: Depending on the reaction conditions (e.g., harsh base or high temperatures), side reactions such as decarboxylation or decomposition of the thiazole ring can occur, though these are generally minor under controlled conditions.

Q2: What is a reliable method for purifying the crude this compound after synthesis?

A standard and effective purification workflow involves acid-base extraction followed by recrystallization .

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution, such as 1 M sodium hydroxide or a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while the neutral starting ester and other non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. It is good practice to perform the base extraction two to three times to ensure all the carboxylic acid has been transferred to the aqueous phase.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid or 1 M sulfuric acid, until the pH is approximately 1-2. The this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining inorganic salts, and dry thoroughly under a vacuum.

Q3: What is a good solvent system for the recrystallization of this compound?

  • Ethanol/Water: Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly.

  • Toluene: Toluene can be a good solvent for recrystallizing aromatic carboxylic acids.

  • Acetic Acid/Water: Similar to the ethanol/water system, acetic acid can be used to dissolve the compound, followed by the addition of water to induce crystallization.

Solvent Selection Strategy: It is always recommended to perform a small-scale solvent screen to identify the optimal recrystallization solvent or solvent pair.

Solvent CategoryExamplesSuitability for Carboxylic Acids
Polar Protic Water, Ethanol, Methanol, Acetic AcidOften good choices, especially as mixed solvent systems.
Polar Aprotic Acetone, Ethyl AcetateCan be effective, sometimes in combination with a non-polar solvent.
Non-Polar Hexane, HeptaneGenerally used as an anti-solvent in a mixed system.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of the final product:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. For the related isomer, 2-Bromo-4-methylthiazole-5-carboxylic acid, melting points in the range of 153-168 °C have been reported.[2][3] The melting point of the 5-methyl isomer is expected to be in a similar range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the expected signals for the methyl group and the absence of signals corresponding to the ethyl group of the starting ester (typically a triplet around 1.4 ppm and a quartet around 4.4 ppm).

    • ¹³C NMR: The carbon NMR will confirm the presence of all the carbons in the molecule and the absence of impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to determine the percentage purity of the sample.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound from its common starting material.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurity Removal Start Ethyl 2-bromo-5- methylthiazole-4-carboxylate Hydrolysis Base Hydrolysis (e.g., NaOH, H2O/EtOH) Start->Hydrolysis Crude Crude Product Mixture (Carboxylic Acid, Unreacted Ester, Ethanol, Salts) Hydrolysis->Crude Extraction Acid-Base Extraction Crude->Extraction Precipitation Acidification (HCl) & Precipitation Extraction->Precipitation Aqueous Layer Impurity1 Unreacted Ester & Neutral Byproducts Extraction->Impurity1 Organic Layer Recrystallization Recrystallization (e.g., EtOH/Water) Precipitation->Recrystallization PureProduct Pure 2-Bromo-5-methylthiazole- 4-carboxylic Acid Recrystallization->PureProduct

Caption: Purification workflow for this compound.

References

  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
  • University of Rochester, Department of Chemistry.
  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
  • MDPI.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • MDPI. Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with 2-bromo-5-methylthiazole-4-carboxylic acid. As a challenging substrate, it combines a coordinating heterocycle with a reactive carboxylic acid, requiring careful selection of catalytic systems to achieve success.

Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate for cross-coupling?

A1: This substrate presents two primary challenges that can complicate standard cross-coupling protocols:

  • Coordinating Heterocycle: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium catalyst. This can stabilize certain intermediates or, more problematically, lead to catalyst inhibition or deactivation by forming off-cycle, inactive complexes.

  • Acidic Carboxylic Acid Group: The carboxylic acid introduces several potential issues.[1] Firstly, it will react with the base required for the catalytic cycle, necessitating the use of additional equivalents of base. Secondly, the resulting carboxylate anion can coordinate to the palladium center, potentially hindering catalyst activity.[1] Finally, under thermal stress, the molecule may undergo decarboxylation, leading to an unintended side product or a subsequent reaction on the decarboxylated species.[2][3][4]

Q2: Should I protect the carboxylic acid group before attempting the coupling reaction?

A2: This is a common and important strategic question.

  • Argument for Protection (e.g., as a methyl or ethyl ester): Protecting the acid prevents complications from the acidic proton and carboxylate coordination. It simplifies the reaction by allowing the use of standard basic conditions without needing extra equivalents of base and reduces the risk of catalyst inhibition.[1] However, it adds two steps to your synthetic sequence (protection and deprotection), which can lower the overall yield. Saponification of the resulting ester can sometimes be complicated by other functional groups.

  • Argument for Direct Coupling: Proceeding with the free acid is more atom-economical and efficient if successful. However, it requires careful optimization of the base and reaction conditions to overcome the challenges mentioned in A1.

Recommendation: For initial screening, attempting the direct coupling of the free acid is a reasonable starting point. If you encounter persistent low yields, catalyst deactivation, or solubility issues, protecting the acid as an ester is a reliable alternative strategy.[5]

Q3: What are the most common side reactions to watch out for?

A3: Beyond a simple failure to react, you should monitor for three key side reactions:

  • Decarboxylation: The loss of CO₂ from the 4-position of the thiazole ring. This is often thermally induced and can be a significant pathway if high temperatures are required for the coupling. In some cases, this leads to a decarboxylated version of your desired product.[4][6]

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom from the solvent or trace water. This results in the formation of 5-methylthiazole-4-carboxylic acid.

  • Protodeboronation (Suzuki Coupling): This is a common side reaction where the boronic acid coupling partner is cleaved by a proton source, replacing the boron group with a hydrogen atom.[7] This is particularly an issue with electron-rich or heteroaromatic boronic acids and can be exacerbated by strong bases and high temperatures.[7][8]

Troubleshooting Guide & Recommended Protocols

This section is organized by reaction type, addressing specific issues and providing optimized starting protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool, but success with this substrate hinges on a carefully balanced catalytic system.[9][10]

Issue 1: Low or No Product Formation

A lack of reactivity is often due to inefficient oxidative addition or catalyst inhibition.

Causality & Troubleshooting Steps:

  • Catalyst Inhibition: The thiazole nitrogen or the carboxylate may be deactivating your catalyst.

    • Solution: Switch to a catalyst system known for high activity and resistance to coordination. Bulky, electron-rich biarylphosphine ligands are the industry standard for challenging substrates.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.[11]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich thiazole may not be reacting with the Pd(0) species.

    • Solution: Use more electron-rich and bulky ligands to promote oxidative addition.[12] Increasing the temperature may also help, but be mindful of potential decarboxylation.

  • Poor Solubility: The carboxylate salt of your starting material may not be soluble in the reaction solvent, preventing it from entering the catalytic cycle.

    • Solution: Alter the solvent system. A mixture of an ethereal solvent like 1,4-dioxane or THF with a small amount of water is a standard starting point.[9] If solubility remains an issue, consider a more polar solvent like DMF, but be aware it can be difficult to remove.[5]

Catalyst & Base Selection for Suzuki Coupling
Parameter Recommendation Rationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) sources that are activated in situ by the phosphine ligand.
Ligand 1st Gen: PPh₃, Pd(PPh₃)₄Advanced: XPhos, SPhos, RuPhosStart with Pd(PPh₃)₄ as a baseline.[13] If it fails, immediately move to advanced biarylphosphine ligands, which are designed for difficult couplings involving heteroaromatic halides.
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a strong, effective base for challenging couplings.[7][14] K₂CO₃ is a good, milder alternative. Use at least 3.0 equivalents to both neutralize the carboxylic acid and participate in the catalytic cycle.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂OThe water is crucial for the transmetalation step with boronic acids.[9] Anhydrous conditions with a base like KF can be attempted if ester hydrolysis or protodeboronation is a major issue.[15]
Generic Protocol: Suzuki Coupling

This protocol provides a robust starting point for optimization.

dot

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a concentration of ~0.1 M with respect to the thiazole) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a small aliquot.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. The product, being a carboxylate salt, will likely be in the aqueous layer. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product. Filter the solid or extract with an organic solvent.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Heck Reaction

The Heck reaction couples the thiazole with an alkene.[16] The key challenges are ensuring the alkene is sufficiently activated and preventing catalyst deactivation.

Issue: Low Reactivity or Catalyst Decomposition

Causality & Troubleshooting Steps:

  • Alkene Reactivity: The Heck reaction works best with electron-deficient alkenes (e.g., acrylates, styrene).[16] If you are using an electron-rich or sterically hindered alkene, the reaction will be sluggish.

    • Solution: Increase reaction temperature or switch to a more active catalyst system, such as a phosphine-free palladacycle or a system with bulky phosphine ligands.

  • Base Choice: An inappropriate base can hinder the reaction. Organic bases like triethylamine (Et₃N) are common, but inorganic bases like K₂CO₃ can also be effective, particularly in polar solvents.[16]

    • Solution: Screen both an organic base (Et₃N) and an inorganic base (K₂CO₃ or NaOAc). The inorganic base may be more compatible with the free carboxylic acid.

Generic Protocol: Heck Reaction

dot

HeckWorkflow start Setup Reaction Vial reagents Add Thiazole (1.0 eq), Alkene (1.5 eq), Base (3.0 eq), & Pd Catalyst (2-5 mol%) start->reagents inert Seal & Purge with N2/Ar reagents->inert solvent Add Anhydrous, Degassed Solvent (e.g., DMF, NMP) inert->solvent react Heat to 100-140 °C (Monitor by TLC/LC-MS) solvent->react workup Cool, Dilute, Acidify, & Extract Product react->workup purify Purify via Crystallization or Chromatography workup->purify

Caption: Step-by-step workflow for a Heck reaction.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the alkene (e.g., butyl acrylate, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add an anhydrous, polar aprotic solvent like DMF or NMP (~0.2 M).

  • Reaction Execution: Heat the mixture to 120-140 °C for 12-24 hours.

  • Workup & Purification: Follow a similar acid-base workup as described for the Suzuki protocol to isolate the carboxylic acid product.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond with a terminal alkyne.[17] It typically requires a dual catalytic system of palladium and copper(I).[18][19]

Issue: Homocoupling of Alkyne (Glaser Coupling) or Low Yield

Causality & Troubleshooting Steps:

  • Copper-Mediated Homocoupling: The copper(I) co-catalyst can promote the oxidative self-coupling of the terminal alkyne, a side reaction known as Glaser coupling.

    • Solution: Meticulously exclude oxygen from the reaction, as Glaser coupling is often oxygen-promoted. Alternatively, explore a "copper-free" Sonogashira protocol, which typically requires a more active palladium catalyst and a different base/solvent system but avoids this side reaction completely.[20]

  • Incompatible Base: The amine base (e.g., Et₃N, DIPEA) is crucial for both deprotonating the alkyne and acting as a ligand and solvent.[21] Its basicity must be sufficient without causing unwanted side reactions.

    • Solution: Triethylamine is a standard choice. Ensure it is dry and freshly distilled.

Generic Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), copper(I) iodide (CuI, 2-5 mol%), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (Et₃N) in a 2:1 ratio. Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion as monitored by TLC/LC-MS.

  • Workup & Purification: Quench the reaction, perform an acid-base extraction to isolate the carboxylic acid product, and purify.

Troubleshooting Decision Tree

dot

Troubleshooting start Reaction Outcome? no_rxn No Reaction / Low Conversion start->no_rxn Failure side_products Complex Mixture / Side Products start->side_products Messy sol_check Check Solubility of Starting Material no_rxn->sol_check decarb_check Decarboxylation Observed? side_products->decarb_check cat_check Increase Catalyst Activity sol_check->cat_check Soluble Change Solvent System Change Solvent System sol_check->Change Solvent System Insoluble temp_check Increase Temperature cat_check->temp_check Switch to Buchwald Ligand\n(XPhos, SPhos) or NHC Ligand Switch to Buchwald Ligand (XPhos, SPhos) or NHC Ligand cat_check->Switch to Buchwald Ligand\n(XPhos, SPhos) or NHC Ligand Monitor for Decarboxylation Monitor for Decarboxylation temp_check->Monitor for Decarboxylation proto_check Protodebromination / Protodeboronation? decarb_check->proto_check No Lower Reaction Temperature Lower Reaction Temperature decarb_check->Lower Reaction Temperature Yes Use Anhydrous Conditions\n& Milder Base (e.g., KF) Use Anhydrous Conditions & Milder Base (e.g., KF) proto_check->Use Anhydrous Conditions\n& Milder Base (e.g., KF) Yes Protect Carboxylic Acid as Ester Protect Carboxylic Acid as Ester proto_check->Protect Carboxylic Acid as Ester Persistent Issue

Sources

managing temperature control in 2-Bromo-5-methylthiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Temperature Control for Optimal Yield and Purity

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid. As a Senior Application Scientist, I understand that navigating the complexities of multi-step organic synthesis requires precision, particularly in managing reaction parameters. This document is structured to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the most critical parameter of this synthesis: temperature control.

This guide moves beyond simple step-by-step instructions. It delves into the causality behind each thermal choice, offering troubleshooting solutions and FAQs to address the specific challenges you may encounter. Our goal is to empower you with the knowledge to not only replicate this synthesis but to understand and control it.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-stage process starting from ethyl acetoacetate. Each stage possesses unique thermal requirements essential for success.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer Bromination cluster_2 Stage 3: Saponification A Ethyl Acetoacetate B Ethyl 2-bromo-3-oxobutanoate A->B  NBS, THF/H2O  < 0 °C to RT C Ethyl 2-amino-4-methylthiazole-5-carboxylate B->C  Thiourea  ~80 °C D Thiazole Diazonium Salt C->D  NaNO2, HBr  0-5 °C E Ethyl 2-bromo-5-methylthiazole-4-carboxylate D->E  CuBr  0-10 °C, then warm to RT F This compound E->F  1. NaOH(aq), 50-60 °C  2. HCl(aq) to pH 3

Caption: Reaction pathway for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control the most critical parameter in this entire synthesis?

A1: Temperature directly influences reaction kinetics and the stability of intermediates. In Stage 1, it dictates the selectivity of bromination. In Stage 2, the synthesis involves a thermally unstable diazonium salt intermediate; even a minor deviation above 10 °C can lead to rapid decomposition, nitrogen gas evolution, and the formation of unwanted phenol byproducts, catastrophically lowering the yield.[1] Finally, in Stage 3, excessive heat can cause decarboxylation of the final product.[2] Precise temperature control is therefore not just for optimization—it is fundamental to the success of the reaction.

Q2: What are the general consequences of poor temperature management?

A2: The consequences range from suboptimal to hazardous.

  • Low Yield: Caused by incomplete reactions if the temperature is too low, or by side reactions and decomposition if the temperature is too high.

  • Impurity Formation: Over-bromination, phenol formation, and decarboxylation are all temperature-dependent side reactions that complicate purification.[3]

  • Safety Hazards: The diazotization and subsequent Sandmeyer reaction can evolve nitrogen gas rapidly.[4] If the temperature is not controlled, this gas evolution can become dangerously vigorous, leading to a runaway reaction.

Q3: What laboratory equipment is essential for precise temperature control?

A3: For robust and reproducible results, we strongly recommend:

  • A jacketed laboratory reactor connected to a circulating chiller/heater for precise temperature ramping and maintenance.

  • An overhead stirrer to ensure homogenous temperature distribution throughout the reaction mixture.

  • A calibrated digital thermometer probe immersed in the reaction mixture (not just the cooling bath) for accurate readings.

  • For the highly exothermic bromination and Sandmeyer steps, a syringe pump for the controlled, slow addition of reagents is crucial to prevent localized temperature spikes.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise during the synthesis, linking them directly to temperature control failures and providing actionable solutions.

Stage 1: Hantzsch Thiazole Synthesis
ProblemPotential Cause & Scientific RationaleRecommended Solution
Low yield of Ethyl 2-amino-4-methylthiazole-5-carboxylate. Inadequate cooling during NBS addition: The α-bromination of ethyl acetoacetate is exothermic. If the temperature rises significantly above 0 °C, competing reactions, including decomposition of the N-Bromosuccinimide (NBS), can occur.[5]Ensure the reaction vessel is pre-chilled to below 0 °C. Add the NBS portion-wise or as a solution via a syringe pump, maintaining the internal temperature below 5 °C.
Reaction stalls during cyclization with thiourea. Insufficient heating: The cyclization step (Hantzsch synthesis) requires sufficient thermal energy to overcome the activation barrier for ring formation.[6] Temperatures below 70-80 °C can lead to a sluggish or incomplete reaction.After the addition of thiourea, heat the reaction mixture to the recommended 80 °C and monitor completion using TLC. Ensure efficient stirring to maintain a homogenous temperature.
Stage 2: Sandmeyer Bromination
ProblemPotential Cause & Scientific RationaleRecommended Solution
Dark brown/black reaction mixture and low yield of bromo-thiazole. Decomposition of the diazonium salt: This is the most common failure mode. The aryl diazonium salt is highly unstable above 10 °C. Elevated temperatures cause it to decompose into an aryl radical and N₂ gas, leading to the formation of phenol impurities and tars.[1][7]Maintain a strict internal temperature of 0-5 °C during the dropwise addition of sodium nitrite solution. Use an ice/salt bath for cooling. The solution should remain a pale yellow or orange.
Violent, uncontrolled foaming and gas evolution. Runaway reaction: This is a severe consequence of diazonium salt decomposition. Adding the sodium nitrite too quickly or allowing the temperature to rise causes a rapid, exothermic decomposition and a surge of nitrogen gas.Add the sodium nitrite solution dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring. Ensure the cooling bath has sufficient capacity to absorb the heat generated.
Incomplete reaction after CuBr addition. Temperature too low: While the initial formation of the diazonium salt requires cold temperatures, the copper-catalyzed substitution requires some thermal energy to proceed at a reasonable rate.[1]After adding the cold diazonium solution to the CuBr, allow the reaction to stir at a low temperature (0-10 °C) for an initial period, then let it warm slowly to room temperature to ensure the reaction goes to completion.
Stage 3: Saponification (Ester Hydrolysis)
ProblemPotential Cause & Scientific RationaleRecommended Solution
Presence of starting ester in the final product. Incomplete hydrolysis: Saponification is temperature and time-dependent. A temperature below 50 °C may result in a very slow reaction rate, leading to incomplete conversion.[8]Maintain the reaction temperature at 50-60 °C and monitor by TLC until all the starting ester is consumed. Ensure the concentration of NaOH is sufficient.
Low yield and presence of 2-bromo-5-methylthiazole impurity. Product decarboxylation: Thiazole-4-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, especially under acidic conditions during workup.[2]Do not exceed 60 °C during the hydrolysis step. During the acidification workup, perform the addition of acid in an ice bath to dissipate any heat from the neutralization.

Troubleshooting Workflow

If you encounter a problem, use this logical workflow to diagnose the issue.

G start Problem Encountered (e.g., Low Final Yield, Impure Product) q1 At which stage did the issue occur? (Analyze TLC/NMR of intermediates) start->q1 stage1 Stage 1 Issue: Low yield of amino-thiazole ester q1->stage1 Stage 1 stage2 Stage 2 Issue: Low yield of bromo-thiazole ester q1->stage2 Stage 2 stage3 Stage 3 Issue: Low yield/purity of final acid q1->stage3 Stage 3 q1_s1 Check temperature logs for NBS addition (<5 °C) and cyclization (~80 °C). stage1->q1_s1 q1_s2 Check temperature logs for diazotization (0-5 °C). Was the reaction dark/tarry? stage2->q1_s2 q1_s3 Check temperature logs for hydrolysis (50-60 °C). Was the acidification performed cold? stage3->q1_s3 sol1 Solution: Improve cooling during bromination and ensure adequate heating for cyclization. q1_s1->sol1 Yes sol2 Solution: Maintain strict 0-5 °C during NaNO2 addition. Use slow, dropwise addition. q1_s2->sol2 Yes sol3 Solution: Ensure hydrolysis temp is 50-60 °C. Cool reaction mixture before and during acidification. q1_s3->sol3 Yes

Caption: A workflow for troubleshooting temperature-related synthesis issues.

Validated Experimental Protocols

The following protocols emphasize the critical temperature control points.

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • In a jacketed reactor, charge ethyl acetoacetate (1.0 equiv), tetrahydrofuran (THF, 3 vol), and water (3 vol).

  • Cool the stirred mixture to an internal temperature of -5 to 0 °C .

  • Slowly add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5 °C .[5]

  • Allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Add thiourea (1.0 equiv) to the mixture.

  • Heat the reaction mixture to an internal temperature of 80 °C and maintain for 2-3 hours until TLC analysis confirms the formation of the product.

  • Cool to room temperature, and proceed with workup and purification.

Protocol 2: Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
  • To a stirred solution of Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv) in 48% hydrobromic acid (HBr, 5 vol), cool the mixture to an internal temperature of 0 °C using an ice/salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.2 equiv) in water (1 vol).

  • Add the sodium nitrite solution dropwise via a syringe pump over 45 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C . A slight orange color will develop.

  • In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr (2 vol) and cool to 0 °C .

  • Slowly add the cold diazonium salt solution from step 3 to the cold CuBr solution. Vigorous gas evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Proceed with aqueous workup and extraction.

Protocol 3: Synthesis of this compound
  • Dissolve Ethyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 equiv) in a 2M aqueous sodium hydroxide (NaOH) solution (10 vol).

  • Heat the mixture to an internal temperature of 55-60 °C and stir for 2-4 hours.[8] Monitor the hydrolysis by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • While maintaining the low temperature, slowly add 2M hydrochloric acid (HCl) until the pH of the solution is approximately 3. A precipitate will form.

  • Stir the slurry at 0-5 °C for 30 minutes, then collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Brazilian Chemical Society, 23, 1138-1143.
  • Zhang, W. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. CN103664819A. Google Patents.
  • Li, J. (2016). Synthetic method for 2-acetyl thiazole. CN105348216A. Google Patents.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4458.
  • Bai, N., et al. (2012). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. CN102079732B. Google Patents.
  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ChemInform.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank.
  • American Chemical Society. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry.
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • Siddiqui, H. L., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 1425-1447.
  • ResearchGate. (2017). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • Procter, D. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 848–855.
  • ResearchGate. (2016). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties.
  • The Organic Chemistry Tutor. (2022, January 9). Decarboxylation of Carboxylic Acids. YouTube.
  • National Center for Biotechnology Information. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (2008). Troubleshooting Guide.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PLOS One. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One, 9(5), e98006.
  • American Chemical Society. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Wikipedia. (n.d.). Thiazole.
  • National Center for Biotechnology Information. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(6), 4642–4648.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ResearchGate. (2019). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.
  • American Chemical Society. (2011). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 111(3), 1646-1667.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings.
  • National Center for Biotechnology Information. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules.
  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC.

Sources

work-up procedure for 2-Bromo-5-methylthiazole-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistries, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals navigating the work-up procedures for reactions involving 2-Bromo-5-methylthiazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to the challenges encountered in the laboratory.

Technical Support Center: this compound

This guide is structured to address both frequent inquiries and complex troubleshooting scenarios, ensuring you can confidently isolate and purify your target compound.

Compound Profile

A clear understanding of the physical and chemical properties of your compound is the foundation of a successful work-up.

PropertyValueSource(s)
CAS Number 40003-41-6[1][2][3]
Molecular Formula C₅H₄BrNO₂S[1][2]
Molecular Weight 222.06 g/mol [1][2]
Appearance White to light yellow solid/powder[3][4]
Melting Point 153 °C (decomposes)[3][4]
Acidity (pKa) The carboxylic acid group typically has a pKa in the range of 3-5. The thiazole ring nitrogen is weakly basic.[5][6]

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the work-up of this compound.

Q1: What is the general strategy for isolating this acidic product from a reaction mixture?

The most effective method is a liquid-liquid acid-base extraction.[7] The strategy relies on the acidic nature of the carboxylic acid group. By treating the reaction mixture with an aqueous basic solution, the carboxylic acid is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous layer, leaving neutral or basic organic impurities behind in the organic layer. Subsequently, the aqueous layer is acidified to protonate the carboxylate, causing the neutral carboxylic acid to precipitate, after which it can be isolated.[7][8]

Q2: Which base should I use for the extraction: Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)?

The choice of base is critical and depends on the other functional groups in your reaction mixture.

  • Use Saturated Sodium Bicarbonate (NaHCO₃) if your mixture contains base-sensitive functional groups (e.g., esters, amides) that could be hydrolyzed by a strong base. Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid without causing unwanted side reactions.[1][7]

  • Use dilute Sodium Hydroxide (NaOH, e.g., 1M) if the reaction mixture does not contain base-sensitive groups. NaOH is a stronger base and will ensure complete deprotonation of the carboxylic acid. However, its use increases the risk of side reactions.

Q3: My product doesn't precipitate after I acidify the aqueous layer. What should I do?

This is a common issue, often referred to as "oiling out" or failure to precipitate.[9] It can happen if the product has some solubility in the acidic aqueous solution or if the concentration is too low.

  • Solution: Perform a "back-extraction." Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[7] The protonated, neutral carboxylic acid will move back into the organic layer. Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your product.[7][10]

Q4: How do I remove unreacted starting materials, such as an ester precursor?

If you are synthesizing the carboxylic acid via hydrolysis of its corresponding ester (e.g., ethyl 2-bromo-5-methylthiazole-4-carboxylate), the acid-base extraction work-up is ideal. The unreacted ester is a neutral organic compound and will remain in the organic layer while your desired carboxylic acid product is extracted into the aqueous base.[7][11]

In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols for overcoming specific experimental hurdles.

Guide 1: Standard Acid-Base Extraction Protocol & Workflow

This protocol outlines the standard procedure for isolating this compound after a reaction, such as an amide coupling where it is a reactant or an ester hydrolysis where it is the product.

Experimental Protocol: Acid-Base Extraction

  • Quench the Reaction: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents according to standard laboratory procedures.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). This ensures that all organic components are fully dissolved.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • First Wash (Optional but Recommended): Wash the organic layer with water or brine (saturated NaCl solution). This helps to remove highly water-soluble impurities and can aid in preventing emulsions later.[12]

  • Base Extraction:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Caution: Stopper the funnel and invert it gently, venting frequently to release CO₂ gas that evolves during neutralization. Failure to vent can lead to a dangerous pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask or beaker.

    • Repeat the base extraction two more times with fresh NaHCO₃ solution, combining all aqueous extracts. This ensures complete extraction of the acidic product.

  • Isolate the Product from the Aqueous Layer:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the pH of the solution is approximately 2.[8][13] Verify the pH with litmus or pH paper.

    • A white or off-white precipitate of this compound should form.

  • Collect the Product:

    • Collect the solid product by suction filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Allow the product to air-dry on the filter or dry it further in a vacuum oven.

Workflow Diagram: Acid-Base Extraction

G start Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute sep_funnel Transfer to Separatory Funnel dilute->sep_funnel add_base Extract with aq. NaHCO3 (Repeat 3x) sep_funnel->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Contains neutral/basic impurities) separate_layers->organic_layer Top or Bottom? Check solvent density aqueous_layer Combined Aqueous Layers (Contains product as salt) separate_layers->aqueous_layer acidify Acidify with HCl to pH ~2 aqueous_layer->acidify precipitate Does a solid precipitate? acidify->precipitate filter Collect solid by Suction Filtration precipitate->filter Yes back_extract Back-extract with Ethyl Acetate precipitate->back_extract No ('Oiled Out') product Pure Product filter->product dry_org Dry organic layer (Na2SO4), filter, and evaporate solvent back_extract->dry_org dry_org->product G start Persistent Emulsion Forms step1 1. Wait 10-20 minutes and gently swirl. start->step1 check1 Resolved? step1->check1 step2 2. Add Saturated NaCl (Brine) and invert gently. check1->step2 No success Layers Separated (Proceed with Work-up) check1->success Yes check2 Resolved? step2->check2 step3 3. Filter through Celite® or glass wool. check2->step3 No check2->success Yes check3 Resolved? step3->check3 step4 4. Centrifuge the mixture. check3->step4 No check3->success Yes step4->success

Caption: A step-by-step decision tree for resolving emulsions during liquid-liquid extraction.

References

  • Verma, V., & Shukla, A. P. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic-chemistry.org. [Link]
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chem.libretexts.org. [Link]
  • Li, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecular Complexity. [Link]
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ACS Publications. (2012). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants. Pubs.acs.org. [Link]
  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ResearchGate. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • MDPI. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Chem.rochester.edu. [Link]
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Scirp.org. [Link]
  • National Institutes of Health. (2021).
  • ResearchGate. (2021). The effect of pH on extraction of carboxylic acids.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid. Pubchem.ncbi.nlm.nih.gov. [Link]
  • ResearchGate. (1966). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction).
  • ResearchGate. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Core.ac.uk. [Link]
  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Pubs.acs.org. [Link]
  • Lookchem. (2017).
  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid.
  • ACS Publications. (2011).
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Orgsyn.org. [Link]
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chem.libretexts.org. [Link]
  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Web.pdx.edu. [Link]
  • ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Pubmed.ncbi.nlm.nih.gov. [Link]
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Mdpi.com. [Link]
  • ACS Publications. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Pubs.acs.org. [Link]
  • Wikipedia. (n.d.). Thiamine. En.wikipedia.org. [Link]

Sources

Technical Support Center: Impurity Profiling of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, scientists, and drug development professionals on the identification of impurities in 2-Bromo-5-methylthiazole-4-carboxylic acid samples.

As a key building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount.[1] This guide provides in-depth technical assistance for identifying and troubleshooting impurities that may be encountered during your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

Impurities can originate from various stages, including synthesis, degradation, and storage.[2] They are broadly classified as process-related impurities (from the manufacturing process) and degradation products.

Process-Related Impurities:

The synthesis of the thiazole ring is often achieved through methods like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4] Subsequent bromination and hydrolysis steps to get to the final molecule can introduce specific impurities.

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Intermediates: Such as Ethyl 2-bromo-5-methylthiazole-4-carboxylate, if the final step is the hydrolysis of the ester.[5] Incomplete hydrolysis will leave this ester as a major process-related impurity.

  • By-products:

    • Isomeric Impurities: Under certain acidic conditions, the Hantzsch synthesis can lead to the formation of regioisomers like 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-amino-thiazole precursor.[6][7]

    • Over-brominated/Under-brominated Species: Depending on the bromination step, species with no bromine or multiple bromine atoms on the thiazole ring or methyl group could be formed.

Degradation Products:

These impurities form due to the decomposition of the drug substance itself under various conditions.

  • Decarboxylation Product: Thiazole-4-carboxylic acids can be susceptible to decarboxylation (loss of CO2), especially under thermal stress, leading to the formation of 2-Bromo-5-methylthiazole.[8][9]

  • Hydrolysis Products: The bromine atom on the thiazole ring can be susceptible to hydrolysis, replacing it with a hydroxyl group, particularly under basic conditions.

  • Oxidative Degradation Products: The thiazole ring and the methyl group can be susceptible to oxidation.

Impurity Type Potential Impurity Name/Structure Likely Origin
Process-RelatedEthyl 2-bromo-5-methylthiazole-4-carboxylateIncomplete hydrolysis of the ester intermediate
Process-RelatedUnreacted starting materials (e.g., thioamides, α-haloketones)Incomplete reaction
Process-RelatedIsomeric by-productsSide reaction during Hantzsch synthesis
Degradation2-Bromo-5-methylthiazoleThermal decarboxylation of the carboxylic acid
Degradation2-Hydroxy-5-methylthiazole-4-carboxylic acidHydrolysis of the bromo group
Q2: What is the general strategy for identifying an unknown impurity?

A systematic approach is crucial for the successful identification and characterization of an unknown impurity. The workflow typically involves detection, isolation, and characterization.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Structure Elucidation A High-Purity Sample Analysis (e.g., HPLC-UV) B Identify and Quantify Unknown Peaks A->B C LC-MS Analysis B->C Impurity > Threshold D Obtain Molecular Weight and Fragmentation Data C->D H Propose Structure D->H Interpret Data E Preparative HPLC or Fraction Collection F Isolate Impurity E->F G NMR Spectroscopy (1H, 13C, 2D) F->G G->H

Figure 1: General workflow for impurity identification.
Q3: Why are forced degradation studies necessary?

Forced degradation, or stress testing, is a critical component of drug development and is required by regulatory agencies.[2][10] These studies intentionally expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to:[10][11]

  • Identify likely degradation products: This helps in understanding the intrinsic stability of the molecule.[10]

  • Develop stability-indicating methods: The analytical methods must be able to separate the drug substance from its degradation products, and forced degradation provides the necessary samples to prove this capability.[12]

  • Elucidate degradation pathways: Understanding how the molecule degrades helps in developing stable formulations and defining appropriate storage conditions.[10]

A typical forced degradation study might involve exposing the compound to 0.1N HCl, 0.1N NaOH, 3% H2O2, temperatures above ambient (e.g., 80°C), and photolytic stress according to ICH guidelines.[11][13]

Troubleshooting Guide

HPLC Analysis

Q: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A: An unexpected peak requires a systematic investigation. The following decision tree outlines the process.

G start Unexpected Peak Observed in HPLC check_blank 1. Analyze a blank injection (mobile phase/diluent). start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak system_peak Result: Ghost peak from system/solvent contamination. is_blank_peak->system_peak Yes lc_ms_analysis 2. Perform LC-MS analysis on the sample. is_blank_peak->lc_ms_analysis No get_mw Obtain Molecular Weight (MW) of the unknown peak. lc_ms_analysis->get_mw compare_mw 3. Compare MW to known potential impurities. get_mw->compare_mw known_impurity Result: Tentative identification of a known impurity. Confirm with a reference standard. compare_mw->known_impurity Match unknown_impurity Result: Novel impurity. Proceed to isolation and full characterization (NMR). compare_mw->unknown_impurity No Match

Sources

handling and storage best practices for 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Bromo-5-methylthiazole-4-carboxylic acid (CAS No. 40003-41-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and safe handling of this valuable research compound. Here, we address common challenges and questions through detailed, field-proven troubleshooting guides and FAQs.

Section 1: Compound Overview and Properties

This compound is a heterocyclic building block used in organic synthesis.[1] Its structure, featuring a carboxylic acid group, a bromine atom, and a thiazole ring, dictates its specific handling and storage requirements. The presence of the acidic proton and the potential for dehalogenation are key factors to consider in experimental design.[2][3]

PropertyValueSource
Molecular Formula C₅H₄BrNO₂S[4]
Molecular Weight 222.06 g/mol [4]
Appearance White to off-white crystalline solid[5]
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]
Incompatibilities Strong oxidizing agents.[6][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the immediate personal protective equipment (PPE) requirements for handling this compound? A1: Due to its classification as a skin and eye irritant, comprehensive PPE is mandatory.[6][8] This includes:

  • Eye Protection: Chemical safety glasses or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][9]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[7]

  • Body Protection: A lab coat or appropriate protective work clothing is required.[7]

  • Respiratory Protection: If handling fine powder where dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic gases and vapors.[6]

Q2: What is the optimal long-term storage condition for this acid? A2: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10] The key is to protect it from atmospheric moisture and high temperatures to prevent potential degradation. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice for maximizing long-term stability, although not strictly required for short-term storage.

Q3: My previously white powder now has a yellowish or brownish tint. What happened and is it still usable? A3: A color change often indicates degradation. The two most likely causes are:

  • Oxidative Degradation: Exposure to air and/or light can initiate oxidative processes.[11][12] The thiazole ring and bromo-substituent can be susceptible to such reactions.

  • Hydrolysis: Although the compound is a solid, absorption of atmospheric moisture can lead to slow hydrolysis or other moisture-mediated reactions, especially if trace impurities are present.[11]

Before use, the material's purity should be re-assessed using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). If significant impurity peaks are detected, the material may no longer be suitable for your experiment. Refer to the Troubleshooting Guide (Section 4) for more details.

Q4: I am having trouble dissolving the compound in my reaction solvent. What do you recommend? A4: As a carboxylic acid, its solubility is pH-dependent. It is slightly soluble in water and generally more soluble in polar organic solvents.[1] If you are experiencing poor solubility:

  • For non-polar solvents: Solubility is expected to be low.

  • For polar aprotic solvents (e.g., DMF, DMSO, THF): Solubility should be higher. Gentle warming and sonication can aid dissolution.

  • For protic solvents (e.g., alcohols): Solubility is generally good.

  • Aqueous solutions: To dissolve it in an aqueous medium, consider converting it to its carboxylate salt by adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate or sodium hydroxide). This deprotonation significantly increases aqueous solubility.

Q5: Should I avoid using metal spatulas or storing this compound in metal containers? A5: Yes. As a general best practice, carboxylic acids should not be stored in metal cabinets or handled with metal equipment that is susceptible to corrosion.[13] While this compound is a weak acid, prolonged contact with reactive metals could lead to corrosion and the introduction of metallic impurities into your sample.[13] Use glass, PTFE, or ceramic-coated labware for handling and storage.

Section 3: Experimental Protocols

Protocol 1: Safe Handling and Weighing
  • Preparation: Before retrieving the compound from storage, ensure your workspace is clean and you are wearing the appropriate PPE (gloves, lab coat, eye protection).[7]

  • Ventilation: Conduct all handling of the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine dust particles.[6]

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Use a non-metallic (e.g., ceramic or PTFE-coated) spatula to transfer the desired amount of powder to a weighing vessel.

  • Cleanup: After dispensing, securely close the container lid. Clean any spills on the balance and surrounding area immediately. Wash hands and any exposed skin thoroughly after handling.[6]

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a suitable, dry, aprotic solvent in which the compound is readily soluble (e.g., DMSO, DMF).

  • Vessel Preparation: Use a clean, dry volumetric flask. For moisture-sensitive applications, flame-dry the glassware under vacuum or dry it in an oven and cool it under a stream of inert gas.

  • Dissolution: Add the weighed compound to the volumetric flask. Add approximately 70-80% of the final volume of the chosen solvent.

  • Mixing: Cap the flask and mix by swirling or gentle sonication until the solid is completely dissolved. Avoid vigorous heating, as it can accelerate degradation.

  • Final Volume: Once dissolved and cooled to room temperature, add the solvent to the calibration mark. Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and refrigerated if necessary. For long-term stability, storing under an inert gas atmosphere is recommended.

Section 4: Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Material Discoloration (Yellowing/Browning) 1. Oxidation: Prolonged exposure to air (oxygen).[11]2. Photodegradation: Exposure to UV or ambient light.[12]3. Impurities: Presence of residual catalysts or reagents from synthesis.1. Verify Purity: Analyze a sample via HPLC or LC-MS to quantify impurities.2. Purification: If necessary, attempt recrystallization from a suitable solvent system.3. Prevention: Store the compound in an amber glass vial, inside a desiccator, and consider backfilling the container with an inert gas like argon.
Inconsistent Analytical Results (e.g., extra peaks in HPLC, NMR) 1. Degradation: The compound may have degraded during storage or in solution. Common pathways include hydrolysis or debromination.[3][11]2. Solvent Reactivity: The compound may be reacting with the solvent or impurities in the solvent (e.g., water).3. Contamination: Cross-contamination from improperly cleaned labware.1. Prepare Fresh Solutions: Always use freshly prepared solutions for analysis and reactions.2. Use High-Purity Solvents: Use anhydrous, HPLC-grade, or appropriately purified solvents.3. Run a Control: Analyze a freshly opened sample of the compound as a control to determine if the issue is with the stored material or the experimental setup.4. Check for Hydrolysis: In LC-MS, look for a mass corresponding to the replacement of -Br with -OH (M-Br+OH).
Poor or Variable Reaction Yield 1. Reagent Purity: The starting material may have degraded, reducing the amount of active reagent.2. Moisture: The carboxylic acid group is sensitive to certain reagents that are quenched by acidic protons or water. Residual moisture can inhibit reactions.3. Incompatible Base: If deprotonating the acid, the chosen base may be incompatible with other functional groups in the reaction.1. Confirm Purity: Re-verify the purity of the starting material before use.2. Anhydrous Conditions: If the reaction is moisture-sensitive, dry the compound under vacuum before use and employ anhydrous solvents and techniques.3. Base Selection: Carefully select a non-nucleophilic base if the goal is simply deprotonation without side reactions.
Corrosion Observed on Metal Spatula or Container 1. Acidic Nature: The carboxylic acid is weakly corrosive to certain metals.[13]2. Galvanic Corrosion: Presence of moisture can create an electrolyte, accelerating corrosion.1. Discontinue Use: Immediately stop using metal implements for handling.2. Switch to Inert Materials: Use spatulas made of PTFE, ceramic, or glass.[13]3. Proper Storage: Ensure the compound is stored in glass or other inert containers, not in direct contact with metal caps or liners.[13]

Section 5: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered with this compound.

TroubleshootingWorkflow Start Problem Observed with Compound Discoloration Physical Change: Discoloration / Clumping Start->Discoloration AnalyticalIssue Analytical Anomaly: Extra Peaks / Inconsistent Data Start->AnalyticalIssue ReactionIssue Synthetic Problem: Low Yield / Side Products Start->ReactionIssue Cause_Oxidation Potential Cause: Oxidation / Light Exposure Discoloration->Cause_Oxidation Cause_Moisture Potential Cause: Moisture Absorption / Hydrolysis Discoloration->Cause_Moisture AnalyticalIssue->Cause_Moisture Cause_Degradation Potential Cause: Compound Degradation AnalyticalIssue->Cause_Degradation Cause_Purity Potential Cause: Low Starting Purity ReactionIssue->Cause_Purity Cause_Conditions Potential Cause: Incorrect Reaction Conditions ReactionIssue->Cause_Conditions Sol_Verify Action: Verify Purity (HPLC, LC-MS, NMR) Cause_Oxidation->Sol_Verify Cause_Moisture->Sol_Verify Cause_Degradation->Sol_Verify Sol_Fresh Action: Use Freshly Opened Lot & Fresh Solvents Cause_Degradation->Sol_Fresh Cause_Purity->Sol_Verify Sol_Optimize Action: Optimize Reaction (Anhydrous, Temp Control) Cause_Conditions->Sol_Optimize Sol_Purify Action: Purify Material (e.g., Recrystallization) Sol_Verify->Sol_Purify If Impure Sol_Storage Prevention: Improve Storage (Inert gas, Desiccator, Dark) Sol_Verify->Sol_Storage If Pure Sol_Purify->Sol_Storage

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-methylthiazole-4-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 2-bromo-5-methylthiazole-4-carboxylic acid scaffold, in particular, offers a versatile platform for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. This guide provides an in-depth comparative analysis of its analogs, grounded in experimental data, to empower researchers and drug development professionals in their quest for more potent and selective molecules.

The Core Scaffold: Rationale for Analog Design

The parent compound, this compound, presents three primary sites for chemical modification: the C2-bromo, C4-carboxylic acid, and C5-methyl positions. Each site offers a unique opportunity to modulate the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which are critical determinants of its biological activity.

  • C2 Position (Bromo Group): The bromine atom is an excellent leaving group, making this position ideal for introducing diverse functionalities through nucleophilic substitution reactions. Replacing it with various amines, aryl groups, or other heterocyclic moieties can significantly impact target binding and selectivity.

  • C4 Position (Carboxylic Acid): The carboxylic acid group is a key pharmacophoric feature and a versatile chemical handle. It can be converted into esters, amides, or other bioisosteres to enhance membrane permeability, alter binding interactions, or improve metabolic stability.[4][5]

  • C5 Position (Methyl Group): The methyl group influences the molecule's steric profile and lipophilicity. Modifications at this position, while less common, can be used to probe the steric tolerance of the target's binding pocket.

The strategic design of analogs involves systematically altering these positions to map the chemical space required for optimal biological effect.

Synthesis of this compound Analogs

The synthesis of the thiazole core and its derivatives is often achieved through well-established methods like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][6] However, for modifying the parent carboxylic acid, standard amide coupling reactions are typically employed.

General Synthetic Workflow for Amide Analogs

The following diagram illustrates a common and reliable workflow for synthesizing a library of amide analogs from the starting carboxylic acid. This process involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.

G A 2-Bromo-5-methylthiazole- 4-carboxylic acid B Acyl Chloride Intermediate A->B Oxalyl Chloride, DCM, cat. DMF D Final Amide Analog B->D DIEA, THF C Amine (R-NH2) C->D

Caption: General workflow for the synthesis of amide analogs.

Experimental Protocol: Synthesis of a Representative Amide Analog

This protocol details the synthesis of 2-bromo-5-methyl-N-(substituted)thiazole-4-carboxamide, a common modification to explore SAR.[5]

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Add oxalyl chloride (2.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours until gas evolution ceases and the solution becomes homogeneous.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF).

    • Add the freshly prepared acyl chloride (dissolved in THF) to the amine solution dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture and purify the residue using flash column chromatography to obtain the final amide product.

Comparative Analysis of Biological Activity: SAR Insights

Key SAR Observations:
  • C4-Carboxamide Modifications: The conversion of the C4-carboxylic acid to various carboxamides is a critical strategy for enhancing biological activity. The nature of the substituent on the amide nitrogen plays a pivotal role. For example, in a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives, the substitution on the phenylamide ring significantly influenced anticancer activity against A-549, Bel7402, and HCT-8 cell lines.[4] The introduction of sterically bulky and electronically diverse groups allows for probing interactions within the target's binding site.

  • C2-Substituent Effects: The C2 position is crucial for potency. In studies of dasatinib analogs, where a complex aminopyrimidine occupies a similar position, this group was found to be essential for broad anti-tumor activity.[9] Replacing the bromo group with substituted amino or aryl moieties can lead to potent and selective inhibitors. For instance, some 2-amino-thiazole derivatives exhibit high antiproliferative potency against human K563 leukemia cells.[9]

  • Enzyme Inhibition: Thiazole carboxylic acid derivatives have been identified as inhibitors of various enzymes. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are reported as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[7][10] Other thiazole derivatives have demonstrated potent inhibition of the Akt kinase, a key node in cancer cell survival pathways.[8]

Table of Comparative Biological Activity

The following table summarizes data from related thiazole analogs to illustrate SAR principles.

Analog Scaffold Key Substituents Biological Target / Cell Line Activity (IC₅₀) Key Insight Reference
Thiazolyl Hydrazone C2: Hydrazone linkage to substituted benzylideneMCF-7 (Breast Cancer)2.57 µMThe p-hydroxy and m-bromo substituted benzylidene moiety confers high potency.[1]
Thiazole-based Derivative C2: Amine linked to a substituted piperazineA549 (Lung Cancer)12.0 µg/mLThe cyano-phenoxy-phenyl group at C2 leads to selective anticancer effects and Akt inhibition.[8]
2-Amino-thiazole-5-carboxamide C2: Acetamido group linked to 4-methylpiperazineK563 (Leukemia)Comparable to DasatinibThe 2-acetamido group is a key feature for potent anti-leukemia activity.[9]
Dihydrothiazole-4-carboxylic Acid C2: Varied substituentsMetallo-β-lactamase (IMP-1)34.7 µMThe core scaffold is a novel starting point for MBL inhibitors.[7][10]
Thiazole-based Derivative C2: Linker to substituted oxadiazoleAcetylcholinesterase (AChE)103.24 nMSpecific substitutions lead to potent AChE inhibition, relevant for Alzheimer's disease.[11]

Key Experimental Protocols for Analog Evaluation

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are foundational assays for characterizing the biological activity of thiazole analogs.

Protocol 1: In Vitro Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.[12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Mechanistic Insights: Targeting Cancer Pathways

Several studies indicate that thiazole derivatives exert their anticancer effects by modulating key signaling pathways. One such critical pathway is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and resistance to therapy.

Analogs such as compound 6 from the comparative table have been shown to be potent inhibitors of the Akt enzyme.[8] Inhibition of Akt blocks downstream signaling, leading to a decrease in cell proliferation and an increase in apoptosis (programmed cell death).

Simplified Akt Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Activates Proliferation Cell Survival & Proliferation Downstream->Proliferation Thiazole Thiazole Analog (Inhibitor) Thiazole->Akt INHIBITS

Caption: Inhibition of the Akt signaling pathway by thiazole analogs.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. Structure-activity relationship studies, synthesized from related compounds, reveal that modifications at the C2 and C4 positions are paramount for achieving high potency and selectivity. The conversion of the carboxylic acid to a diverse range of amides and the substitution of the C2-bromo group with complex moieties are proven strategies for enhancing biological activity against cancer cell lines and specific enzyme targets.

Future research should focus on the systematic synthesis and screening of a dedicated library of analogs to build a more detailed and cohesive SAR map. This will enable the rational design of next-generation thiazole-based drugs with improved efficacy and safety profiles.

References

  • Georganics.2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]
  • Al-Ostath, A., et al. (2023).Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
  • PubChem.2-Bromothiazole-5-carboxylic acid.
  • Shukla, A. P., & Verma, V.A Systematic Review On Thiazole Synthesis And Biological Activities. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Al-Balas, Q., et al. (2021).Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
  • Koch, P., et al. (2010).
  • Chen, P., et al. (2012).2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases. PubMed. [Link]
  • PubChem.2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • Gokce, B., et al. (2020).Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. [Link]
  • ResearchGate.Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
  • Kumar, A., et al. (2021).A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • ResearchGate.Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Wang, G., et al. (2016).
  • ResearchGate.2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.
  • Singh, V., & Asati, V. (2023).Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Journal of Drug Delivery and Therapeutics. [Link]
  • Gligorijevic, N., et al. (2022).Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. [Link]

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comparing 2-Bromo-5-methylthiazole-4-carboxylic acid with other thiazole building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Thiazole Building Blocks for Medicinal Chemistry: Spotlight on 2-Bromo-5-methylthiazole-4-carboxylic acid

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This scaffold is present in numerous natural products, most notably Vitamin B1 (Thiamine), and is a key structural component in a wide array of FDA-approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[2][3] The versatility of the thiazole nucleus allows for extensive functionalization, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, the selection of an appropriate thiazole-based building block is a critical decision in the early stages of drug discovery.

This guide provides a comparative analysis of this compound against other common thiazole building blocks. We will delve into its unique reactivity, provide validated experimental protocols, and present a data-driven comparison to assist researchers in making informed strategic decisions for their synthetic campaigns.

Featured Building Block: this compound

This compound (CAS: 40003-41-6) is a highly versatile trifunctional building block.[][5] Its utility stems from the orthogonal reactivity of its three key features: the C2-bromo substituent, the C4-carboxylic acid, and the C5-methyl group.

  • C2-Bromine : The bromine atom at the C2 position is electron-deficient and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][6] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkynyl moieties, which is a common strategy for exploring structure-activity relationships (SAR).

  • C4-Carboxylic Acid : This functional group is readily converted into amides, esters, or other derivatives. Amide coupling is one of the most frequently used reactions in medicinal chemistry to link molecular fragments, and this building block is ideally suited for this purpose.[7]

  • C5-Methyl Group : The methyl group provides steric bulk and influences the electronic properties of the ring. It can occupy a specific pocket in a target protein, potentially enhancing binding affinity or selectivity.

This combination of functionalities allows for a divergent synthetic approach, where complex molecules can be assembled in a controlled, stepwise manner.

Experimental Protocols and Methodologies

The following protocols are representative of the key transformations involving this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Amide Bond Formation via Acyl Chloride

This two-step procedure is a robust method for forming an amide bond. The initial conversion of the carboxylic acid to a more reactive acyl chloride ensures efficient coupling with a wide range of amines, including those that are weakly nucleophilic.

Step 1: Acyl Chloride Formation

  • Suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active species that converts the acid to the acyl chloride.

  • Add oxalyl chloride (2.5-3.0 eq.) dropwise at room temperature. Bubbling (evolution of CO and CO₂) will be observed.[7]

  • Stir the reaction mixture at room temperature for 1 hour until the bubbling ceases and the solution becomes homogeneous.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride (a brown syrup) is typically used immediately in the next step without further purification.[7]

Step 2: Amide Coupling

  • Dissolve the amine coupling partner (0.9 eq.) in an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or DCM.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA, 1.0-1.2 eq.), to the amine solution. Causality: The base is required to neutralize the HCl that is generated during the reaction.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous THF or DCM and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Bromo-5-methylthiazole- 4-carboxylic acid B Add Oxalyl Chloride & cat. DMF in DCM C Intermediate: Acyl Chloride E Combine at 0°C to Room Temp C->E D Amine (R-NH2) + Base (DIEA) F Purification E->F G Final Amide Product G cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition pd_trans R1-Pd(II)L2-R2 pd_complex->pd_trans Transmetalation (Base Assisted) pd_trans->pd0 Reductive Elimination r1r2 R1-R2 pd_trans->r1r2 r1x R1-X (Thiazole-Br) r2b R2-B(OH)2 (Boronic Acid)

Sources

A Comparative Guide to the In Vitro Evaluation of Bioactive Compounds Derived from 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast array of investigational compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3] 2-Bromo-5-methylthiazole-4-carboxylic acid is a versatile starting material for the synthesis of a diverse range of these bioactive thiazole derivatives.[4][5][] This guide provides a comparative overview of the in vitro testing of compounds synthesized from this key precursor, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The Strategic Advantage of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an excellent pharmacophore.[2][3] The versatility of its structure allows for substitutions at multiple positions, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. The presence of the sulfur atom can enhance lipophilicity, facilitating passage through biological membranes, a desirable trait for drug candidates.[7][8]

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as promising candidates in oncology research, targeting various hallmarks of cancer.[3][9][10] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.[9][10]

Comparative Anticancer Potency

The in vitro cytotoxic activity of various thiazole derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[10]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[10]
Thiazole-based hLDHA inhibitorsHeLa (Cervical)1.65 - 8.60--[7]
SiHa (Cervical)1.65 - 8.60--[7]
HepG2 (Liver)5.15 - 7.90--[7]
Thiazolyl pyrazolesHepG-2 (Liver)~4DoxorubicinNot specified
MCF-7 (Breast)~3DoxorubicinNot specified
HCT-116 (Colorectal)~7DoxorubicinNot specified

Expert Insights: The data clearly indicates that substitutions on the thiazole ring significantly influence cytotoxic activity. For instance, a 4-hydroxybenzylidene hydrazinyl substitution at the 2-position of the thiazole ring resulted in a compound with greater potency against MCF-7 and HepG2 cells than the standard drug, staurosporine.[10] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of these derivatives.

Key In Vitro Assays for Anticancer Evaluation

A battery of in vitro assays is employed to elucidate the anticancer potential of newly synthesized thiazole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5.0 × 10^5 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the thiazole derivatives (e.g., starting from 100 µM) and a vehicle control.[7]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds. This helps to determine if the compounds induce cell cycle arrest.

The induction of apoptosis is a desirable characteristic of anticancer drugs. Assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells.

Experimental Workflow: Anticancer Evaluation

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Anticancer Screening cluster_analysis Data Analysis & Lead Identification start 2-Bromo-5-methylthiazole- 4-carboxylic acid synth Chemical Synthesis start->synth compounds Novel Thiazole Derivatives synth->compounds mtt MTT Cell Viability Assay compounds->mtt Determine IC50 cycle Cell Cycle Analysis mtt->cycle Active Compounds apoptosis Apoptosis Assay cycle->apoptosis sar Structure-Activity Relationship (SAR) apoptosis->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the synthesis and in vitro anticancer evaluation of thiazole derivatives.

Antimicrobial Activity of Thiazole Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of bacterial and fungal pathogens.[1][11][12]

Comparative Antimicrobial Potency

The antimicrobial efficacy of thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound ClassBacterial StrainMIC (mg/mL)Fungal StrainMIC (mg/mL)Source
Heteroaryl(aryl) thiazolesE. coli0.17 - >3.75C. albicans0.06 - 0.47[1][12]
S. aureus0.23 - >3.75A. niger0.06 - 0.47[1][12]
P. aeruginosa0.25 - >3.75--[1]
1,3-Thiazole DerivativesS. aureus (MRSA)125 - 200 µg/mLA. niger125 - 200 µg/mL[13]
E. coli125 - 200 µg/mL--[13]

Expert Insights: Molecular hybridization, the combination of different pharmacophores, is a common strategy to enhance the antimicrobial activity of thiazole derivatives.[1][12] Docking studies suggest that the antibacterial action of some of these compounds may be due to the inhibition of the E. coli MurB enzyme, while their antifungal activity may stem from the inhibition of 14α-lanosterol demethylase.[1]

Key In Vitro Assays for Antimicrobial Evaluation

Standardized methods are crucial for the reliable determination of the antimicrobial activity of novel compounds.

This method is used to determine the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the size of the zone of inhibition around a reservoir containing the test compound.[13]

Experimental Workflow: Antimicrobial Screening

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Antimicrobial Screening cluster_analysis Data Analysis & SAR start 2-Bromo-5-methylthiazole- 4-carboxylic acid synth Chemical Synthesis start->synth compounds Novel Thiazole Derivatives synth->compounds agar Agar Diffusion (Qualitative) compounds->agar Initial Screen mic Broth Microdilution (MIC Determination) agar->mic Active Compounds mbc MBC/MFC Determination mic->mbc sar Structure-Activity Relationship (SAR) mbc->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the synthesis and in vitro antimicrobial evaluation of thiazole derivatives.

Enzyme Inhibitory Activity of Thiazole Derivatives

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Thiazole derivatives have been successfully designed to inhibit a variety of enzymes implicated in disease.

Comparative Enzyme Inhibition

The inhibitory potency of thiazole derivatives is expressed as the half-maximal inhibitory concentration (IC50) against the target enzyme.

Compound ClassTarget EnzymeIC50Reference CompoundReference IC50Source
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase I (hCA I)39.38 - 198.04 µMAcetazolamide (AAZ)18.11 µM[14]
Carbonic Anhydrase II (hCA II)39.16 - 86.64 µMAcetazolamide (AAZ)20.65 µM[14]
Thiazole carboxamide derivativesCyclooxygenase-1 (COX-1)0.239 µMCelecoxib-[15]
Cyclooxygenase-2 (COX-2)0.191 µMCelecoxib0.002 µM[15]
Thiazole derivativesMonoamine Oxidase-A (MAO-A)0.123 - 0.134 µM--[16]
Monoamine Oxidase-B (MAO-B)0.025 - 0.027 µM--[16]

Expert Insights: The selectivity of enzyme inhibitors is as crucial as their potency. For instance, while some thiazole carboxamide derivatives show potent inhibition of both COX-1 and COX-2, others exhibit selectivity for COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[15] Molecular docking studies are invaluable for understanding the binding interactions of these inhibitors with the active site of the target enzyme, thereby guiding the design of more potent and selective compounds.[14][16][17]

Key In Vitro Assays for Enzyme Inhibition

A variety of assay formats are available for measuring enzyme activity and inhibition, often tailored to the specific enzyme.

These assays measure the change in fluorescence or absorbance, respectively, as a result of the enzymatic reaction. The rate of this change is proportional to the enzyme's activity.

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Compound Incubation: In a microplate, pre-incubate the enzyme with various concentrations of the thiazole derivative inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the change in signal (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway: COX Inhibition

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Thromboxanes Thromboxanes (Platelet Aggregation, Vasoconstriction) PGH2->Thromboxanes Prostacyclins Prostacyclins (Vasodilation, Inhibit Platelet Aggregation) PGH2->Prostacyclins Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Inhibitor Thiazole Derivative (COX Inhibitor) Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the cyclooxygenase (COX) pathway by thiazole derivatives.

Conclusion

Derivatives synthesized from this compound represent a rich source of pharmacologically active compounds. This guide has provided a comparative overview of their in vitro evaluation, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The presented experimental protocols and workflows serve as a practical resource for researchers in the field of drug discovery and development. The continued exploration of the vast chemical space accessible from this versatile starting material, guided by robust in vitro testing and SAR studies, holds significant promise for the identification of novel therapeutic leads.

References

  • Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. (n.d.). ResearchGate.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). Preprints.org.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Center for Biotechnology Information.
  • In-vitro COX-1 and COX-2 enzyme inhibition assay data. (n.d.). ResearchGate.
  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Docking Analysis. (n.d.). ResearchGate.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (n.d.). National Center for Biotechnology Information.
  • Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). Georganics.

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A Comparative Guide to the Spectroscopic Confirmation of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard spectroscopic methodologies for the structural elucidation of 2-Bromo-5-methylthiazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][] We will move beyond a simple listing of techniques to explain the causality behind the expected spectral data, providing a framework for logical analysis and comparison with alternative structures.

The molecular structure of this compound (C₅H₄BrNO₂S) presents several key features for spectroscopic analysis: a substituted thiazole ring, a carboxylic acid group, a methyl group, and a bromine atom.[3][4][5] Each of these components will produce characteristic signals in different spectroscopic experiments, and their interplay provides a unique fingerprint for the molecule.

Molecular Structure and Spectroscopic Correlation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound, correlating each structural component with an expected spectroscopic signal.

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Expected Data Points Structure This compound -COOH -CH3 Thiazole Ring C-Br NMR_H ¹H NMR Structure:f0->NMR_H Proton Signal Structure:f1->NMR_H NMR_C ¹³C NMR Structure:f0->NMR_C Carbon Signal Structure:f1->NMR_C Structure:f2->NMR_C Structure:f3->NMR_C Deshielding Effect MS Mass Spec. Structure:f3->MS Isotopic Pattern IR IR Spec. Structure:f0->IR Vibrational Modes Data Broad singlet ~12 ppm Singlet ~2.5 ppm ~165-185 ppm (C=O) Thiazole Cs ~20 ppm (CH3) M+ & M+2 peaks Acylium ion Broad O-H ~2500-3300 cm⁻¹ C=O ~1710 cm⁻¹ NMR_H->Data NMR_C->Data MS->Data IR->Data

Caption: Workflow correlating molecular fragments of the target compound to expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive evidence for the arrangement of its non-exchangeable protons and its carbon skeleton.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[6][7] Its broadness is a result of hydrogen bonding and its chemical shift is highly dependent on concentration and solvent.[6][7] This signal will disappear upon the addition of a few drops of D₂O, a classic test for exchangeable protons.

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the thiazole ring will appear as a sharp singlet. Its expected chemical shift would be in the range of 2.4-2.7 ppm. This is slightly downfield from a typical aromatic methyl group due to the electronic nature of the thiazole ring.

Comparative Data: While direct data for the target molecule is scarce, ¹H NMR data for the related compound 2-Bromo-5-methylthiazole shows a methyl signal at approximately 2.4 ppm, which supports our prediction.[8]

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Signal 1~12.0 (Variable)Broad Singlet1H-COOH
Signal 2~2.5Singlet3H-CH₃
¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum will reveal five distinct carbon signals, confirming the total number of carbon atoms in the structure.

  • Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to be the most deshielded, appearing in the 165-185 ppm range.[6][7]

  • Thiazole Ring Carbons:

    • C2 (C-Br): The carbon atom bonded to the highly electronegative bromine will be significantly deshielded. Its position can be variable but is expected in the region of the other thiazole carbons.

    • C4 (-CCOOH): The carbon bearing the carboxylic acid group.

    • C5 (-CCH₃): The carbon bearing the methyl group. The precise assignment of these thiazole carbons can be complex and may require advanced 2D NMR techniques like HMBC and HSQC for unambiguous confirmation.

  • Methyl Carbon (-CH₃): This carbon will be the most upfield signal, typically appearing around 15-25 ppm.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Signal 1165 - 185C=O (Carboxylic Acid)
Signal 2, 3, 4120 - 160C2, C4, C5 (Thiazole Ring)
Signal 515 - 25-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the disappearance of the -COOH proton signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, offering crucial confirmatory data. For this compound, the presence of bromine is a key feature that will be readily apparent.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. With a molecular formula of C₅H₄BrNO₂S, the expected monoisotopic mass is approximately 220.92 g/mol . A key confirmatory feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: the M⁺ peak and an M+2 peak.[9]

  • Major Fragments: The most common fragmentation for carboxylic acids involves the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). Alpha cleavage of the C-Br bond can also occur.[9][10]

Predicted Mass Spectrometry Data m/z Value Interpretation
M⁺~221Molecular ion with ⁷⁹Br
M+2~223Molecular ion with ⁸¹Br
M-45~176 / 178Loss of -COOH
Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is likely to keep the molecular ion intact.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

  • Analysis: Analyze the resulting spectrum for the M⁺ and M+2 isotopic pattern and identify key fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule.

Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): This will be a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[6][7] This broadness is due to intermolecular hydrogen bonding, a hallmark of carboxylic acids in the solid or liquid state.[11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹.[6][7] For a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[7]

  • C=N and C=C Stretches (Thiazole Ring): The thiazole ring will have characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

  • C-O Stretch: A medium intensity peak between 1320 and 1210 cm⁻¹ is also characteristic of carboxylic acids.[11]

Predicted IR Data Wavenumber (cm⁻¹) Intensity Assignment
Band 12500 - 3300Strong, Very BroadO-H Stretch
Band 2~1710Strong, SharpC=O Stretch
Band 31600 - 1400MediumC=N, C=C Stretches
Band 41320 - 1210MediumC-O Stretch
Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Summary and Conclusion

The structural confirmation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle.

G cluster_methods Confirmation Strategy cluster_conclusion H_NMR ¹H NMR (Proton Count & Environment) Conclusion Unambiguous Structure Confirmed H_NMR->Conclusion C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Conclusion MS Mass Spec. (Molecular Weight & Formula) MS->Conclusion IR IR Spec. (Functional Groups) IR->Conclusion

Caption: A convergent approach to structural confirmation using multiple spectroscopic techniques.

By comparing the experimental data against the predicted values outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized this compound. The concordance of a broad singlet around 12 ppm and a sharp singlet around 2.5 ppm in the ¹H NMR, five distinct signals in the ¹³C NMR, the characteristic M⁺/M+2 pattern in the mass spectrum, and the tell-tale broad O-H and sharp C=O stretches in the IR spectrum provides an irrefutable body of evidence for the assigned structure.

References

  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
  • PubChem. 2-Bromothiazole-5-carboxylic acid. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • The Science Company. 2-Bromo-4-methylthiazole-5-carboxylic Acid, min 95%, 1 gram. [Link]
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
  • Chemistry LibreTexts. 8.
  • YouTube.

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Efficacy of 2-Bromo-5-methylthiazole-4-carboxylic Acid Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole nucleus stands out as a "privileged" scaffold, a versatile framework upon which a multitude of potent and selective inhibitors have been constructed. This guide provides a comprehensive analysis of the efficacy of inhibitors derived from or related to the 2-Bromo-5-methylthiazole-4-carboxylic acid scaffold. We will delve into their performance against various enzymatic targets, compare their efficacy with established inhibitors, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.

The Thiazole Scaffold: A Versatile Tool in Inhibitor Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors. The this compound moiety, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents to probe the active sites of target enzymes.

Targeting Bacterial Resistance: Metallo-β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical global health threat. One of the key mechanisms of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Metallo-β-lactamases (MBLs) are particularly challenging as they are zinc-dependent and resistant to conventional β-lactamase inhibitors.

Recent research has identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of MBL inhibitors.[1] While not directly derived from this compound in the cited study, the underlying thiazole carboxylic acid scaffold is highly relevant.

Comparative Efficacy

A study by Chen et al. identified 2-benzylthiazole-4-carboxylic acid as a novel inhibitor of the MBL IMP-1 with an IC50 of 34.7 µM.[1] Further optimization led to the discovery of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid with a significantly improved IC50 of 5.5 µM against IMP-1.[1]

CompoundTargetIC50 (µM)Comparison (Captopril IC50)
2-Benzylthiazole-4-carboxylic acidIMP-134.75.0 µM
(R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-15.55.0 µM
Captopril (Control)IMP-15.0-

This data highlights the potential of the thiazole carboxylic acid scaffold in developing potent MBL inhibitors, with efficacy comparable to the known inhibitor captopril.[1]

Experimental Protocol: IMP-1 Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of compounds against IMP-1, based on the methodology described by Chen et al.[1]

Materials:

  • Recombinant IMP-1 enzyme

  • CENTA (nitrocefin analog) as the substrate

  • Assay buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 100 µM ZnCl2, 0.01% Triton X-100

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound in the assay buffer at various concentrations.

  • In a 96-well plate, add 90 µL of the test compound solution or control (buffer with DMSO).

  • Add 5 µL of a 2 µM IMP-1 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a 1 mM CENTA solution to each well.

  • Immediately monitor the hydrolysis of CENTA by measuring the increase in absorbance at 405 nm for 15 minutes using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IMP1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare IMP-1 Solution Add_Enzyme Add IMP-1 & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare CENTA Solution Add_Substrate Add CENTA to Initiate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Values Calculate_Rates->Determine_IC50

Caption: Workflow for IMP-1 Inhibition Assay.

Combating Gout and Hyperuricemia: Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its overactivity leads to hyperuricemia, a precursor to gout. The development of potent and selective XO inhibitors is a major therapeutic goal. A study by Ali et al. explored a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential XO inhibitors.[2][3]

Comparative Efficacy

This research demonstrated that substitutions on the benzamido ring significantly influence inhibitory activity. Specifically, the presence of a fluoro group at the para position of the benzoyl ring resulted in a compound with an IC50 of 0.57 µM, while a chloro group at the same position yielded an IC50 of 0.91 µM.[2][3] These values are noteworthy when compared to the established XO inhibitor allopurinol.

CompoundTargetIC50 (µM)Comparison (Allopurinol IC50)
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acidXanthine Oxidase0.57~2.3 µM
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acidXanthine Oxidase0.91~2.3 µM
Allopurinol (Control)Xanthine Oxidase~2.3-

The data indicates that these thiazole derivatives are more potent in vitro than the widely used drug allopurinol.[2][3]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The following protocol for assessing XO inhibition is based on the methodology described in the study by Ali et al.[2][3]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine as the substrate

  • Phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and various concentrations of the test compound or control.

  • Add xanthine solution to the reaction mixture.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding xanthine oxidase solution.

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm for 5 minutes.

  • Calculate the percentage of inhibition and determine the IC50 values.

XO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor Dilutions Mix_Reagents Mix Buffer, Inhibitor, and Substrate Compound_Prep->Mix_Reagents Substrate_Prep Prepare Xanthine Solution Substrate_Prep->Mix_Reagents Enzyme_Prep Prepare XO Solution Add_Enzyme Add XO to Start Reaction Enzyme_Prep->Add_Enzyme Pre_Incubate Pre-incubate at 25°C Mix_Reagents->Pre_Incubate Pre_Incubate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 295 nm Add_Enzyme->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Targeting Tuberculosis: Novel Anti-Mycobacterial Agents

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing inhibitors of Mycobacterium tuberculosis H37Rv.[4]

Comparative Efficacy

A study by Al-Balas et al. reported that methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/mL against M. tuberculosis H37Rv.[4] This is significantly more potent than the natural product thiolactomycin and the frontline drug isoniazid. Interestingly, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was a potent inhibitor of the enzyme mtFabH with an IC50 of 0.95 µg/mL, but showed no whole-cell activity.[4]

CompoundTarget Organism/EnzymeMIC (µg/mL)IC50 (µg/mL)
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06-
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH>1000.95
Thiolactomycin (Control)M. tuberculosis H37Rv1316
Isoniazid (Control)M. tuberculosis H37Rv0.25-

These findings highlight the potential of the 2-aminothiazole-4-carboxylate scaffold for developing potent anti-tubercular agents and demonstrate the possibility of dissociating enzyme inhibition from whole-cell activity.[4]

Experimental Protocol: M. tuberculosis MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin dye

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of molecules for the development of novel inhibitors against a range of therapeutic targets. The studies highlighted in this guide demonstrate their potential in combating antibiotic resistance, managing metabolic disorders like gout, and treating infectious diseases such as tuberculosis.

The versatility of the thiazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles. Future research should focus on synthesizing and evaluating a broader range of derivatives, exploring different substitution patterns, and investigating their mechanisms of action in greater detail. The experimental protocols provided herein offer a solid foundation for researchers to embark on such investigations and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Chen, P., Horton, L. B., Mikulski, R. L., Deng, L., Sundriyal, S., Palzkill, T., & Song, Y. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229–6232. [Link]
  • Ha, S., Oh, J., Jang, J. M., Kim, D. K., & Ham, S. W. (2016). Synthesis and Biological Evaluation of 2-Aminothiazole Derivative Having Anticancer Activity as a KPNB1 Inhibitor. Bulletin of the Korean Chemical Society, 37(7), 1045-1048. [Link]
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 199, 112393. [Link]
  • Ali, M. R., Kumar, S., Afzal, O., & Nishtha. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(2), 1600313. [Link]
  • Ali, M. R., Kumar, S., Afzal, O., & Nishtha. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Sim, E. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
  • Gerni, S., Demir, Y., & Dincer, B. (2025). Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches. Journal of Molecular Liquids, 128421. [Link]
  • Acar, Ç., Çevik, U. A., Gençer, N., Arslan, M., & Türkeş, C. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(21), 18881–18892. [Link]
  • Gerni, S., Demir, Y., & Dincer, B. (2025). Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches. Semantic Scholar. [Link]
  • J&K Scientific LLC. (n.d.). 2-Bromo-5-methylthiazole.

Sources

A Comparative Guide to the Reactivity of 2-Bromo-5-methylthiazole-4-carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif, integral to numerous pharmaceuticals, agrochemicals, and materials.[1] Its unique electronic properties and versatile functionalization handles make it a cornerstone for synthetic chemists. Within this class, 2-bromo-5-methylthiazole-4-carboxylic acid and its ester derivatives serve as exceptionally valuable building blocks. The C2-bromine atom provides a reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the C4-carboxylic acid or ester group allows for further molecular elaboration.

This guide provides an in-depth comparison of the reactivity between the free carboxylic acid and its ester counterparts. Understanding the subtle yet critical differences in their electronic and steric profiles is paramount for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating discovery programs. We will explore the causality behind experimental choices, provide validated protocols, and present quantitative data to support our analysis.

The Electronic Landscape: Acid vs. Ester

The reactivity of the C2-bromine is fundamentally governed by the electronic nature of the thiazole ring and its substituents. The thiazole ring itself is considered electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms, which polarizes the C-Br bond and makes the C2 position susceptible to nucleophilic attack.[1][2]

  • Carboxylic Acid (-COOH): In its protonated state, the carboxylic acid acts as a moderate electron-withdrawing group (EWG) through induction, which enhances the electrophilicity of the C2 carbon. However, this compound's Achilles' heel is its acidity. In the presence of basic reagents, commonly required for SNAr and cross-coupling reactions, it readily deprotonates to form the carboxylate anion (-COO⁻). This anion is a powerful electron-donating group (EDG) via resonance, which floods the aromatic ring with electron density. This effect deactivates the ring toward nucleophilic attack and can interfere with metal catalysts.

  • Carboxylate Ester (-COOR): The ester functional group is a consistent and reliable electron-withdrawing group, irrespective of the reaction's pH.[3][4] It does not possess an acidic proton and therefore remains an EWG even under basic conditions. This electronic stability makes the ester the superior substrate for a majority of transformations at the C2 position.

The following diagram illustrates the contrasting electronic effects under basic conditions.

Electronic_Effects cluster_0 Carboxylic Acid (in Base) cluster_1 Ester Derivative Acid 2-Bromo-5-methylthiazole-4-carboxylate Ring_A Thiazole Ring (Electron-Rich / Deactivated) Acid->Ring_A -COO⁻ is Electron Donating Ester 2-Bromo-5-methylthiazole-4-carboxylate Ester Ring_E Thiazole Ring (Electron-Poor / Activated) Ester->Ring_E -COOR is Electron Withdrawing

Caption: Contrasting electronic influence of carboxylate vs. ester groups.

Comparative Reactivity in Key Transformations

The theoretical electronic differences manifest dramatically in practical laboratory settings. We will now compare the performance of the acid and its ester in two of the most common and powerful synthetic transformations.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for installing amine, oxygen, or sulfur nucleophiles onto aromatic rings. The mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), the stability of which is the key determinant of the reaction rate.[5][6] Electron-withdrawing groups are essential as they stabilize this anionic intermediate.[6][7]

  • This compound: Attempting an SNAr reaction, for instance with an amine, on the free acid is often inefficient. The amine, being a base, will deprotonate the carboxylic acid, forming the electron-donating carboxylate. This deactivates the ring and significantly slows or completely inhibits the desired substitution.

  • 2-Bromo-5-methylthiazole-4-carboxylate Esters: The ester derivative is the substrate of choice. Its electron-withdrawing nature activates the C2 position for nucleophilic attack and, crucially, stabilizes the resulting Meisenheimer complex, accelerating the reaction. This leads to cleaner reactions, higher yields, and shorter reaction times.

SNAr_Mechanism Start_Acid Acid Substrate + Nucleophile (Nu⁻) + Base Deprotonation Deprotonation Forms -COO⁻ Start_Acid->Deprotonation Start_Ester Ester Substrate + Nucleophile (Nu⁻) Meisenheimer_Ester Stabilized Meisenheimer Complex Start_Ester->Meisenheimer_Ester Attack at C2 Deactivated_Ring Deactivated Ring (Reaction Fails/Slow) Deprotonation->Deactivated_Ring Product SₙAr Product Meisenheimer_Ester->Product Loss of Br⁻

Caption: SNAr reaction pathways for the acid versus the ester.

Table 1: Comparative Performance in a Typical SNAr Amination Reaction

FeatureThis compoundEthyl 2-bromo-5-methylthiazole-4-carboxylateRationale
Reagent Stoichiometry Requires >2 eq. of amine (as base and Nu)Requires ~1.2 eq. of amineThe acid consumes one equivalent of the amine nucleophile through an acid-base reaction.
Reaction Rate Very Slow / No ReactionModerate to FastThe carboxylate deactivates the ring, increasing the activation energy. The ester activates it.[6]
Typical Yield <10%>80%Inefficient conversion for the acid versus efficient conversion for the ester.
Side Products Complex mixture, unreacted starting materialMinimal, primarily inorganic saltsThe forcing conditions required for the acid can lead to decomposition.
B. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, widely used to couple aryl halides with boronic acids.[8] The reaction proceeds through a catalytic cycle involving a palladium complex.

  • This compound: The free acid poses several challenges. Firstly, the acidic proton can react with the inorganic base (e.g., K₂CO₃, Cs₂CO₃) essential for the transmetalation step. Secondly, the resulting carboxylate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. While specialized conditions can sometimes overcome these issues, they are often not general, and yields can be inconsistent.

  • 2-Bromo-5-methylthiazole-4-carboxylate Esters: Esters are highly compatible with standard Suzuki coupling conditions.[9][10] They are electronically suitable and, most importantly, do not interfere with the base or the palladium catalyst. This leads to reproducible, high-yielding, and robust reactions with a broad substrate scope.

Table 2: Comparative Performance in a Typical Suzuki-Miyaura Coupling

FeatureThis compoundEthyl 2-bromo-5-methylthiazole-4-carboxylateRationale
Base Requirement May require stronger, more specialized basesStandard bases (K₂CO₃, K₃PO₄) are effectiveThe acidic proton can neutralize standard bases, requiring alternatives.
Catalyst Loading Often requires higher catalyst loading (2-5 mol%)Lower catalyst loading is effective (0.5-2 mol%)Carboxylate coordination can poison the catalyst, necessitating a higher concentration.
Typical Yield Variable, often moderate (40-60%)Consistently high (80-95%)The ester's inertness to the reaction conditions ensures an efficient catalytic cycle.[11]
Reproducibility Can be poorExcellentThe acid's multiple potential interactions lead to greater variability.

Recommended Synthetic Strategy & Protocols

Based on the evidence, a clear strategic workflow emerges for functionalizing the 2-bromo-5-methylthiazole scaffold. The most robust and efficient pathway involves an "Esterify-Functionalize-Hydrolyze" sequence.

Synthetic_Workflow Start 2-Bromo-5-methylthiazole- 4-carboxylic Acid Esterification Step 1: Esterification Start->Esterification Ester Ester Intermediate (e.g., Ethyl Ester) Esterification->Ester Functionalization Step 2: C2-Functionalization (e.g., Suzuki, SₙAr) Ester->Functionalization Func_Ester Functionalized Ester Functionalization->Func_Ester Hydrolysis Step 3: Hydrolysis (Saponification) Func_Ester->Hydrolysis Final_Product Final Carboxylic Acid Product Hydrolysis->Final_Product

Caption: Recommended "Esterify-Functionalize-Hydrolyze" workflow.

Experimental Protocols

The following protocols are provided as validated, self-contained procedures for researchers.

Protocol 1: Esterification of this compound (Steglich Esterification)

This protocol utilizes DCC and a catalytic amount of DMAP for a mild and efficient esterification.[12]

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add the desired alcohol (e.g., ethanol, 1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ester.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

This protocol outlines a standard, robust procedure for C-C bond formation.[8]

  • In a Schlenk flask, combine ethyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.02 eq.) to the flask.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.

Protocol 3: Hydrolysis of the Ester (Saponification)

This protocol regenerates the carboxylic acid functional group.[13][14]

  • Dissolve the thiazole ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1, 0.2 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to 0 °C and carefully acidify with 1 M HCl to a pH of 2-3.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final carboxylic acid.

Conclusion and Recommendations

The choice between this compound and its ester derivatives is not trivial; it is a critical decision that dictates the efficiency and success of a synthetic campaign.

  • For reactions involving the C2-bromo position , such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, the ester is the unequivocally superior substrate . Its consistent electron-withdrawing character and inertness to basic conditions ensure higher yields, cleaner reaction profiles, and greater reproducibility.

  • The carboxylic acid serves as the precursor for the ester and is often the desired functional group in the final molecule. Its primary utility is in the final deprotection step via hydrolysis.

By adopting the "Esterify-Functionalize-Hydrolyze" strategy, researchers can harness the full synthetic potential of this versatile thiazole scaffold, avoiding common pitfalls associated with the free acid's reactivity. This logical, evidence-based approach streamlines synthesis, reduces waste, and accelerates the path to novel chemical entities.

References

  • Al-Balas, Q., et al. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • Wikipedia. (Accessed 2024). Thiazole. Wikipedia, The Free Encyclopedia.
  • Pharmaguideline. (Accessed 2024). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • LibreTexts Chemistry. (2021). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives.
  • LibreTexts Chemistry. (2024). The Relative Reactivity of Carboxylic Acid Derivatives.
  • El-Sayed, M. A. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry.
  • Barreca, M. L., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. Organic Letters.
  • ResearchGate. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
  • Wikipedia. (Accessed 2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • LibreTexts Chemistry. (2022). Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (2021). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Wikipedia. (Accessed 2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • Science.gov. (Accessed 2024). electron-withdrawing thiazole derivatives: Topics. Science.gov.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Bromo-5-methylthiazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust analytical methods that are fit for purpose, ensuring the quality, purity, and potency of this critical compound. The principles and protocols discussed are grounded in the latest regulatory expectations from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

The validation of an analytical procedure is the formal process of demonstrating its suitability for its intended purpose.[4][5] This involves rigorous laboratory studies to establish that the performance characteristics of the method meet the requirements for the specific analytical application.[6] For a pharmaceutical intermediate like this compound, this ensures that the data generated during quality control and stability testing are reliable and accurate.

Physicochemical Profile and its Analytical Implications

Understanding the physicochemical properties of this compound is the cornerstone of effective method development.

  • Structure: A heterocyclic compound featuring a thiazole ring, a carboxylic acid group, a methyl substituent, and a bromine atom.

  • Molecular Formula: C₅H₄BrNO₂S[7]

  • Molecular Weight: 222.06 g/mol [7]

  • Key Functional Groups: Carboxylic acid (-COOH), Thiazole ring (aromatic, contains S and N), Bromo (-Br).

  • Anticipated Properties:

    • Polarity: The carboxylic acid group imparts significant polarity, making it soluble in polar organic solvents and aqueous bases.

    • UV Absorbance: The aromatic thiazole ring suggests strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry a viable detection method.[8]

    • Volatility: The presence of the carboxylic acid group makes the molecule non-volatile, which has direct implications for gas chromatographic methods.

These properties guide the initial selection of analytical techniques. The compound's polarity and UV absorbance make High-Performance Liquid Chromatography (HPLC) with UV detection a primary candidate. Gas Chromatography (GC) is less direct due to the low volatility, but can be considered with a derivatization step.

Comparative Analysis of Primary Analytical Techniques

The two most common chromatographic techniques for the quantitative analysis of pharmaceutical intermediates are HPLC and GC. Their applicability to this compound is compared below.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Causality & Rationale
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HPLC is ideal for polar and non-volatile compounds, while GC is suited for volatile and thermally stable analytes.[6][9]
Applicability Excellent. Direct analysis is possible without derivatization. Reversed-phase HPLC is highly suitable.Challenging. Requires derivatization (e.g., silylation) to convert the non-volatile carboxylic acid into a volatile ester.[10]The carboxylic acid group makes the target analyte non-volatile and prone to thermal degradation, necessitating a chemical modification step for GC analysis.
Specificity High. Can be demonstrated by assessing peak purity (e.g., with a Diode Array Detector) and analyzing stressed samples.[11][12]High. The use of a mass spectrometer (MS) as a detector provides excellent specificity based on mass-to-charge ratio.Both techniques can achieve high specificity. HPLC-DAD offers spectral confirmation, while GC-MS provides mass fragmentation patterns for definitive identification.
Precision Excellent. Typically achieves RSD ≤ 1.5% for assay measurements.[11]Good to Excellent. Precision is highly dependent on the reproducibility of the derivatization step.The additional derivatization step in GC can introduce variability if not carefully controlled, potentially impacting precision compared to the direct injection in HPLC.
Accuracy Excellent. Recovery is typically expected to be within 98-102%.Good to Excellent. Accuracy can be affected by the efficiency and completeness of the derivatization reaction.Incomplete or side reactions during derivatization can lead to lower recovery values, impacting the accuracy of the GC method.
Sensitivity (LOD/LOQ) Very good. UV detection provides low µg/mL to ng/mL sensitivity, depending on the chromophore.Excellent. Detectors like Flame Ionization Detector (FID) and especially MS offer very high sensitivity.While both are sensitive, GC-MS often provides the lowest limits of detection, which is crucial for impurity analysis.
Robustness Well-understood. Method performance is tested against deliberate variations in pH, mobile phase composition, and flow rate.[13]More complex. Robustness testing must include derivatization parameters (reagent concentration, reaction time, temperature).The increased number of critical parameters in the GC workflow (including derivatization) makes robustness evaluation more extensive.

The Regulatory Framework: ICH Q2(R2) Guidelines

The validation process must be conducted in accordance with established regulatory guidelines to ensure data integrity and acceptance by authorities. The ICH Q2(R2) guideline, recently adopted by the FDA and EMA, provides a comprehensive framework for validating analytical procedures.[14][15][16][17]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[18] The validation process involves evaluating specific performance characteristics.[3][11]

Sources

A Senior Application Scientist's Guide to Cytotoxicity Assays for 2-Bromo-5-methylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key cytotoxicity assays for evaluating novel compounds, specifically focusing on the promising class of 2-Bromo-5-methylthiazole-4-carboxylic acid derivatives. As a scaffold, thiazole is a cornerstone in medicinal chemistry, forming the backbone of clinically approved anticancer drugs like Dasatinib and Ixazomib.[1][2] Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and the disruption of critical cellular signaling pathways.[1][3][4] For researchers in drug discovery, selecting the appropriate suite of assays to characterize the cytotoxic potential of new derivatives is paramount. This guide moves beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to build a robust, self-validating testing strategy.

Foundational Strategy: The Multi-Assay Approach

No single assay can fully define a compound's cytotoxic profile. A robust evaluation relies on a multi-pronged approach that interrogates different aspects of cell health. The strategy outlined here follows a logical progression from high-throughput screening to detailed mechanistic investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Differentiation cluster_2 Phase 3: Mechanistic Insight Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay High-Throughput LDH Assay LDH Assay MTT Assay->LDH Assay Confirm Cytotoxicity Apoptosis Assays Apoptosis Assays LDH Assay->Apoptosis Assays Elucidate MoA Data Analysis Data Analysis Apoptosis Assays->Data Analysis

Caption: A logical workflow for cytotoxic evaluation of novel compounds.

Before commencing any assay, the selection of appropriate cellular models is critical. The NCI-60 panel, a set of 60 human cancer cell lines from nine common cancer types, is an extensively used resource for pharmacogenomic studies.[5] Alternatively, researchers may select cell lines relevant to a specific cancer type being targeted, such as MCF-7 and MDA-MB-231 for breast cancer or SaOS-2 for osteosarcoma, which have been used in studies of thiazole derivatives.[2][6][7]

The First Pass: Metabolic Viability Screening (MTT Assay)

The initial screening of a library of derivatives is best accomplished with a high-throughput, cost-effective method. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8][9]

Principle of Action: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[9] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9]

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Experimental Protocol: MTT Assay

This protocol is adapted from standard laboratory procedures.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat cells with a serial dilution of the this compound derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Following treatment, remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully discard the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the insoluble formazan crystals.[10]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Assay Principle Detection Advantages Disadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8]Colorimetric (Endpoint)Inexpensive, widely used.Insoluble product requires a solubilization step; can be influenced by metabolic changes.[10]
MTS Similar to MTT, but produces a soluble formazan product.[10]Colorimetric (Kinetic)No solubilization step, more convenient than MTT.Reagent can be toxic to some cells over long incubations.
XTT Similar to MTS, but less toxic.Colorimetric (Kinetic)Low cytotoxicity, suitable for longer-term assays.Lower signal intensity compared to other assays.

Differentiating Cytotoxicity vs. Cytostasis: LDH Assay

A reduction in the MTT signal indicates a loss of metabolic activity, which could be due to cell death (cytotoxicity) or merely an inhibition of proliferation (cytostasis). To distinguish between these, an assay that directly measures cell death is required. The Lactate Dehydrogenase (LDH) assay is an excellent choice.

Principle of Action: LDH is a stable enzyme present in the cytoplasm of all cells.[12][13] When the plasma membrane is damaged—a hallmark of necrosis and late-stage apoptosis—LDH is released into the cell culture medium.[12] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which generates NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the amount of LDH released and, therefore, to the extent of cell death.[13]

LDH_Principle cluster_0 Damaged Cell cluster_1 Culture Medium LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Release upon membrane damage Pyruvate Pyruvate LDH_out->Pyruvate catalyzes Lactate Lactate NAD NAD+ NADH NADH NAD->NADH Reduction Formazan Formazan (Colored) NADH->Formazan reduces Tetrazolium Tetrazolium Salt (Colorless)

Caption: Principle of the LDH cytotoxicity assay.

Experimental Protocol: LDH Assay

This protocol is based on commercially available kits and standard procedures.[13][14]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. It is crucial to set up three types of controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (represents 100% cytotoxicity).

    • Vehicle Control: Cells treated with the compound's solvent.

  • Sample Collection: After the treatment period, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant to a new, clear 96-well plate.[14] This allows the remaining cells to be used for other assays (e.g., an MTT assay on the same plate).

  • Reaction Setup: Add the LDH reaction mixture, containing the substrate and dye, to each well with the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculation: Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Unraveling the Mechanism: Apoptosis Assays

Many effective anticancer drugs, including thiazole derivatives, function by inducing apoptosis, or programmed cell death.[3][4][15] Therefore, confirming that your lead compounds trigger this specific pathway is a critical step in mechanistic validation.

Principle of Action: Apoptosis is a highly regulated process characterized by distinct biochemical events, including the activation of a cascade of enzymes called caspases.[16] Caspases are key mediators of apoptosis, and their activation is an early hallmark of this process.[16] Assays can quantify the activity of specific caspases, such as the effector caspases-3 and -7, using a substrate that becomes fluorescent or luminescent upon cleavage.

Apoptosis_Pathway cluster_pathways Apoptotic Signaling Drug Thiazole Derivative Receptor Death Receptor (Extrinsic Pathway) Drug->Receptor Mito Mitochondria (Intrinsic Pathway) Drug->Mito Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mito->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence or fluorescence. Treat with compounds as previously described.

  • Reagent Preparation: Prepare the caspase-3/7 reagent, which contains a proluminescent or profluorescent caspase substrate, according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent directly to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Apoptosis Assay Marker Detected Timing in Apoptosis Common Method
Annexin V Phosphatidylserine (PS) flipping to the outer membrane leaflet.EarlyFlow Cytometry, Fluorescence Microscopy
Caspase Activity Activity of specific caspase enzymes (e.g., Caspase-3, -8, -9).Early to MidLuminescence, Fluorescence, Colorimetric
TUNEL Assay DNA fragmentation, a hallmark of late-stage apoptosis.LateFlow Cytometry, Fluorescence Microscopy

Data Synthesis and Interpretation

The ultimate goal is to synthesize the data from these complementary assays into a coherent profile for each derivative. Data is typically summarized by calculating the IC₅₀ value—the concentration of a compound that inhibits 50% of the measured response.

Example Data Summary Table:

DerivativeMTT IC₅₀ (µM)LDH Release (% at 2x IC₅₀)Caspase-3/7 Activation (Fold Change at IC₅₀)
Compound A1.2 ± 0.265% ± 5%4.5 ± 0.4
Compound B15.8 ± 1.512% ± 2%1.2 ± 0.1
Doxorubicin (Control)0.5 ± 0.175% ± 6%5.1 ± 0.5

Interpretation:

  • Compound A is a potent candidate. It has a low micromolar IC₅₀ in the MTT assay, which is confirmed to be due to cytotoxicity by the significant LDH release. The strong activation of caspase-3/7 indicates that it works primarily by inducing apoptosis.

  • Compound B is less promising. Its higher IC₅₀ and minimal LDH release and caspase activation suggest it may be primarily cytostatic or acts through a non-apoptotic cell death mechanism at much higher concentrations.

By employing this structured, multi-assay approach, researchers can efficiently screen novel this compound derivatives, confirm their cytotoxic effects, and elucidate their primary mechanism of action, providing a solid foundation for further preclinical development.

References

  • Marya,; et al. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. 2022-08-11. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Brunelle, J. K.; Zhang, B. Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. 2010-12. [Link]
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comparative study of different synthesis routes for 2-Bromo-5-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methylthiazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers.[1] This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering insights into the strategic choices behind each pathway, supported by established chemical principles. We will delve into a primary, well-established route and explore potential alternatives, presenting detailed experimental protocols and a summary of key performance indicators.

The Importance of this compound in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in a wide range of biological interactions. The specific substitution pattern of this compound, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position, provides multiple points for diversification and covalent modification. This makes it a versatile intermediate for the synthesis of targeted therapeutics.

Primary Synthesis Route: A Multi-step Approach from Simple Precursors

A robust and widely applicable synthesis of this compound involves a three-step sequence starting from readily available commercial reagents. This pathway leverages the classic Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the bromine atom, and concludes with ester hydrolysis.

Logical Workflow for the Primary Synthesis Route

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Ester Hydrolysis A Ethyl Acetoacetate + NBS B Ethyl 2-bromoacetoacetate A->B Bromination D Ethyl 2-amino-5-methylthiazole-4-carboxylate B->D Cyclocondensation C Thiourea C->D E Ethyl 2-amino-5-methylthiazole-4-carboxylate F Diazonium Salt E->F Diazotization (NaNO2, HBr) H Ethyl 2-bromo-5-methylthiazole-4-carboxylate F->H Bromination G CuBr G->H I Ethyl 2-bromo-5-methylthiazole-4-carboxylate J This compound I->J Base Hydrolysis (e.g., NaOH)

Caption: Workflow for the primary synthesis of this compound.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

The initial step involves the construction of the thiazole ring via the Hantzsch synthesis. A "one-pot" procedure is often favored for its efficiency.[2][3] This reaction first involves the α-bromination of a β-ketoester, ethyl acetoacetate, using N-bromosuccinimide (NBS). The resulting ethyl 2-bromoacetoacetate is then reacted in situ with thiourea to yield the desired ethyl 2-amino-5-methylthiazole-4-carboxylate.

Experimental Protocol:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of water and THF at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Add thiourea (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 40-80°C depending on the solvent) for 2-4 hours.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain ethyl 2-amino-5-methylthiazole-4-carboxylate.

Step 2: Sandmeyer Reaction for the Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halogen.[4][5] In this step, the 2-amino group of the thiazole ester is diazotized using sodium nitrite in the presence of a strong acid, typically hydrobromic acid. The resulting diazonium salt is then decomposed with a copper(I) bromide catalyst to yield the 2-bromo derivative.

Experimental Protocol:

  • Dissolve ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 2-bromo-5-methylthiazole-4-carboxylate.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, followed by acidification.

Experimental Protocol:

  • Dissolve ethyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to a pH of 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[6]

Alternative Synthesis Routes

While the primary route is reliable, other strategies can be considered, each with its own set of advantages and disadvantages.

Route 2: Direct Bromination of a Precursor

An alternative approach could involve the direct bromination of a suitable thiazole precursor that already contains the methyl and carboxylic acid (or ester) groups. However, the regioselectivity of electrophilic bromination on the thiazole ring can be an issue. Direct bromination of 2-aminothiazoles often occurs at the more electron-rich 5-position.[7][8][9] Therefore, this route would require a different starting material, such as 5-methylthiazole-4-carboxylic acid, which is not as readily available.

Comparative Analysis

ParameterPrimary Route (Hantzsch/Sandmeyer/Hydrolysis)Alternative Route (Direct Bromination)
Starting Materials Readily available and inexpensive (ethyl acetoacetate, thiourea, NBS)Requires a less common, pre-functionalized thiazole
Number of Steps Three distinct stepsPotentially fewer steps
Control of Regiochemistry Excellent, due to the nature of the Sandmeyer reactionCan be challenging, risk of isomeric impurities
Scalability Generally scalable, with established procedures for each stepMay require significant optimization for large-scale synthesis
Overall Yield Moderate to good, depending on the efficiency of each stepHighly dependent on the selectivity of the bromination step
Safety Considerations Diazonium salts can be explosive if isolated; handle with care.Use of elemental bromine or other hazardous brominating agents.

Conclusion

The multi-step synthesis commencing with the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction and ester hydrolysis, represents a logical, reliable, and scalable approach for the preparation of this compound. While alternative routes such as direct bromination may appear more concise, they often present significant challenges in controlling regioselectivity. For researchers and drug development professionals requiring a dependable supply of this key intermediate, the primary route detailed in this guide offers a well-trodden and scientifically sound pathway.

References

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A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the analytical methodologies for assessing the purity of synthesized 2-Bromo-5-methylthiazole-4-carboxylic acid, a key building block in medicinal chemistry.[1] We will explore the causality behind experimental choices, present self-validating protocols, and compare its purity assessment with a common alternative, 2-Chloro-5-methylthiazole-4-carboxylic acid.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route, as this knowledge informs the analyst about potential process-related impurities. A common and efficient pathway to 2-halo-5-methylthiazole-4-carboxylic acids involves a multi-step synthesis culminating in a Sandmeyer reaction.[2][3][4]

A plausible synthetic workflow is outlined below:

A Ethyl Acetoacetate + Thiourea B Ethyl 2-amino-5-methylthiazole-4-carboxylate A->B Hantzsch Thiazole Synthesis C 2-Amino-5-methylthiazole-4-carboxylic acid B->C Hydrolysis D Diazonium Salt Intermediate C->D Diazotization (NaNO2, HBr/HCl) E This compound D->E Sandmeyer Reaction (CuBr) F 2-Chloro-5-methylthiazole-4-carboxylic acid D->F Sandmeyer Reaction (CuCl)

Caption: Plausible synthetic route to 2-Bromo- and 2-Chloro-5-methylthiazole-4-carboxylic acid.

This synthetic pathway highlights several potential impurities that must be considered during purity analysis:

  • Unreacted Starting Material: Incomplete hydrolysis or Sandmeyer reaction could lead to the presence of the ester precursor (Ethyl 2-amino-5-methylthiazole-4-carboxylate) or the amino precursor (2-Amino-5-methylthiazole-4-carboxylic acid).

  • Dehalogenated Byproduct: A common side reaction in the Sandmeyer reaction is the reductive dehalogenation of the diazonium salt, leading to the formation of 5-Methylthiazole-4-carboxylic acid.

  • Isomeric Impurities: Depending on the precise control of the initial Hantzsch thiazole synthesis, trace amounts of the isomeric 2-Bromo-4-methylthiazole-5-carboxylic acid could be formed.[5][6]

  • Residual Copper Salts: The use of a copper catalyst in the Sandmeyer reaction necessitates verification of its removal in the final product.[2][4]

For the purpose of this guide, we will compare the purity assessment of this compound with its chloro-analogue, 2-Chloro-5-methylthiazole-4-carboxylic acid, which would be synthesized via a similar route using CuCl.[7]

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture; therefore, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity determination in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[8][9][10][11]

Experimental Protocol: HPLC-UV Purity Assessment

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically employed to resolve the polar starting materials from the more nonpolar halogenated products.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm, as aminothiazoles and their derivatives typically show strong absorbance in this region.[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Data Interpretation and Comparison:

The primary output is a chromatogram showing the separation of the main compound from its impurities. Purity is typically expressed as a percentage of the total peak area.

CompoundExpected Retention Time (min)Potential Impurities and their Relative Retention Times
This compound ~12.52-Amino precursor (~8.2), Dehalogenated byproduct (~10.1)
2-Chloro-5-methylthiazole-4-carboxylic acid ~12.12-Amino precursor (~8.2), Dehalogenated byproduct (~10.1)

The bromo-compound is expected to be slightly more retained (longer retention time) than the chloro-compound due to its higher hydrophobicity. The high resolution of HPLC allows for the separation and quantification of even closely related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.[13][14][15][16]

Experimental Protocol: ¹H NMR Purity Assessment

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for carboxylic acids.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

Data Interpretation and Comparison:

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts and coupling constants confirm the structure, while the integration of the signals can be used to detect and quantify impurities.

CompoundExpected ¹H NMR Signals (DMSO-d₆, 400 MHz)
This compound ~2.6 ppm (s, 3H, -CH₃), ~13.5 ppm (br s, 1H, -COOH)
2-Chloro-5-methylthiazole-4-carboxylic acid ~2.6 ppm (s, 3H, -CH₃), ~13.4 ppm (br s, 1H, -COOH)

The spectra of the bromo and chloro compounds are expected to be very similar. However, the presence of the 2-amino precursor would be indicated by a broad signal around 7.5 ppm. The dehalogenated byproduct would show a signal for the proton at the 2-position of the thiazole ring around 9.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and identifying unknown impurities.[1][17][18][19]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids.

  • Analysis: The sample is introduced via the HPLC method described above.

Data Interpretation and Comparison:

The key feature for halogenated compounds in mass spectrometry is the isotopic pattern.

CompoundExpected [M-H]⁻Isotopic Pattern
This compound 220.9/222.9~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes
2-Chloro-5-methylthiazole-4-carboxylic acid 176.0/178.0~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes

This distinct isotopic signature provides unambiguous confirmation of the presence and number of bromine or chlorine atoms in the molecule and any halogenated impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.[20][21][22][23][24]

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Data Interpretation and Comparison:

The FTIR spectra of both the bromo and chloro compounds will be dominated by the carboxylic acid and thiazole ring vibrations.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid dimer)3300-2500 (very broad)
C=O stretch (carboxylic acid)1710-1680
C=N stretch (thiazole ring)~1600
C-Br stretch600-500
C-Cl stretch800-600

While FTIR is excellent for confirming the presence of the carboxylic acid and the thiazole core, it is generally not suitable for quantifying minor impurities. The primary difference between the two compounds will be the position of the carbon-halogen stretching vibration in the fingerprint region.

Workflow for Comprehensive Purity Assessment

The following workflow ensures a thorough and reliable assessment of the purity of this compound.

cluster_0 Purity Assessment Workflow A Synthesized this compound B FTIR Analysis A->B C HPLC-UV Analysis A->C D ¹H NMR Analysis A->D E LC-MS Analysis A->E F Purity > 99%? B->F C->F D->F E->F G Release for further use F->G Yes H Repurification F->H No

Caption: Recommended workflow for the comprehensive purity assessment of the target compound.

Conclusion

Assessing the purity of this compound requires a multi-pronged analytical approach. While HPLC-UV stands out for its quantitative power and ability to resolve impurities, NMR and MS are indispensable for structural confirmation and identification of unknowns. FTIR provides a rapid check for the presence of key functional groups. By understanding the synthetic route and potential byproducts, and by employing this suite of orthogonal analytical techniques, researchers can ensure the quality and integrity of this critical building block, thereby safeguarding the reliability of their research and development efforts.

References

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A Comparative Guide to the Biological Screening of a 2-Bromo-5-methylthiazole-4-carboxylic Acid Derivative Library for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This guide delves into the biological screening of a focused library of novel 2-bromo-5-methylthiazole-4-carboxamide derivatives. We will explore the rationale behind the library's design, the synthetic strategies employed, and a comparative analysis of their biological performance as potential anticancer agents, with a focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Introduction: The Rationale for Targeting the 2-Bromo-5-methylthiazole-4-carboxylic Acid Scaffold

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer and antimicrobial properties.[2] The strategic derivatization of the this compound core allows for the exploration of chemical space to identify potent and selective inhibitors of key oncogenic targets. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing diverse functionalities, enabling the generation of a library of analogs with varied physicochemical properties. This targeted approach aims to elucidate structure-activity relationships (SAR) and identify lead compounds for further development.

A primary focus of this library is the inhibition of VEGFR-2, a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[3] Several approved anticancer drugs target this pathway, highlighting its clinical relevance. By systematically modifying the substituents on the thiazole core, we can probe the key interactions within the ATP-binding pocket of VEGFR-2 and other relevant kinases.

Design and Synthesis of the 2-Bromo-5-methylthiazole-4-carboxamide Library

The design of the library focuses on the derivatization of the 4-carboxylic acid moiety into a series of amides. The amide bond provides a rigid and planar linker, and the N-substituents can be varied to probe different regions of the target's binding site. The synthesis of the core scaffold and its subsequent derivatization is outlined below.

Experimental Protocol: Synthesis of the 2-Bromo-5-methylthiazole-4-carboxamide Library

Step 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

This initial step involves a Hantzsch thiazole synthesis.

  • Materials: Ethyl 2-chloroacetoacetate, Thiourea, Ethanol.

  • Procedure:

    • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with water, and dried to yield ethyl 2-amino-5-methylthiazole-4-carboxylate.

Step 2: Sandmeyer Reaction for Bromination

  • Materials: Ethyl 2-amino-5-methylthiazole-4-carboxylate, Copper(II) bromide (CuBr₂), tert-Butyl nitrite, Acetonitrile.

  • Procedure:

    • Dissolve ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in acetonitrile.

    • Add CuBr₂ (1.2 eq) and cool the mixture to 0°C.

    • Slowly add tert-butyl nitrite (1.5 eq) to the cooled suspension.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 2-bromo-5-methylthiazole-4-carboxylate, is purified by column chromatography.

Step 3: Hydrolysis of the Ester

  • Materials: Ethyl 2-bromo-5-methylthiazole-4-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the reaction at room temperature for 2-4 hours.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product, this compound, with ethyl acetate.

    • Dry the organic layer and concentrate to yield the carboxylic acid.

Step 4: Amide Coupling

  • Materials: this compound, Various primary and secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the final 2-bromo-5-methylthiazole-4-carboxamide derivatives.

Comparative Biological Evaluation

A hypothetical library of ten 2-bromo-5-methylthiazole-4-carboxamide derivatives (TMD-01 to TMD-10) was synthesized and subjected to a series of biological assays to evaluate their anticancer potential. The library was designed to probe the effects of different substituents on the amide nitrogen.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), using the MTT assay. Doxorubicin was used as a positive control.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (typically from 0.01 to 100 µM) and incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

Compound IDAmide SubstituentMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
TMD-01 Phenyl15.221.818.5
TMD-02 4-Fluorophenyl8.512.19.8
TMD-03 4-Methoxyphenyl5.17.96.2
TMD-04 4-Chlorophenyl7.910.58.4
TMD-05 3,4-Dichlorophenyl3.24.83.9
TMD-06 Benzyl25.632.128.4
TMD-07 Cyclohexyl> 50> 50> 50
TMD-08 Morpholino12.818.215.1
TMD-09 4-Methylpiperazinyl9.313.511.2
TMD-10 2-Pyridyl6.79.17.5
Doxorubicin -0.81.10.9

Note: The data presented in this table is hypothetical and for illustrative purposes.

VEGFR-2 Kinase Inhibition Assay

To investigate the mechanism of action, the most potent compounds from the antiproliferative screen were evaluated for their ability to inhibit VEGFR-2 kinase activity. Sorafenib, a known VEGFR-2 inhibitor, was used as a positive control.

  • Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) is used to measure the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

  • Reaction Setup:

    • In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Compound IDVEGFR-2 IC₅₀ (nM)
TMD-03 85
TMD-05 35
TMD-10 62
Sorafenib 53

Note: The data presented in this table is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis and Discussion

The screening results provide valuable insights into the structure-activity relationships of this series of 2-bromo-5-methylthiazole-4-carboxamides.

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen (TMD-01 to TMD-05, TMD-10) generally conferred greater antiproliferative activity compared to aliphatic substituents (TMD-06, TMD-07). This suggests that a π-stacking interaction with aromatic residues in the target's binding pocket may be important for activity.

  • Electronic Effects of Phenyl Substituents: The nature of the substituent on the phenyl ring significantly impacted potency. Electron-donating groups (e.g., methoxy in TMD-03) and electron-withdrawing groups (e.g., fluoro in TMD-02, chloro in TMD-04, and dichloro in TMD-05) both led to an increase in activity compared to the unsubstituted phenyl ring (TMD-01). The 3,4-dichlorophenyl analog (TMD-05) was the most potent in both the antiproliferative and VEGFR-2 inhibition assays, suggesting that these substituents may enhance binding affinity through favorable electronic and hydrophobic interactions.

  • Heterocyclic Substituents: The 2-pyridyl substituent (TMD-10) also resulted in good activity, indicating that a nitrogen atom in the aromatic ring is well-tolerated and may form a hydrogen bond with the target protein.

  • Correlation between Antiproliferative Activity and VEGFR-2 Inhibition: The compounds with the most potent antiproliferative activity (TMD-03, TMD-05, and TMD-10) also demonstrated the strongest inhibition of VEGFR-2. This correlation suggests that VEGFR-2 inhibition is a key mechanism of action for the anticancer effects of these compounds.

Visualizing the Workflow and Potential Mechanism

To provide a clearer understanding of the screening process and the potential mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening start This compound coupling Amide Coupling (HATU, DIPEA) start->coupling amines Diverse Amines amines->coupling library Library of 10 Derivatives (TMD-01 to TMD-10) coupling->library mtt MTT Assay (MCF-7, A549, HCT116) library->mtt vegfr2 VEGFR-2 Kinase Assay mtt->vegfr2 Potent Compounds sar SAR Analysis mtt->sar vegfr2->sar

Caption: Experimental workflow for the synthesis and biological screening of the 2-bromo-5-methylthiazole-4-carboxamide library.

signaling_pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates TMD TMD-05 (Inhibitor) TMD->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Angiogenesis Angiogenesis, Proliferation, Survival mTOR->Angiogenesis Promotes ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Sources

A Comparative Guide to the Antimicrobial Spectrum of 2-Bromo-5-methylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3] Its inherent biological activity and synthetic tractability make it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the antimicrobial spectrum of various derivatives of 2-Bromo-5-methylthiazole-4-carboxylic acid, a key intermediate for the synthesis of a diverse library of bioactive molecules. We will delve into the experimental methodology for assessing antimicrobial efficacy, present illustrative comparative data, and discuss the critical structure-activity relationships (SAR) that govern their potency.

Introduction: The Thiazole Nucleus as a Versatile Antimicrobial Pharmacophore

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is found in numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][4] The unique electronic and structural features of the thiazole ring allow it to interact with various biological targets, making it a fertile ground for the design of new anti-infective agents. Derivatives of this compound are of particular interest due to the presence of three key functional handles: the bromine atom at the 2-position, the methyl group at the 5-position, and the carboxylic acid at the 4-position. These sites allow for facile chemical modification, enabling the systematic exploration of the chemical space around the core scaffold to optimize antimicrobial activity and pharmacokinetic properties.

Experimental Methodology: Unveiling the Antimicrobial Spectrum via Broth Microdilution

To quantitatively assess and compare the antimicrobial spectrum of our this compound derivatives, the broth microdilution method is a robust and widely accepted technique. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol is a standardized approach, grounded in principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Protocol for Broth Microdilution Assay:
  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates to obtain fresh, isolated colonies.

    • Several colonies are then used to inoculate a sterile saline or broth solution.

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • This standardized suspension is then further diluted in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • The test derivatives of this compound are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in the test broth in a 96-well microtiter plate. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • The diluted microbial suspension is added to each well of the microtiter plate containing the compound dilutions.

    • Each plate includes a positive control (microorganism in broth without any compound) and a negative control (broth only).

    • The plates are then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 16-20h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Comparative Antimicrobial Spectrum: An Illustrative Analysis

Disclaimer: The following data is illustrative and designed to showcase potential structure-activity relationships based on established principles for thiazole antimicrobials. It is not derived from a single, direct experimental comparison of the specified compounds.

The antimicrobial activity of a series of hypothetical derivatives of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species. The results, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are summarized in the table below.

DerivativeModificationS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent Acid ->128>128>128
Amide-A Simple amide (-CONH₂)64128>128
Amide-B N-benzyl amide3264128
Amide-C N-(4-chlorobenzyl) amide163264
Ester-A Methyl ester (-COOCH₃)128>128>128
Hydrazone-A Hydrazone from aldehyde81632

Structure-Activity Relationship (SAR) Insights

The illustrative data highlights key structure-activity relationships that are often observed with thiazole-based antimicrobial agents. The modifications at the 4-carboxylic acid position significantly impact the antimicrobial spectrum and potency.

  • The Amide Moiety: Conversion of the carboxylic acid to a simple amide (Amide-A ) introduces some antibacterial activity, suggesting that this functional group is better tolerated than the free acid.

  • Lipophilic Substituents on the Amide: The introduction of a lipophilic benzyl group on the amide nitrogen (Amide-B ) enhances activity against both Gram-positive and Gram-negative bacteria. This is a common strategy to improve cell membrane penetration.[2]

  • Electron-Withdrawing Groups: The addition of an electron-withdrawing chlorine atom to the benzyl ring (Amide-C ) further boosts the antimicrobial potency. Halogen atoms can enhance binding interactions with target enzymes and improve the overall pharmacokinetic profile of the molecule.

  • Esterification: Esterification of the carboxylic acid (Ester-A ) generally leads to a decrease in activity, indicating that the presence of a hydrogen bond donor at this position might be important for target interaction.

  • Hydrazone Linkage: The formation of a hydrazone linkage (Hydrazone-A ) often results in a significant increase in antimicrobial and antifungal activity.[5] This moiety can participate in additional hydrogen bonding and may have a different mechanism of action compared to the simple amides.

SAR Visualization:

SAR_Diagram Core This compound Core Amide Simple Amide (Moderate Activity) Core->Amide Amidation N_Benzyl N-Benzyl Amide (Increased Lipophilicity & Activity) Core->N_Benzyl Amidation N_ChloroBenzyl N-(4-chlorobenzyl) Amide (Enhanced Potency) Core->N_ChloroBenzyl Amidation Ester Ester (Reduced Activity) Core->Ester Esterification Hydrazone Hydrazone (Broad Spectrum Activity) Core->Hydrazone Hydrazone Formation

Caption: Key SAR insights for this compound derivatives.

Conclusion and Future Directions

This guide provides a framework for understanding and comparing the antimicrobial spectrum of derivatives of this compound. The illustrative data, based on established SAR principles for thiazole antimicrobials, underscores the importance of systematic chemical modification to optimize biological activity. The presented broth microdilution protocol offers a standardized method for generating robust and comparable data. Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives, including those with modifications at the 2-bromo and 5-methyl positions, to further elucidate the SAR and identify lead compounds with potent and broad-spectrum antimicrobial activity.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [Link]
  • Sharma, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chemistry Proceedings, 12(1), 36. [Link]
  • Chimenti, F., et al. (2007). Synthesis and in vitro activity of 2-thiazolylhydrazone derivatives compared with the activity of clotrimazole against clinical isolates of Candida spp. Bioorganic & Medicinal Chemistry Letters, 17(16), 4635-4640. [Link]
  • Gomha, S. M., et al. (2018).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromo-5-methylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparison of X-ray crystallography for the structural elucidation of 2-bromo-5-methylthiazole-4-carboxylic acid derivatives, a class of compounds significant in pharmaceutical research. We present a detailed, field-proven workflow, from synthesis and crystallization to data analysis, using a representative ethyl ester derivative as a case study. The guide explains the critical rationale behind experimental choices, ensuring a self-validating protocol. Furthermore, it offers an objective comparison of X-ray crystallography with alternative analytical techniques such as NMR, Mass Spectrometry, and FT-IR, supported by experimental data and logical argumentation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for unambiguous molecular structure determination.

Introduction: The Imperative for Structural Precision

Thiazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous antibiotics, anti-inflammatory agents, and other therapeutic molecules. The specific scaffold of this compound serves as a versatile building block for creating complex pharmaceutical intermediates. In drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely academic; it dictates the molecule's interaction with biological targets, influencing its efficacy, specificity, and metabolic profile.

While many techniques can confirm a compound's identity, single-crystal X-ray crystallography remains the "gold standard" for unambiguously determining molecular structure. It provides a definitive map of atomic positions, bond lengths, and bond angles, offering unparalleled insight into the molecule's conformation and stereochemistry. This guide will walk through the application of this powerful technique to a derivative of our target compound and compare its utility against other common analytical methods.

A Case Study: Ethyl 2-bromo-5-methylthiazole-4-carboxylate

To illustrate the process, we will use a hypothetical but scientifically rigorous case study on Ethyl 2-bromo-5-methylthiazole-4-carboxylate. The parent carboxylic acid often presents crystallization challenges due to strong hydrogen bonding leading to amorphous solids or microcrystals. Esterification is a common and effective strategy to mitigate this by modulating the intermolecular forces, thereby promoting the growth of high-quality single crystals suitable for diffraction.

Synthesis and Purification

The first pillar of a successful crystallography experiment is sample purity. The synthesis of the ethyl ester is achieved via a standard Fischer esterification.

Experimental Protocol: Synthesis

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous ethanol (20 volumes). Place the suspension in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension. The addition of a strong acid is crucial to catalyze the esterification reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Causality: This step quenches the reaction and removes the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 volumes). The organic ester is significantly more soluble in ethyl acetate than in the aqueous phase.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ester. Purity should be >98% as confirmed by ¹H NMR and LC-MS.

Crystallization: The Art of Patience

Growing a single, diffraction-quality crystal is often the most challenging step. The goal is to bring a saturated solution to a state of supersaturation slowly, allowing for ordered crystal lattice formation rather than rapid precipitation. Vapor diffusion is an excellent method for this, as it provides fine control over the rate of solvent change.

Experimental Protocol: Crystallization by Vapor Diffusion

  • Solvent Selection: Dissolve the purified ester (approx. 10 mg) in a small volume (0.5 mL) of a "good" solvent where it is readily soluble, such as acetone or ethyl acetate.

  • Apparatus Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar (the reservoir) containing a few milliliters of a "poor" solvent (the anti-solvent), in which the compound is sparingly soluble, such as hexane or heptane.

  • Diffusion: Seal the jar tightly. The more volatile "good" solvent will slowly evaporate from the inner vial while the vapor of the "poor" solvent from the reservoir slowly diffuses into the inner vial.

  • Crystal Growth: This gradual decrease in solubility brings the solution to supersaturation, ideally leading to the formation of single crystals over several days to weeks. The setup should be left undisturbed in a location with a stable temperature.

X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the X-ray diffraction experiment can commence.

G Figure 1: X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement s1 Esterification of 2-Bromo-5-methylthiazole- 4-carboxylic acid s2 Reaction Workup & Neutralization s1->s2 s3 Column Chromatography (>98% Purity) s2->s3 c1 Dissolve Ester in Acetone (Good Solvent) s3->c1 Pure Compound c2 Vapor Diffusion with Hexane (Anti-Solvent) c1->c2 c3 Slow Growth of Single Crystals c2->c3 d1 Mount Crystal on Diffractometer c3->d1 Quality Crystal d2 X-ray Diffraction Data Collection d1->d2 d3 Data Integration & Scaling d2->d3 st1 Solve Phase Problem (Direct Methods) d3->st1 Processed Data st2 Build Initial Atomic Model st1->st2 st3 Refine Structure Against Experimental Data st2->st3 st4 Final Validated Crystal Structure st3->st4

Caption: High-level overview of the single crystal X-ray diffraction workflow.

Data Collection

The mounted crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms, which sharpens the diffraction spots. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected data consists of a list of reflection intensities. The primary challenge, known as the "phase problem," is that the phase information for each reflection is lost during the experiment. For small molecules like our case study, this is typically solved computationally using direct methods.

  • Structure Solution: Software uses statistical relationships between the intensities to calculate an initial set of phases.

  • Model Building: These initial phases are used to generate an electron density map. An initial atomic model is built by fitting atoms into the regions of high electron density.

  • Refinement: This initial model is then refined using a least-squares process. The atomic positions and their thermal displacement parameters are adjusted to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed data. This iterative process continues until the model converges, resulting in a final, validated crystal structure.

Structural Analysis and Insights

The final output of a crystallographic experiment is a detailed model of the molecule within the crystal lattice. While we don't have an experimental structure for our specific case study, we can infer the key structural features based on known structures of similar bromo-thiazole and carboxylic acid derivatives.

  • Bond Lengths and Angles: The structure would provide precise measurements (with errors typically < 0.005 Å) for all bonds, confirming the thiazole ring's geometry and the ester conformation.

  • Planarity and Conformation: The analysis would reveal the planarity of the thiazole ring and the dihedral angle between the ring and the ethyl ester group, which is critical for understanding potential steric interactions in a binding pocket.

  • Intermolecular Interactions: The way molecules pack in the crystal is dictated by non-covalent interactions. For our derivative, we would expect to see:

    • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl or ethyl C-H groups and the carbonyl oxygen of a neighboring molecule.

    • Halogen Bonding: The bromine atom has an electropositive region (a σ-hole) that can interact favorably with a nucleophilic atom, such as the thiazole nitrogen or the carbonyl oxygen of another molecule. This is a highly directional interaction that is increasingly recognized as a key tool in crystal engineering. These interactions govern the supramolecular assembly of the molecules.

G Figure 2: Plausible Intermolecular Interactions mol1 mol2 mol3 mol1_Br->mol2_H C-Br···H-C (Halogen Bond) mol1_N->mol3_O C=O···N (Hydrogen Bond)

Caption: Key intermolecular interactions expected in the crystal lattice.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is definitive, it is not always feasible or necessary. Other techniques provide complementary information and are often used for routine characterization.

Technique Information Provided Strengths Limitations Application to Thiazole Derivative
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous structure determination; Provides solid-state conformation.Requires high-quality single crystals (can be a major bottleneck); Structure is a static average in a non-physiological environment.Gold standard for proving the exact structure and stereochemistry, crucial for patent filings and understanding solid-state properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (¹H, ¹³C), through-bond correlations (COSY, HMBC), through-space proximity (NOESY).Provides structure in solution (closer to physiological conditions); Gives information on molecular dynamics and flexibility.Structure is inferred from correlations, not directly imaged; Can be difficult to resolve for complex molecules or mixtures; NOESY data can be ambiguous.Essential for confirming the covalent structure (constitution) and for studying conformational dynamics in solution.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity and accuracy for mass; Can analyze complex mixtures (LC-MS).Provides no information on connectivity or 3D structure; Isomers are often indistinguishable.Confirms the molecular formula with high confidence and is used to track reaction completion and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-Br, aromatic C-H).Fast, simple, and non-destructive.Provides very limited structural information; Spectrum can be complex and difficult to interpret fully.Quickly confirms the presence of key functional groups, such as the successful esterification (disappearance of broad O-H, appearance of ester C=O).

Conclusion: An Integrated Approach to Structural Science

For the definitive structural elucidation of novel this compound derivatives, single-crystal X-ray crystallography is the most powerful and authoritative tool. It provides an unambiguous, high-resolution snapshot of the molecular architecture, which is invaluable for structure-based drug design, intellectual property protection, and understanding solid-state behavior.

However, scientific integrity demands a multi-faceted approach. NMR spectroscopy is an indispensable partner, validating the covalent structure in the solution phase and offering insights into molecular dynamics. Mass spectrometry provides an orthogonal confirmation of the molecular formula, while FT-IR serves as a rapid check for functional group transformations. The expert application scientist understands that these techniques are not mutually exclusive but are powerfully synergistic. By integrating the data from each, researchers can build a comprehensive and self-validating understanding of their molecules, accelerating the journey from chemical entity to therapeutic candidate.

References

  • Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Heterocyclic Chemistry, 52(4), 1197-1201.
  • Wormald, P., & Puranik, V. (2010). Crystallization of small molecules. In Protein Crystallization (pp. 203-229). Humana Press.
  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4, 862-865.
  • Gilli, G., & Gilli, P. (2009).
  • Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spingler, B., Schnidrig, S., & Todorova, T. (2012). A beginner's guide to small-molecule crystal growth. Chimia International Journal for Chemistry, 66(1-2), 17-23.

A Comparative Guide to the Mechanism of Action of Drugs Derived from 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs, spanning therapeutic areas from oncology to infectious diseases. Within this chemical space, 2-Bromo-5-methylthiazole-4-carboxylic acid has emerged as a critical starting material for the synthesis of highly specific and potent inhibitors targeting key players in disease pathogenesis. This guide provides a comparative analysis of the mechanism of action for three distinct classes of drugs derived from this versatile precursor: Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, dual nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC) inhibitors, and analogs of the tyrosine kinase inhibitor, dasatinib. We will delve into the molecular pathways they modulate, the experimental evidence supporting their mechanisms, and a comparison of their therapeutic strategies.

I. ROCK Inhibitors: Modulators of the Cytoskeleton for Glaucoma Therapy

Derivatives of this compound have been synthesized as potent inhibitors of ROCK, a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[2] These inhibitors have significant therapeutic potential, particularly in the treatment of glaucoma.

Mechanism of Action

The primary mechanism of action of ROCK inhibitors in the context of glaucoma is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork.[3][4] The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells.[3][5] Activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP.[3][5]

ROCK inhibitors act by directly binding to the ATP-binding pocket of ROCK, preventing the phosphorylation of its downstream substrates, such as myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1).[2] Inhibition of MYPT1 phosphorylation leads to the activation of myosin light chain phosphatase, which dephosphorylates MLC.[2] This cascade of events results in the relaxation of the trabecular meshwork cells, a decrease in the rigidity of the actin cytoskeleton, and a subsequent increase in the facility of aqueous humor outflow, thereby lowering IOP.[3][4]

Signaling Pathway: The Rho/ROCK Pathway in Trabecular Meshwork Cells

ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP_act MLC Phosphatase (Active) ROCK->MLCP_act Inhibits MLCP_in MLC Phosphatase (Inactive) pMLC Phosphorylated MLC (pMLC) MLCP_act->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Relaxation Cell Relaxation & Decreased IOP MLC->Relaxation Contraction Cell Contraction & Increased IOP pMLC->Contraction Inhibitor ROCK Inhibitor (Derived from 2-Bromo-5- methylthiazole-4-carboxylic acid) Inhibitor->ROCK Blocks NAMPT_HDAC_Pathway cluster_NAMPT Metabolic Pathway cluster_HDAC Epigenetic Pathway Inhibitor Dual NAMPT/HDAC Inhibitor (e.g., Compound 7f) NAMPT NAMPT Inhibitor->NAMPT Inhibits HDAC HDAC Inhibitor->HDAC Inhibits NAM Nicotinamide (NAM) NAM->NAMPT NAD NAD+ NAMPT->NAD Synthesizes Metabolism Cancer Cell Metabolism & Survival NAD->Metabolism Apoptosis Apoptosis & Cell Cycle Arrest Histones Acetylated Histones Histones->HDAC Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Deacetylates Gene_Suppression Tumor Suppressor Gene Silencing Deacetylated_Histones->Gene_Suppression

Caption: Dual inhibition of NAMPT and HDAC pathways by thiazolocarboxamide derivatives.

III. Dasatinib Analogs: Targeting Tyrosine Kinases in Leukemia

This compound also serves as a precursor for the synthesis of analogs of dasatinib, a potent inhibitor of the BCR-ABL and Src family tyrosine kinases. [6]These kinases are critical drivers of proliferation and survival in certain types of leukemia, particularly chronic myeloid leukemia (CML). [7][8]

Mechanism of Action

Dasatinib and its analogs are ATP-competitive inhibitors, binding to the kinase domain of BCR-ABL and Src family kinases. [6]This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways. [9][10]

  • BCR-ABL Inhibition: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of CML. [11][12]It activates multiple downstream signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis. [12][13]Dasatinib analogs block the kinase activity of BCR-ABL, leading to the inhibition of these pro-survival pathways and inducing apoptosis in leukemia cells. [14]

  • Src Family Kinase (SFK) Inhibition: Src family kinases, such as Src, Lyn, and Hck, are also involved in BCR-ABL signaling and contribute to the malignant phenotype. [8][13]Dasatinib and its analogs are potent inhibitors of SFKs, providing a more comprehensive blockade of the oncogenic signaling network in CML. [7][15]This dual inhibition of BCR-ABL and SFKs is particularly important in overcoming resistance to first-generation inhibitors like imatinib. [8]

Signaling Pathway: BCR-ABL and Src Kinase Signaling in CML

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Activates PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT Activates RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK Activates Src Src Family Kinases Src->STAT5 Activates Src->PI3K_AKT Activates Inhibitor Dasatinib Analog Inhibitor->BCR_ABL Inhibitor->Src Inhibits Proliferation Cell Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition RAS_MAPK->Proliferation

Caption: Inhibition of BCR-ABL and Src family kinase signaling pathways by dasatinib analogs.

Comparative Analysis and Experimental Data

The drugs derived from this compound exhibit distinct mechanisms of action by targeting different key proteins in various disease contexts. The following table summarizes their primary targets, therapeutic areas, and available quantitative data.

Drug ClassPrimary Target(s)Therapeutic AreaKey Quantitative Data (IC50)
ROCK Inhibitors ROCK1, ROCK2GlaucomaCompound-specific data not available in the provided context.
Dual NAMPT/HDAC Inhibitors NAMPT, HDAC1, HDAC2, HDAC3, HDAC6, HDAC8CancerCompound 7f: - NAMPT: 15 nM [1][16] - HDAC1: 2 nM [1][16]
Dasatinib Analogs BCR-ABL, Src Family Kinases, c-KIT, PDGFRLeukemia, Solid TumorsDasatinib: - BCR-ABL: < 3 nM - Src: < 1 nM

Key Experimental Methodologies

The elucidation of the mechanisms of action described in this guide relies on a variety of robust experimental techniques. Understanding these methods is crucial for interpreting the data and designing further studies.

Experimental Workflow: Characterizing Kinase Inhibitors

Experimental_Workflow Start Compound Synthesis (from 2-Bromo-5-methylthiazole- 4-carboxylic acid) Biochemical_Assay Biochemical Assays (e.g., Kinase Activity Assays) Start->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) IC50->Cell_Based_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot, CETSA) Cell_Based_Assay->Target_Engagement In_Vivo In Vivo Models (e.g., Xenografts) Target_Engagement->In_Vivo End Lead Optimization & Clinical Development In_Vivo->End

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-5-methylthiazole-4-carboxylic acid, moving beyond simple instructions to explain the causality behind each procedural choice.

Our guiding principle is the "cradle-to-grave" management of hazardous materials, a framework mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This means that from the moment a chemical waste is generated, we are responsible for its safe handling until its final, documented disposal.[1]

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before handling any waste, a thorough understanding of its intrinsic hazards is paramount. While toxicological properties for this compound may not be fully investigated, data from closely related analogs allows for a robust risk assessment.[2] The compound is classified as an irritant, dictating the stringent handling procedures that follow.

Table 1: Hazard Profile of 2-Bromo-thiazole Carboxylic Acid Analogs

Hazard Classification GHS Statement Potential Effects Primary Sources
Skin Irritation H315 Causes skin irritation upon contact. [3]
Eye Irritation H319 Causes serious eye irritation. Can lead to significant discomfort or damage if not addressed promptly. [3][4]

| Respiratory Irritation | H335 | May cause irritation to the respiratory system if inhaled as dust or aerosol. |[3][4] |

Based on these characteristics, this compound must be treated as a hazardous waste.[5] This classification is the critical first step that dictates all subsequent management and disposal actions.

Personal Protective Equipment (PPE): Your First Line of Defense

The identified hazards directly inform the required level of personal protection. Failure to use appropriate PPE can result in immediate chemical exposure and injury.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

Protection Type Specification Rationale
Eye/Face Protection Chemical safety glasses or goggles. Protects against accidental splashes or contact with airborne dust, preventing serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents direct skin contact, mitigating the risk of skin irritation.[2]
Body Protection Standard laboratory coat. Protects clothing and underlying skin from contamination.

| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust is generated or ventilation is poor. | Minimizes the inhalation of airborne particles, preventing respiratory tract irritation.[2][4] |

On-Site Waste Accumulation: A Step-by-Step Protocol

Proper accumulation is a regulated process designed to ensure safety and prevent environmental release. All laboratories generating hazardous waste must adhere to these steps.

Step 1: Container Selection and Management

  • Use a Compatible Container: The waste must be stored in a container made of materials compatible with the chemical.[5] The best initial choice is often the original product container.[5] If an alternative is used, high-density polyethylene (HDPE) is a suitable option.

  • Ensure Good Condition: The container must be in good condition, free from leaks, and have a securely sealing lid.[5]

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times except when actively adding waste.[5][6] This prevents the release of vapors and protects against spills.

Step 2: Waste Segregation

  • Dedicated Waste Stream: Designate a specific container for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves).

  • Avoid Mixing: Never mix incompatible waste streams.[7] Based on its chemical nature, this compound should be kept separate from strong oxidizing agents and strong bases to prevent potentially violent reactions.[8] Keep solid and liquid wastes in separate containers.[7]

Step 3: Proper Labeling

  • Immediate Identification: As soon as the first drop of waste enters the container, it must be labeled.[5]

  • Essential Information: The label must, at a minimum, include the following:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Irritant").[9]

    • The date when waste was first added to the container (Accumulation Start Date).

Step 4: Designated Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[9] This area must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[5]

  • Safe Location: The SAA should be away from drains, heat sources, and direct sunlight.[6]

Disposal Pathway Decision Logic

The logical flow from waste generation to final disposal is critical for maintaining compliance and safety. This process ensures that every step is deliberate and documented.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS / Vendor Responsibility gen Waste Generation (Unused reagent, contaminated labware) char Step 1: Characterize as Hazardous Waste (Irritant) gen->char Is it waste? accum Step 2: Follow On-Site Accumulation Protocol (Segregate, Contain, Label) char->accum Is it hazardous? store Step 3: Store in a designated Satellite Accumulation Area (SAA) accum->store request Step 4: Container is full. Request pickup from EHS. store->request pickup Step 5: Licensed Vendor Picks Up Waste request->pickup Hand-off manifest Step 6: Transport with 'Cradle-to-Grave' Manifest pickup->manifest dispose Step 7: Final Disposition at Approved TSDF (e.g., Incineration) manifest->dispose

Sources

Navigating the Safe Handling of 2-Bromo-5-methylthiazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 2-Bromo-5-methylthiazole-4-carboxylic acid, a compound utilized in various research applications. By moving beyond a simple checklist and explaining the rationale behind each procedural step, we aim to build a culture of safety and confidence in your laboratory.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from the safety data of structurally analogous compounds, including isomers and related thiazole derivatives. It is imperative to treat this compound with the caution afforded to a substance whose toxicological properties have not been fully investigated. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Understanding the Hazard Profile

Based on data from closely related compounds such as 2-Bromothiazole-5-carboxylic acid and 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid, this compound should be handled as a hazardous substance.[1][2] The primary risks are associated with its irritant properties.

Presumed Hazard Classifications:

Hazard ClassificationGHS CategoryAssociated Risks
Skin IrritationCategory 2Causes skin irritation upon contact.[1][2]
Serious Eye IrritationCategory 2Causes serious eye irritation and potential damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled.[1][2]
Allergic Skin ReactionCategory 1May cause an allergic skin reaction in sensitive individuals.[1]

This table is based on data from structurally similar compounds and should be used as a precautionary guide.

The causality behind these hazards lies in the chemical's structure. As a carboxylic acid, it can exhibit acidic properties that are corrosive to tissues.[3] The presence of a bromine atom, a halogen, can also contribute to its reactivity and potential as an irritant. The compound is a solid powder, meaning the primary routes of exposure are through inhalation of dust particles and direct contact with the skin and eyes.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The goal is to create a complete barrier between you and the chemical.[3]

  • Hand Protection: Wear nitrile gloves at all times. Given the potential for skin irritation and sensitization, consider double-gloving, especially when handling larger quantities.[6] Ensure gloves are compatible with any solvents you may be using. Change gloves immediately if they become contaminated and every two hours during prolonged handling.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory. Do not rely on standard safety glasses, which offer insufficient protection from dust particles.[7] When there is a risk of splashing, such as when making solutions, a face shield worn over safety goggles is required.

  • Body Protection: A fully fastened laboratory coat is the minimum requirement. Ensure it is made of a chemical-resistant material. For tasks with a higher risk of contamination, consider disposable Tyvek sleeves or a full-body suit.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control airborne levels.[8] If a fume hood is not available or if you are dealing with a large spill, a NIOSH-approved respirator with a particulate filter is necessary.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol is designed to minimize the generation of dust and prevent cross-contamination.

Preparation and Weighing

The "Tare Method" is recommended to minimize the exposure risk associated with weighing powders outside of a controlled environment.[5]

  • Designate an Area: Clearly label a specific area within a chemical fume hood for handling this compound.[6]

  • Pre-Weigh Container: Tare a labeled, sealable container on a balance outside the fume hood.

  • Transfer in Fume Hood: Move the tared container into the fume hood. Carefully transfer the desired amount of this compound into the container.

  • Seal and Re-weigh: Securely close the container inside the fume hood. You can then safely move it back to the balance for an accurate weight measurement.

  • Solution Preparation: If preparing a solution, do so within the fume hood immediately after weighing. Add the solvent to the sealed container slowly.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Designate Area in Fume Hood prep2 Tare Sealable Container prep1->prep2 1. Setup handle1 Transfer Powder to Container prep2->handle1 Move to Hood handle2 Seal Container handle1->handle2 2. Weighing post1 Re-weigh Sealed Container handle2->post1 Move to Balance post2 Prepare Solution (in hood) post1->post2 3. Use post3 Decontaminate & Clean post2->post3 4. Cleanup

Storage

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

  • Segregation: Store in a well-ventilated, dry place, away from incompatible materials such as strong bases and oxidizing agents.[1] As it is an organic acid, it should be segregated from inorganic acids.[9]

  • Containers: Keep the container tightly closed.[1]

  • Location: Store in a dedicated cabinet for corrosive materials, preferably a wooden one to avoid corrosion from any potential fumes.[3] Do not store on high shelves.

Emergency Response and First Aid

Immediate and correct action can significantly mitigate the severity of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a rash occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If they feel unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spills: For a small spill, gently sweep up the solid material, avoiding dust formation, and place it in a sealed container for waste disposal.[8] Decontaminate the area with a suitable solvent. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[11][12] Do not dispose of it down the drain or in regular trash.[13]

  • Waste Collection: Collect all waste material (including contaminated consumables like weigh paper and gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.[11][14]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[12][14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound."[11] Do not use abbreviations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.

By adhering to these protocols, you can ensure a safe laboratory environment while advancing your critical research.

References

  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]
  • Braun Research Group, University of Illinois.
  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
  • Bucknell University.
  • Temple University Environmental Health and Radiation Safety.
  • Washington State University Environmental Health & Safety.
  • Mayo Clinic. (2023, June 24). Chemical splash in the eye: First aid. [Link]
  • Pneu-Con. (2024, March 14). Elevating Workplace Safety in Powder Handling Systems. [Link]
  • Syracuse University Environmental Health & Safety Services. Irritants. [Link]
  • Centers for Disease Control and Prevention. (2020, August 4).
  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • DermNet. Personal protective equipment. [Link]
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.